molecular formula C5H7N5 B1219306 2-Vinyl-4,6-diamino-1,3,5-triazine CAS No. 3194-70-5

2-Vinyl-4,6-diamino-1,3,5-triazine

Cat. No.: B1219306
CAS No.: 3194-70-5
M. Wt: 137.14 g/mol
InChI Key: ZXLYUNPVVODNRE-UHFFFAOYSA-N
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Description

2-Vinyl-4,6-diamino-1,3,5-triazine, also known as this compound, is a useful research compound. Its molecular formula is C5H7N5 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c1-2-3-8-4(6)10-5(7)9-3/h2H,1H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLYUNPVVODNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27154-03-6
Record name 1,3,5-Triazine-2,4-diamine, 6-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27154-03-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60342953
Record name 2-Vinyl-4,6-diamino-1,3,5-triazine
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3194-70-5
Record name 6-Ethenyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3194-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinyl-4,6-diamino-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diamino-6-vinyl-s-triazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Vinyl-4,6-diamino-1,3,5-triazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-4,6-diamino-1,3,5-triazine, also known as 6-ethenyl-1,3,5-triazine-2,4-diamine or vinyl guanamine, is a functional monomer notable for its unique molecular structure. It combines a polymerizable vinyl group with a diaminotriazine moiety, which is capable of forming multiple hydrogen bonds. This structure makes it a valuable building block in polymer chemistry for creating materials with specific recognition and binding properties. This technical guide provides an in-depth overview of its physicochemical characteristics, spectral data, synthesis and analysis protocols, and key applications, with a focus on its utility in research and development.

Physicochemical Characteristics

This compound is typically a white to light yellow crystalline powder.[1] It is soluble in hot water but shows limited solubility in hot methanol, ethanol, and acetone.[2] The key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 6-Ethenyl-1,3,5-triazine-2,4-diamine[3]
CAS Number 3194-70-5
Molecular Formula C₅H₇N₅[3][4]
Molecular Weight 137.146 g/mol [3][4]
Appearance White to light yellow powder/crystal[1]
Melting Point 239–241 °C[3]
Solubility Soluble in hot water; sparingly soluble in hot methanol, ethanol, and acetone[2]
Purity (typical) >95.0% (HPLC)

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands observed for this compound include:

  • 3340 & 3170 cm⁻¹: Corresponding to N-H stretching vibrations of the amino groups.[2]

  • 1680 & 1655 cm⁻¹: Associated with C=C stretching of the vinyl group and C=N stretching within the triazine ring.[2][5]

  • 1550 cm⁻¹: A primary absorption band for the triazine ring.[2][5]

  • 985 & 960 cm⁻¹: Attributed to the out-of-plane bending (wagging) of =C-H bonds of the vinyl group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy in deuterated dimethyl sulfoxide (d₆-DMSO) can be used to elucidate the proton environment of the molecule. A patent provides the following assignments:

  • δ 8.78 (m, 4H): This multiplet is assigned to the four protons of the two amino (-NH₂) groups.[2]

  • δ 6.35-6.45 (t, 2H): A triplet corresponding to the terminal =CH₂ protons of the vinyl group.[2]

  • δ 5.59-5.72 (q, 1H): A quartet representing the -CH= proton of the vinyl group.[2]

Experimental Protocols

Synthesis of this compound

A high-yield synthesis method involves the reaction of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine (abbreviated as 2MA) with epichlorohydrin in an aqueous medium.[2][5]

Detailed Methodology:

  • Reactant Preparation: A starting mixture is prepared with equimolar amounts of 2MA and epichlorohydrin in water.[2] For example, 0.1 mole of 2MA (21.9 g) and 0.1 mole of epichlorohydrin (9.25 g) are mixed in 50 mL of water.

  • Addition of Inhibitor: A catalytic amount of a polymerization inhibitor, such as sodium sulfide (Na₂S·9H₂O), is added to the mixture to prevent premature polymerization of the vinyl group.[2][5]

  • Reaction: The mixture is heated under reflux with stirring for approximately 30 minutes. During heating, the mixture becomes a clear solution, after which the product begins to precipitate as crystals.[2]

  • Isolation: The reaction mixture is cooled, and the crude product is collected by filtration.[2]

  • Purification: The crude product can be purified by recrystallization from water, typically containing a small amount of sodium sulfide, to yield the final product with a melting point of 239 to 241 °C.[2]

G cluster_reactants Reactant Preparation cluster_process Reaction Process cluster_purification Product Isolation & Purification Reactant1 2MA Mix Mixing Reactant1->Mix Reactant2 Epichlorohydrin Reactant2->Mix Inhibitor Na2S (Inhibitor) Inhibitor->Mix Solvent Water Solvent->Mix Reflux Heating under Reflux (30 min) Mix->Reflux Precipitate Precipitation Reflux->Precipitate Cool Cooling Precipitate->Cool Filter Filtration Cool->Filter Recrystallize Recrystallization (from Water) Filter->Recrystallize FinalProduct Pure 2-Vinyl-4,6-diamino- 1,3,5-triazine Recrystallize->FinalProduct

Synthesis workflow for this compound.
Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound, with commercial standards often specifying a purity of >95%. A general protocol for such an analysis is outlined below.

General Methodology:

  • Standard and Sample Preparation: A standard solution is prepared by accurately weighing and dissolving the reference standard in a suitable solvent. The sample to be analyzed is prepared similarly.

  • Chromatographic Conditions: A C18 column is commonly used for the analysis of triazine compounds.[6] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode to ensure good separation.

  • Detection: A UV detector is used, as the triazine ring exhibits strong absorbance in the UV region.

  • Quantification: The purity is determined by comparing the peak area of the analyte in the sample chromatogram to that of the standard, or by calculating the area percentage of the main peak relative to all peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

General workflow for purity analysis by HPLC.

Applications in Research and Development

The primary application of this compound stems from its role as a functional monomer. The diaminotriazine group is complementary to thymine and uracil bases, capable of forming three hydrogen bonds. This specific interaction is leveraged in the creation of "smart" polymers.

Polymer Synthesis and Molecular Recognition

Polymers of this compound, often denoted as PVDAT, can be synthesized via precipitation polymerization.[7] These polymers exhibit selective binding capabilities, particularly in aqueous environments.

  • Nucleic Acid Binding: PVDAT has been shown to selectively bind to thymine and uracil derivatives through the formation of three stable hydrogen bonds.[7] This interaction is significantly stronger with nucleotides (like thymidine 5'-monophosphate) compared to the free bases, suggesting additional interactions with the phosphate groups.[7]

  • DNA Adsorption: Microspheres coated with PVDAT have been developed for the adsorption of double-stranded DNA (dsDNA), with a preference for DNA rich in adenine-thymine (A-T) base pairs.[7]

This property makes PVDAT-based materials promising candidates for applications in biosensors, selective separation, and as components in drug delivery systems where specific molecular recognition is required.

G cluster_application Molecular Recognition Application Monomer 2-Vinyl-4,6-diamino- 1,3,5-triazine (Monomer) Polymerization Polymerization Monomer->Polymerization Polymer PVDAT Polymer Chain (-[CH2-CH]n-) | Triazine Polymerization->Polymer Interaction Hydrogen Bonding (3 H-Bonds) Polymer->Interaction Target Thymine/Uracil Base (e.g., in DNA) Interaction->Target Selective Binding Target->Interaction

Polymerization and molecular recognition mechanism.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.

  • Storage: Store in a cool, dark place, with a recommended temperature below 15°C.

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local regulations.

References

In-Depth Technical Guide to the Structure Elucidation of 6-Ethenyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-Ethenyl-1,3,5-triazine-2,4-diamine, also known as 2-Vinyl-4,6-diamino-1,3,5-triazine. The document details the key physicochemical properties, synthesis methodologies, and spectroscopic data essential for the identification and characterization of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, where triazine derivatives are of significant interest.

Introduction

6-Ethenyl-1,3,5-triazine-2,4-diamine is a heterocyclic organic compound featuring a triazine core substituted with two amino groups and a vinyl (ethenyl) group. The presence of the vinyl group makes it a valuable monomer for polymerization, while the diamino-s-triazine moiety imparts properties relevant to biological applications, including potential interactions with biomolecules.[1] A thorough understanding of its structure is paramount for its application in novel materials and as a scaffold in drug design. This guide will systematically present the data and methodologies required for its unambiguous structural determination.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Ethenyl-1,3,5-triazine-2,4-diamine is presented in Table 1.

PropertyValueReference
IUPAC Name 6-Ethenyl-1,3,5-triazine-2,4-diamine[1]
Other Names This compound, VDT[1]
CAS Number 3194-70-5[2]
Molecular Formula C₅H₇N₅[1]
Molar Mass 137.146 g/mol [1][3]
Appearance White solid / Colorless crystalline substance[1][4]
Melting Point 239–241 °C[1][5]
SMILES C=CC1=NC(=NC(=N1)N)N[2][3]

Synthesis and Characterization

The synthesis of 6-Ethenyl-1,3,5-triazine-2,4-diamine can be achieved through various methods developed for substituted triazines. Modern approaches often utilize green chemistry principles to enhance efficiency and reduce environmental impact.

General Synthetic Approaches

The synthesis of 2,4-diamino-6-substituted-1,3,5-triazines can be accomplished via microwave-assisted or ultrasound-assisted methods.[6][7] A common strategy involves the reaction of dicyandiamide with appropriate nitriles under microwave irradiation, which offers advantages such as reduced reaction times, higher yields, and simpler work-up procedures.[8]

Specific Experimental Protocol

A patented method for the synthesis of 2-vinyl-4,6-diamino-s-triazine involves the reaction of 2-(1-(2-methylimidazolyl))-ethyl-4,6-diamino-s-triazine with epichlorohydrin.[9]

Materials:

  • 2-(1-(2-methylimidazolyl))-ethyl-4,6-diamino-s-triazine

  • Epichlorohydrin

  • Polymerization inhibitor (e.g., Na₂S·9H₂O)

  • Water

Procedure:

  • A mixture of 1 mole of 2-(1-(2-methylimidazolyl))-ethyl-4,6-diamino-s-triazine, 1 mole of epichlorohydrin, a catalytic amount of a polymerization inhibitor, and a suitable amount of water is prepared.

  • The mixture is heated under reflux with stirring for approximately 30 minutes. The mixture will initially form a complete solution, after which crystals of the product will begin to precipitate.

  • The reaction mixture is then cooled.

  • The crude product is collected by filtration.

  • The crude product can be purified by recrystallization to yield pure 6-Ethenyl-1,3,5-triazine-2,4-diamine.[9]

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start1 2-(1-(2-methylimidazolyl))-ethyl-4,6-diamino-s-triazine reaction Heat under reflux with stirring (30 min) start1->reaction start2 Epichlorohydrin start2->reaction start3 Polymerization Inhibitor start3->reaction start4 Water start4->reaction cooling Cool reaction mixture reaction->cooling filtration Filter to collect crude product cooling->filtration recrystallization Recrystallize crude product filtration->recrystallization product 6-Ethenyl-1,3,5-triazine-2,4-diamine recrystallization->product

Synthesis workflow for 6-Ethenyl-1,3,5-triazine-2,4-diamine.

Structure Elucidation via Spectroscopic Methods

The structural confirmation of 6-Ethenyl-1,3,5-triazine-2,4-diamine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the amino protons. A patent provides the following assignments:

  • δ 8.78 (m, 4H)

  • δ 6.35-6.45 (t, 2H)

  • δ 5.59-5.72 (q, 1H)[9]

¹³C NMR: Although specific experimental data for the target compound is not readily available in peer-reviewed literature, predicted chemical shifts and data from analogous compounds can provide insight. For the related 6-methyl-1,3,5-triazine-2,4-diamine, characteristic signals for the triazine ring carbons and the methyl carbon are observed.[10] For the ethenyl derivative, signals for the vinyl carbons would also be present.

Workflow for NMR-Based Structure Confirmation:

G cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation sample Dissolve sample in deuterated solvent (e.g., DMSO-d6) h_nmr Acquire 1H NMR spectrum sample->h_nmr c_nmr Acquire 13C NMR spectrum sample->c_nmr analyze_h Analyze chemical shifts, integration, and coupling patterns of 1H signals h_nmr->analyze_h analyze_c Analyze chemical shifts of 13C signals c_nmr->analyze_c confirm Confirm presence of vinyl and amino groups and triazine core analyze_h->confirm analyze_c->confirm

Workflow for NMR-based structure confirmation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorptions: A patent provides the following IR data (KBr pellet):

  • 3340, 3170 cm⁻¹ (N-H stretching of amino groups)

  • 1680 cm⁻¹ (C=N stretching in the triazine ring)

  • 1550 cm⁻¹ (N-H bending of amino groups)

  • 1425, 1370 cm⁻¹ (C-N stretching)

  • 960, 835 cm⁻¹ (out-of-plane C-H bending of the vinyl group)[9]

Table of Expected IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration ModeReference
3340, 3170Amino (-NH₂)N-H Stretch[9]
1680Triazine RingC=N Stretch[9]
1550Amino (-NH₂)N-H Bend[9]
960, 835Vinyl (-CH=CH₂)C-H Out-of-plane Bend[9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak:

  • [M]⁺ at m/z = 137, corresponding to the molecular formula C₅H₇N₅.

Potential Fragmentation Pathways: While specific fragmentation data for this compound is not detailed in the available literature, common fragmentation patterns for triazines involve the loss of small neutral molecules such as HCN, N₂, and NH₂CN. The vinyl substituent may also undergo fragmentation.

Biological Activity and Potential Applications

Derivatives of 1,3,5-triazine are known to exhibit a wide range of biological activities, including anticancer, antiplasmodial, and antimicrobial properties.[11][12][13] The 2,4-diamino-1,3,5-triazine scaffold is a key feature in many biologically active compounds.[14] While specific studies on the signaling pathways of 6-Ethenyl-1,3,5-triazine-2,4-diamine are limited, its structural similarity to other bioactive triazines suggests potential for investigation in drug discovery programs. For instance, some 2,4-diamino-1,3,5-triazine derivatives have been evaluated as inhibitors of parasitic dihydrofolate reductase (DHFR).[12]

Signaling Pathway Hypothesis (General for Triazine Derivatives):

G cluster_compound Compound cluster_target Potential Cellular Target cluster_pathway Affected Pathway cluster_effect Biological Effect compound 6-Ethenyl-1,3,5-triazine-2,4-diamine target e.g., Dihydrofolate Reductase (DHFR) compound->target Inhibition pathway Folate Metabolism target->pathway Disruption effect Inhibition of DNA Synthesis and Cell Proliferation pathway->effect

Hypothetical signaling pathway for triazine derivatives.

Conclusion

The structural elucidation of 6-Ethenyl-1,3,5-triazine-2,4-diamine is readily achievable through a combination of modern spectroscopic techniques. This technical guide has provided a summary of its key properties, a plausible synthesis protocol, and the expected spectroscopic data for its characterization. The information presented herein should facilitate further research and application of this versatile compound in various scientific and industrial domains.

References

An In-depth Technical Guide to 2-Vinyl-4,6-diamino-1,3,5-triazine (CAS 3194-70-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound with CAS number 3194-70-5, identified as 2-Vinyl-4,6-diamino-1,3,5-triazine. Also known by synonyms such as 6-Ethenyl-1,3,5-triazine-2,4-diamine and Acryloguanamine, this molecule is a member of the triazine class of heterocyclic compounds.[1] This document consolidates available data on its chemical and physical properties, synthesis methodologies, and current applications. While the broader class of 1,3,5-triazines exhibits significant potential in medicinal chemistry, specific biological activity and detailed pharmacological data for this compound are not extensively available in peer-reviewed literature. This guide will summarize the known information and discuss the potential biological relevance in the context of related triazine derivatives.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₇N₅[3]
Molecular Weight 137.14 g/mol [3]
Melting Point 239-241 °C[2]
Boiling Point 435.7 °C at 760 mmHg[2]
Density 1.376 g/cm³[2]
Flash Point 247.4 °C[2]
Vapor Pressure 8.56E-08 mmHg at 25°C[2]
Refractive Index 1.733[2]
pKa 4.30 ± 0.10 (Predicted)[2]
Appearance White to slightly pale yellow crystal/powder[4]

Synthesis Protocols

The synthesis of this compound has been described in patent literature, primarily focusing on its production for use as a monomer. The general synthetic strategies involve the reaction of a biguanide precursor with an acrylic acid derivative or the transformation of a pre-formed triazine ring.

Synthesis from Biguanide and Acrylic Acid Chloride

One documented method involves the reaction of biguanide sulfate with acrylic acid chloride in an aqueous alkaline solution. This approach, however, has been reported to result in modest yields of the crude product, which necessitates further purification.

Experimental Protocol (General Description):

  • Biguanide sulfate is dissolved in water.

  • An alkali, such as sodium hydroxide, is added to the solution.

  • Acrylic acid chloride is then introduced to the reaction mixture.

  • The reaction proceeds to form this compound.

  • The crude product is isolated and purified, typically through recrystallization.

Note: Specific quantities, reaction times, and temperatures are detailed in the patent literature and may require optimization for laboratory-scale synthesis.

Synthesis from a Substituted Triazine Precursor

Another synthetic route involves the modification of a pre-existing triazine derivative. For example, a substituted ethyl-diamino-s-triazine can be heated under reduced pressure in the presence of a polymerization inhibitor to yield the vinyl derivative.

Experimental Protocol (General Description):

  • A 2-(substituted-ethyl)-4,6-diamino-s-triazine compound is used as the starting material.

  • A polymerization inhibitor is added to prevent self-polymerization of the vinyl group.

  • The mixture is heated under reduced pressure.

  • The reaction eliminates the substituent to form the vinyl group, yielding this compound.

  • The product can be purified by recrystallization from a suitable solvent like water.

Synthesis_Workflow General Synthesis Workflow cluster_0 Route 1: From Biguanide cluster_1 Route 2: From Triazine Precursor Biguanide Biguanide Sulfate Reaction1 Aqueous Alkaline Reaction Biguanide->Reaction1 Acrylic Acrylic Acid Chloride Acrylic->Reaction1 Purification1 Purification (Recrystallization) Reaction1->Purification1 Product 2-Vinyl-4,6-diamino- 1,3,5-triazine Purification1->Product Precursor Substituted Ethyl- Diamino-s-Triazine Reaction2 Heating under Reduced Pressure Precursor->Reaction2 Purification2 Purification (Recrystallization) Reaction2->Purification2 Purification2->Product

General Synthetic Pathways

Applications

The primary application of this compound is in polymer science as a functional monomer. Its vinyl group allows for polymerization, while the diamino-triazine moiety imparts specific properties to the resulting polymer.

  • Polymer Synthesis: It is used in the production of specialty resins and coatings. The triazine ring can enhance thermal stability and other material properties.

  • Building Block: It serves as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[2]

Biological Activity and Potential in Drug Development

While direct experimental evidence for the biological activity of this compound is limited in the available scientific literature, the 1,3,5-triazine scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have been investigated and developed for a range of therapeutic applications.

General Biological Activities of 1,3,5-Triazine Derivatives

The 1,3,5-triazine nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:

  • Anticancer Activity: Many 1,3,5-triazine derivatives have shown potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer progression. For instance, some derivatives have been found to inhibit kinases, which are crucial for cell signaling and proliferation.

  • Antiviral Activity: The triazine scaffold has been incorporated into molecules with activity against a range of viruses.

  • Antimicrobial Activity: Derivatives of 1,3,5-triazine have been synthesized and evaluated for their antibacterial and antifungal properties.

Potential Mechanisms of Action (Inferred from Related Compounds)

Based on studies of other 1,3,5-triazine derivatives, potential mechanisms of action for compounds containing this scaffold could involve:

  • Enzyme Inhibition: The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, facilitating interactions with the active sites of enzymes.

  • Receptor Binding: The overall shape and electronic properties of triazine derivatives can allow them to bind to specific cellular receptors, thereby modulating their activity.

  • Intercalation with DNA: Some planar aromatic molecules can intercalate between the base pairs of DNA, which can interfere with DNA replication and transcription.

Potential_Biological_Activity Potential Biological Activities of the 1,3,5-Triazine Scaffold cluster_activities Reported Biological Activities cluster_mechanisms Potential Mechanisms of Action Triazine 1,3,5-Triazine Scaffold Anticancer Anticancer Triazine->Anticancer Antiviral Antiviral Triazine->Antiviral Antimicrobial Antimicrobial Triazine->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Anticancer->Enzyme_Inhibition Receptor_Binding Receptor Binding Anticancer->Receptor_Binding DNA_Intercalation DNA Intercalation Anticancer->DNA_Intercalation

Inferred Biological Relevance

It is crucial to emphasize that these are potential activities based on the broader class of 1,3,5-triazines, and specific experimental validation for this compound is required.

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous. The following is a summary of its hazard information:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

Detailed first aid measures and handling precautions can be found in the material safety data sheet (MSDS) provided by suppliers.

Conclusion

This compound (CAS 3194-70-5) is a well-characterized compound with established applications in polymer chemistry. While its direct biological activity has not been extensively reported, its 1,3,5-triazine core is a key feature in many biologically active molecules. This suggests that this compound and its derivatives could be of interest for future research in drug discovery and development. Further investigation is needed to elucidate its specific pharmacological profile and potential therapeutic applications. Researchers are encouraged to use this guide as a foundational resource and to consult the primary literature for more detailed information on the synthesis and properties of this compound.

References

solubility of 2-vinyl-4,6-diamino-1,3,5-triazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Vinyl-4,6-diamino-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as vinylguanamine, is a functional monomer utilized in the synthesis of various polymers with applications in materials science and biomedical fields. A critical physicochemical property governing its utility and processability is its solubility in organic solvents. Reports in the scientific literature consistently indicate that this compound exhibits limited solubility in many common organic solvents, a characteristic that poses challenges for its handling, reaction kinetics, and polymerization.[1]

This technical guide addresses the solubility of this compound. A comprehensive review of publicly available data reveals a notable scarcity of specific quantitative solubility values. Therefore, this document focuses on providing a robust and detailed experimental protocol to enable researchers to determine the solubility of this compound in their solvent systems of interest. A standardized template for data presentation is also provided to facilitate comparison across different studies.

Quantitative Solubility Data

Table 1: Solubility of this compound in Organic Solvents (Template)

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25
e.g., N,N-Dimethylformamide (DMF)e.g., 25
e.g., N-Methyl-2-pyrrolidone (NMP)e.g., 25
e.g., Methanole.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
... (add other solvents as needed)

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium . This method is based on the well-established isothermal shake-flask technique, followed by quantitative analysis of the saturated solution, for which High-Performance Liquid Chromatography (HPLC) is a suitable and widely used technique.

1. Materials and Equipment

  • Compound: this compound (purity >95%)

  • Solvents: A range of analytical or HPLC grade organic solvents (e.g., DMSO, DMF, NMP, methanol, ethanol, acetone).

  • Apparatus:

    • Analytical balance (readable to at least 0.1 mg)

    • Scintillation vials or other suitable glass vials with leak-proof caps

    • Thermostatic orbital shaker or incubator capable of maintaining a constant temperature (± 0.5 °C)

    • Calibrated positive displacement pipettes or glass volumetric pipettes

    • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on the solvent)

    • Volumetric flasks

    • Autosampler vials for HPLC

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18).

2. Procedure

2.1. Preparation of Calibration Standards

  • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is known to be soluble, e.g., DMSO) to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution with the mobile phase to be used for HPLC analysis to prepare a series of calibration standards of at least five different concentrations.

  • Analyze each standard by HPLC and construct a calibration curve by plotting the peak area versus the concentration.

2.2. Sample Preparation and Equilibration

  • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that a visible amount remains undissolved at equilibrium.

  • Record the exact mass of the added solid.

  • Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to the desired temperature.

  • Agitate the vials for a sufficient duration to allow the system to reach equilibrium. The time required can vary depending on the compound and solvent, but 24 to 72 hours is a typical range. Preliminary experiments may be necessary to determine the optimal equilibration time.

2.3. Sample Analysis

  • After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature for a short period to allow the excess solid to sediment.

  • Carefully withdraw an aliquot of the supernatant using a pipette.

  • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility values.

  • Accurately dilute the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely known.

  • Analyze the diluted sample by HPLC using the same method as for the calibration standards.

3. Data Analysis and Calculation

  • From the HPLC analysis, determine the peak area of this compound in the diluted sample.

  • Using the calibration curve, calculate the concentration of the compound in the diluted sample.

  • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

  • Express the solubility in the desired units (e.g., g/L or mol/L). The molar mass of this compound is 137.15 g/mol .

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

G cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_quantification Quantification prep_solid Weigh excess amount of This compound prep_solvent Add known volume/mass of organic solvent prep_solid->prep_solvent equilibration Agitate in thermostatic shaker (e.g., 24-72 hours at constant T) prep_solvent->equilibration sampling Withdraw supernatant equilibration->sampling filtration Filter through syringe filter (e.g., 0.22 µm PTFE) sampling->filtration dilution Accurately dilute filtrate filtration->dilution hplc_analysis Analyze by HPLC dilution->hplc_analysis calculation Calculate solubility using calibration curve and dilution factor hplc_analysis->calculation calibration Prepare calibration curve

References

thermal stability and melting point of 2-vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Properties of 2-Vinyl-4,6-diamino-1,3,5-triazine

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: VDT-TS-2025-WG

Abstract

This technical whitepaper provides a comprehensive analysis of the (VDT), a vinyl-functionalized diaminotriazine derivative. The document collates available physicochemical data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for its characterization. While the melting point of VDT is well-documented, specific data on its thermal decomposition is limited. Therefore, this guide provides an estimated thermal stability profile based on analogous triazine structures and establishes a framework for its empirical verification.

Introduction

This compound, also known as 6-ethenyl-1,3,5-triazine-2,4-diamine, is an organic compound featuring a triazine core substituted with two amino groups and one vinyl group.[1] This unique combination of a polymerizable vinyl moiety and hydrogen-bonding amino groups makes it a valuable monomer for the synthesis of functional polymers with applications in materials science and drug delivery systems.[1] The thermal properties, specifically the melting point and thermal stability, are critical parameters that govern its storage, processing, and performance in various applications. Understanding these characteristics is essential for defining processing windows, ensuring chemical integrity during manufacturing, and predicting the long-term stability of VDT-based materials.

Physicochemical and Thermal Properties

The thermal behavior of a compound is defined by its response to changes in temperature. For this compound, the key thermal events are melting and thermal decomposition.

Melting Point

The melting point (T_m) is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this typically occurs over a narrow temperature range. The melting point of this compound has been consistently reported in the literature.

ParameterValueMethod
Melting Point (T_m) 239-241 °CDifferential Scanning Calorimetry (DSC) / Capillary Method
Table 1: Reported Melting Point of this compound.[2]
Thermal Stability

Thermal stability refers to the ability of a material to resist decomposition at high temperatures. This is typically evaluated using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature.

ParameterEstimated ValueRemarks
Onset Decomposition Temp. (T_onset) > 250 °CDecomposition is expected to begin after melting. The initial mass loss may be attributed to the fragmentation of the vinyl and amino groups.
Major Decomposition Steps 2Expected decomposition may occur in stages: initial loss of substituents followed by the fragmentation of the triazine ring at higher temperatures.
Residual Mass @ 600°C 10 - 20%Under an inert atmosphere (e.g., Nitrogen), a char residue is anticipated, which is characteristic of nitrogen-containing heterocyclic compounds.
Table 2: Estimated Thermal Stability Data for this compound. This data is predictive and requires experimental verification.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal properties of this compound, standardized methodologies using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Protocol for Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is highly effective for determining melting points and other phase transitions.[6]

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_f) of the sample.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Reference: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, for example, 30 °C.

    • Heat the sample at a constant rate of 10 °C/min from 30 °C to a temperature above the expected melting point (e.g., 280 °C).[7]

    • Conduct the analysis under an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min to prevent oxidative degradation.[3]

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It provides critical information about the thermal stability and decomposition profile of a material.[9]

Objective: To determine the onset decomposition temperature (T_onset) and the degradation profile of the sample.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA pan.[10]

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.[3]

    • Maintain an inert atmosphere using nitrogen gas at a flow rate of 50-100 mL/min to prevent oxidation.[7]

  • Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show the temperatures at which mass loss occurs. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition curve.[7] The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

Workflow for Thermal Characterization

The logical process for the complete thermal characterization of this compound involves synthesis, purification, and subsequent analysis using DSC and TGA.

Thermal_Characterization_Workflow cluster_synthesis Material Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation synthesis Synthesis of VDT purification Purification & Drying synthesis->purification sample Prepared VDT Sample purification->sample dsc DSC Analysis sample->dsc tga TGA Analysis sample->tga melting_point Melting Point (Tm) Enthalpy of Fusion (ΔHf) dsc->melting_point stability Thermal Stability (T_onset) Decomposition Profile tga->stability data_analysis Comprehensive Thermal Profile melting_point->data_analysis stability->data_analysis

Caption: Workflow for the thermal characterization of this compound.

Conclusion

This compound is a thermally stable compound with a well-defined melting point of 239-241 °C. While specific experimental data on its decomposition is lacking, it is estimated to be stable beyond its melting point, with significant degradation likely commencing above 250 °C under an inert atmosphere. The provided experimental protocols for DSC and TGA offer a robust framework for the empirical determination of its complete thermal profile. Such characterization is imperative for researchers and developers to establish safe handling procedures, define processing parameters for polymerization, and ensure the long-term stability of materials derived from this versatile monomer.

References

A Technical Review of 2,4-diamino-6-vinyl-s-triazine: Synthesis, Polymerization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the current research on 2,4-diamino-6-vinyl-s-triazine (VDAT), a vinyl-functionalized heterocyclic compound. The document details its synthesis, polymerization methodologies, and physicochemical properties, with a focus on providing structured data and detailed experimental protocols. While the broader class of s-triazine derivatives exhibits a wide range of biological activities, specific data on the bioactivity and signaling pathway interactions of 2,4-diamino-6-vinyl-s-triazine remains limited in publicly available literature. This paper aims to be a core resource for researchers interested in the chemistry and potential applications of this monomer and its corresponding polymer, poly(2,4-diamino-6-vinyl-s-triazine).

Introduction

2,4-diamino-6-vinyl-s-triazine, also known as VDAT or acryloguanamine, is a colorless solid organic compound with the chemical formula C₅H₇N₅[1]. Its structure consists of a vinyl group attached to a 2,4-diaminotriazine ring, making it a valuable monomer for the synthesis of polymers with hydrogen-bonding substituents[1]. The presence of the triazine ring and the polymerizable vinyl group offers potential for a variety of applications, from polymer chemistry to materials science. This review consolidates the available scientific literature on VDAT, focusing on its synthesis, polymerization, and material properties. While the s-triazine core is a well-known pharmacophore in drug discovery, it is important to note that specific biological studies on VDAT are not extensively reported.

Physicochemical Properties of 2,4-diamino-6-vinyl-s-triazine

A summary of the known physical and chemical properties of VDAT is presented in Table 1. This data is crucial for its handling, purification, and characterization.

PropertyValueReferences
Molecular Formula C₅H₇N₅[1]
Molar Mass 137.146 g·mol⁻¹[1]
Appearance White solid[1]
Melting Point 239–241 °C[1]
Solubility Soluble in hot water; sparingly soluble in hot methanol, hot ethanol, and hot acetone.
Elemental Analysis C: 44.28%, H: 5.07%, N: 50.02%
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3340, 3170, 1680, 1655, 1550, 1460, 1425, 1370, 1265, 1130, 985, 960, 835
Nuclear Magnetic Resonance (NMR) Spectroscopy (d₆-DMSO) δ 6.78 (m, 4H), 6.35-6.45 (t, 2H), 5.59-5.72 (q, 1H)

Table 1: Physicochemical Properties of 2,4-diamino-6-vinyl-s-triazine

Synthesis of 2,4-diamino-6-vinyl-s-triazine

Several synthetic routes for the preparation of VDAT have been reported, primarily in patent literature. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Synthesis from Dicyandiamide and β-Dimethylaminopropionitrile

One documented method involves the reaction of dicyandiamide with β-dimethylaminopropionitrile.

Experimental Protocol:

  • Reaction Setup: A mixture of dicyandiamide and β-dimethylaminopropionitrile (molar ratio ranging from 2:1 to 1:2, advantageously 1.5:1 to 1:1.5) is prepared in a polar, water-miscible solvent such as ethanol.

  • Catalyst: An alkali hydroxide or alkali alcoholate (approximately 0.1-0.5 molar amount based on the β-dimethylaminopropionitrile used) is added as a catalyst.

  • Reaction Conditions: The reaction mixture is heated to a temperature of around 75-85 °C.

  • Work-up and Purification: The resulting intermediate, 2-(β-dimethylamino-ethyl)-4,6-diamino-1,3,5-triazine, is then permethylated using a methylating agent like dimethyl sulfate in an aqueous solution at 50-60 °C. The final product, 2-vinyl-4,6-diamino-1,3,5-triazine, precipitates from the aqueous solution upon addition of an alkali hydroxide.

A diagram illustrating this synthetic workflow is provided below.

G DCD Dicyandiamide Intermediate 2-(β-dimethylamino-ethyl)- 4,6-diamino-1,3,5-triazine DCD->Intermediate Ethanol, Alkali catalyst 75-85 °C DMAPN β-Dimethylaminopropionitrile DMAPN->Intermediate VDAT 2,4-diamino-6-vinyl-s-triazine Intermediate->VDAT 1. Dimethyl sulfate 2. Alkali hydroxide

Synthesis of VDAT from Dicyandiamide.
Synthesis from Biguanide and Acryloyl Chloride

Another reported synthesis involves the reaction of biguanide with acryloyl chloride. However, this method is noted to produce the product in lower yields.

Experimental Protocol:

  • Reaction Setup: Biguanide sulfate is dissolved in water.

  • Reaction Conditions: In the presence of an alkali, acryloyl chloride is added to the solution.

  • Work-up and Purification: The crude product is obtained as a gray-brown solid, which requires recrystallization for purification, often leading to significant losses.

Polymerization of 2,4-diamino-6-vinyl-s-triazine

The vinyl group of VDAT allows it to undergo polymerization to form poly(2,4-diamino-6-vinyl-s-triazine) [P(VDAT)]. The resulting polymer has interesting properties due to the hydrogen-bonding capabilities of the diaminotriazine side chains.

Free Radical Polymerization

VDAT can be polymerized via free radical polymerization.

Experimental Protocol:

  • Monomer Solution: A solution of 2,4-diamino-6-vinyl-s-triazine is prepared in a suitable solvent, such as hot water.

  • Initiator: A free radical initiator, for example, azobisisobutyronitrile (AIBN), is added to the solution.

  • Polymerization: The reaction mixture is heated to initiate polymerization. The polymer, being insoluble in hot water, precipitates out as it forms.

  • Purification: The precipitated polymer is collected by filtration and washed to remove any unreacted monomer and initiator.

A schematic of the free radical polymerization process is shown below.

G Initiator Initiator (e.g., AIBN) Radical Radical (R•) Initiator->Radical Heat Monomer_Radical Monomer Radical Radical->Monomer_Radical VDAT_monomer VDAT Monomer VDAT_monomer->Monomer_Radical Polymer_chain Growing Polymer Chain VDAT_monomer->Polymer_chain Monomer_Radical->Polymer_chain Propagation PVDAT Poly(VDAT) Polymer_chain->PVDAT Termination

Free Radical Polymerization of VDAT.
Semi-continuous Precipitation Polymerization

Due to the poor solubility of VDAT, semi-continuous precipitation polymerization has been developed to synthesize P(VDAT) nanoparticles in an aqueous phase. This method allows for better control over particle size.

Experimental Protocol:

This method involves the gradual addition of the monomer solution to a reaction vessel containing the initiator and solvent, allowing for the controlled precipitation of the polymer nanoparticles.

Characterization and Properties of Poly(2,4-diamino-6-vinyl-s-triazine)

The characterization of P(VDAT) is essential to understand its structure and properties.

PropertyDescriptionReferences
Solubility Insoluble in common organic solvents and hot water. Soluble in mineral acids and formic acid.
Thermal Properties The thermal properties of VDAT and its polymer have been studied, indicating the polymer's stability.[2]
Adsorption Properties P(VDAT) has been shown to adsorb double-stranded DNA, particularly those with A-T base pairs, through hydrogen bonding.

Table 2: Properties of Poly(2,4-diamino-6-vinyl-s-triazine)

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific studies on the biological activities (antimicrobial, antiviral, anticancer) of 2,4-diamino-6-vinyl-s-triazine or its polymer. Furthermore, no information was found regarding its interaction with or modulation of any cellular signaling pathways.

However, the broader class of s-triazine derivatives is known to possess a wide spectrum of biological activities. Many s-triazine-containing compounds have been investigated as potential therapeutic agents, including anticancer, antiviral, and antimicrobial agents[3][4][5]. For instance, some 2,4-diamino-1,3,5-triazine derivatives have shown significant anticancer activity[6][7][8][9][10][11]. The mechanism of action for these related compounds often involves the inhibition of key enzymes or interference with cellular signaling cascades[3].

It is plausible that VDAT or its derivatives could exhibit biological activity, but this remains an unexplored area of research. Future studies are warranted to investigate the potential of VDAT and P(VDAT) in a biological context.

Due to the lack of specific information on signaling pathways involving 2,4-diamino-6-vinyl-s-triazine, a corresponding diagram cannot be provided.

Conclusion

2,4-diamino-6-vinyl-s-triazine is a versatile monomer with well-documented synthetic pathways and polymerization potential. The resulting polymer, P(VDAT), exhibits interesting properties, such as its ability to participate in hydrogen bonding, which has been exploited for applications like DNA adsorption. While the chemistry of VDAT is relatively established, its biological profile remains largely uninvestigated. Given the known biological significance of the s-triazine scaffold, future research into the potential bioactivities of VDAT and its polymers could open up new avenues for its application in the fields of biotechnology and medicine. This technical guide serves as a foundational resource to encourage and support such future research endeavors.

References

Spectroscopic and Synthetic Profile of 2-vinyl-4,6-diamino-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for 2-vinyl-4,6-diamino-1,3,5-triazine. It also details the experimental protocols for its synthesis, targeting researchers, scientists, and professionals in drug development and materials science.

Core Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound, a versatile monomer in polymer chemistry. The data has been compiled from various sources, and appropriate citations are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed and publicly accessible NMR data for this compound is limited. The following ¹H NMR data is reported in a European patent, however, the interpretation of the multiplets and their integration warrants careful consideration.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationSolvent
8.78m4Hd₆-DMSO
6.35-6.45t2Hd₆-DMSO
5.59-5.72q1Hd₆-DMSO

Note: The reported integration and multiplicities may require further verification as they appear inconsistent with the expected structure.

No reliable ¹³C NMR data for this compound has been found in publicly available databases.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3340N-H stretching (amino groups)
3170N-H stretching (amino groups)
1680C=C stretching (vinyl group)
1655N-H bending (amino groups)
1550Triazine ring stretching
1460CH₂ scissoring
1425Triazine ring stretching
1370C-N stretching
1265C-N stretching
1130C-H in-plane bending
985=C-H out-of-plane bending
960=C-H out-of-plane bending
835Triazine ring bending
Mass Spectrometry (MS)

Experimental Protocols

The synthesis of this compound has been reported through various methods. Below are detailed protocols based on patented procedures.

Synthesis via Reaction with Epichlorohydrin

This method involves the reaction of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine with epichlorohydrin.

Materials:

  • 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine (2MA)

  • Epichlorohydrin

  • Sodium sulfide (Na₂S·9H₂O) as a polymerization inhibitor

  • Water

Procedure:

  • A mixture of 0.1 mole (21.9 g) of 2MA, 0.1 mole (9.25 g) of epichlorohydrin, and a catalytic amount of sodium sulfide is prepared in 50 ml of water.

  • The mixture is heated under reflux with stirring for 30 minutes.

  • The reaction mixture is then cooled.

  • The resulting crude product is collected by filtration. The reported yield is quantitative (13.7 g).

  • The crude product can be recrystallized from water to yield a purified product with a melting point of 239-241 °C.

Synthesis from Dicyandiamide

This process involves a multi-step synthesis starting from dicyandiamide.

Materials:

  • Dicyandiamide

  • β-dimethylaminopropionitrile

  • Alkali hydroxide or alkali alcoholate (e.g., sodium hydroxide)

  • Polar, water-miscible solvent (e.g., ethanol)

  • Methylating agent (e.g., dimethyl sulfate)

  • Acrylic acid chloride

Procedure:

  • Step 1: Dicyandiamide and β-dimethylaminopropionitrile are reacted in a molar ratio of approximately 1.5:1 to 1:1.5 in ethanol. The reaction is catalyzed by about 0.1-0.5 molar amount of an alkali hydroxide or alcoholate, relative to the β-dimethylaminopropionitrile. The reaction is carried out at a temperature of 75-85 °C.

  • Step 2: The intermediate product from step 1 is then permethylated using a methylating agent like dimethyl sulfate in an aqueous solution at 50-60 °C.

  • Step 3: The resulting product is then reacted with acrylic acid chloride in the presence of an alkali in an aqueous solvent to yield this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 2-(2'-methylimidazolyl-(1'))-ethyl- 4,6-diamino-s-triazine Reaction Reaction Reactant1->Reaction Reactant2 Epichlorohydrin Reactant2->Reaction Condition1 Water (Solvent) Condition1->Reaction Condition2 Sodium Sulfide (Catalyst) Condition2->Reaction Condition3 Reflux (30 min) Condition3->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Product This compound Filtration->Product

Caption: Synthesis workflow for this compound.

Caption: Structure of this compound.

The Vinyl Frontier: A Technical Guide to the Reactivity of Vinyl Groups in Triazine Rings for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and application of vinyl-substituted triazine rings, providing a critical resource for researchers in organic chemistry, materials science, and pharmacology.

The inherent electron deficiency of the triazine ring profoundly influences the reactivity of an attached vinyl group, rendering it a versatile functional handle for a variety of chemical transformations. This guide delineates the fundamental principles governing the reactivity of vinyltriazines, details key reaction classes with quantitative data, provides experimental protocols for their synthesis and modification, and explores their burgeoning applications in drug discovery, with a particular focus on their potential role in modulating cellular signaling pathways.

Core Principles of Reactivity

The triazine ring, a six-membered heterocycle containing three nitrogen atoms, is strongly electron-withdrawing. This property significantly decreases the electron density of the vinyl group's π-system, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This electronic characteristic is the cornerstone of vinyltriazine reactivity, dictating its participation in a range of reactions, including conjugate additions, cycloadditions, and polymerizations. The reactivity can be further tuned by the nature and position of substituents on the triazine ring; electron-withdrawing groups enhance the electrophilicity of the vinyl group, while electron-donating groups can temper its reactivity.

Key Reaction Types

The activated nature of the vinyl group on the triazine ring allows for a diverse array of chemical transformations. The following sections detail the most pertinent reaction types, supported by quantitative data where available.

Conjugate Addition (Michael Addition)

The high electrophilicity of the β-carbon of the vinyl group makes vinyltriazines excellent Michael acceptors. A variety of nucleophiles, including thiols, amines, and carbanions, can readily undergo conjugate addition. This reaction is of particular importance in bioconjugation, where the selective reaction with biological nucleophiles like cysteine residues in proteins is highly desirable.[1][2]

Table 1: Second-Order Rate Constants for Conjugate Addition of Thiols to Vinyltriazines

Vinyltriazine DerivativeNucleophileSolvent SystemRate Constant (M⁻¹s⁻¹)Reference
3-vinyl-5-phenyl-1,2,4-triazineAc-Cys-OMeSodium phosphate, MeCN-d377.4 x 10⁻³[3]
3-vinyl-5-(4-fluorophenyl)-1,2,4-triazineAc-Cys-OMeSodium phosphate, MeCN-d349.0 x 10⁻³[3]
3-vinyl-5-(4-(trifluoromethyl)phenyl)-1,2,4-triazineAc-Cys-OMeSodium phosphate, MeCN-d3237 x 10⁻³[3]
2-vinyl-4,6-diamino-s-triazineBoc-Cys-OMeNaPi, CD3ODNot explicitly quantified, but reaction is rapid[1]

Note: The rate constants highlight the influence of electron-withdrawing substituents on the triazine ring, which increase the rate of conjugate addition.[3]

Diagram 1: General Mechanism of Michael Addition to a Vinyltriazine

Caption: Michael addition of a nucleophile to a vinyltriazine.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-poor nature of the triazine ring allows it to act as a diene in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles, such as strained alkenes and alkynes (e.g., norbornenes, bicyclononynes).[1][4] This "click" reaction is characterized by its high speed, selectivity, and biocompatibility, making it a powerful tool for bioconjugation and materials science.[5] The reactivity in IEDDA reactions is also influenced by substituents on the triazine ring, with electron-withdrawing groups generally increasing the reaction rate.[1][4]

Table 2: Second-Order Rate Constants for IEDDA Reactions of Vinyltriazines

Triazine Derivative (after conjugate addition)DienophileSolvent SystemRate Constant (M⁻¹s⁻¹)Reference
Product of 3a and Ac-Cys-OMeBicyclononyne (BCN)Sodium phosphate, MeCN-d32.43 x 10⁻³[3]
Product of 3b and Ac-Cys-OMeBicyclononyne (BCN)Sodium phosphate, MeCN-d33.75 x 10⁻³[3]
Product of 3c and Ac-Cys-OMeBicyclononyne (BCN)Sodium phosphate, MeCN-d3Not explicitly quantified, but reaction is rapid[3]

Diagram 2: Inverse Electron-Demand Diels-Alder Reaction Workflow

IEDDA_Workflow Vinyltriazine Vinyltriazine-Peptide Conjugate Cycloadduct Diels-Alder Cycloadduct Vinyltriazine->Cycloadduct + BCN BCN Bicyclononyne (BCN) Derivative FinalProduct Stable Bioconjugate (after N2 extrusion) Cycloadduct->FinalProduct - N2

Caption: IEDDA reaction of a vinyltriazine conjugate with BCN.

Polymerization

Vinyltriazines can undergo polymerization through radical and, in some cases, anionic mechanisms. Radical polymerization is a common method to produce polymers with triazine rings in the side chains, which can impart desirable properties such as thermal stability.[3]

Table 3: Polymerization of Vinyltriazines

MonomerInitiatorSolventYield (%)Reference
2-(p-Vinylphenyl)-4,6-diamino-s-triazineAzobisisobutyronitrile (AIBN)DMF73.3 - 91.0[3]
2-(p-Vinylphenyl)-4,6-diamino-s-triazineAIBNDMSO82.5[3]
2-Vinyl-4,6-diamino-s-triazineAzobisisobutyronitrile (AIBN)Hot WaterPolymer insoluble in hot water is formed[6]

Diagram 3: Radical Polymerization of a Vinyltriazine

Radical_Polymerization Initiator Initiator (R-R) Radical 2 R• Initiator->Radical Initiation GrowingChain R-M• Radical->GrowingChain + M Monomer Vinyltriazine Monomer (M) Polymer R-(M)n-M• GrowingChain->Polymer + n(M) Propagation Termination Terminated Polymer Polymer->Termination Termination

Caption: Key steps in the radical polymerization of a vinyltriazine.

Experimental Protocols

Protocol 1: Synthesis of 2-Vinyl-4,6-diamino-s-triazine

This protocol is adapted from the procedure described by Overberger and Michelotti.

Materials:

  • Biguanide sulfate

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

Procedure:

  • Prepare a solution of biguanide sulfate in water.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide.

  • Slowly add acryloyl chloride to the cooled basic solution with vigorous stirring.

  • Continue stirring for a specified period while maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for an additional period.

  • Collect the precipitated crude product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure 2-vinyl-4,6-diamino-s-triazine.

Note: This is a generalized procedure. For precise quantities and reaction times, refer to the original literature.

Protocol 2: Cysteine Bioconjugation with a 3-Vinyl-1,2,4-triazine Derivative

This protocol is based on the methodology for selective cysteine modification.[1]

Materials:

  • Cysteine-containing peptide or protein

  • 3-Vinyl-1,2,4-triazine derivative

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Organic co-solvent (e.g., DMSO or MeCN) if needed for solubility

  • Analytical equipment (e.g., LC-MS, NMR)

Procedure:

  • Dissolve the cysteine-containing peptide or protein in the phosphate buffer to a desired concentration.

  • Prepare a stock solution of the 3-vinyl-1,2,4-triazine derivative in a suitable solvent (e.g., DMSO).

  • Add the vinyltriazine stock solution to the peptide/protein solution to achieve the desired molar excess of the labeling reagent.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 1-2 hours).

  • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS to confirm the formation of the conjugate.

  • Upon completion, the excess labeling reagent can be removed by methods such as dialysis, size-exclusion chromatography, or precipitation.

Applications in Drug Development: Targeting Signaling Pathways

The unique reactivity of the vinyl group on the triazine ring presents exciting opportunities in drug development, particularly for the design of targeted covalent inhibitors. While the broader class of triazine derivatives has been extensively explored as inhibitors of various kinases, such as those in the PI3K/mTOR pathway, the specific role of the vinyl group's reactivity is an emerging area of investigation.[7][8][9][10]

The hypothesis is that the vinyl group can act as a "warhead," forming a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site or an allosteric pocket of a target protein. This covalent modification can lead to irreversible inhibition, offering advantages in terms of potency and duration of action.

Diagram 4: Proposed Mechanism of Covalent Inhibition of a Kinase by a Vinyltriazine

Covalent_Inhibition Kinase Kinase Active Site (with Cysteine) Noncovalent Non-covalent Binding Kinase->Noncovalent Vinyltriazine Vinyltriazine Inhibitor Vinyltriazine->Noncovalent Covalent Covalent Adduct (Irreversible Inhibition) Noncovalent->Covalent Michael Addition

Caption: Covalent modification of a kinase by a vinyltriazine inhibitor.

The development of vinyltriazine-based probes could also be a valuable tool for studying cellular signaling. By incorporating a reporter tag (e.g., a fluorophore or biotin) into the vinyltriazine structure, these probes could be used to identify and profile protein targets that are susceptible to covalent modification, thereby elucidating new therapeutic targets and understanding off-target effects.

Diagram 5: Workflow for Target Identification using a Vinyltriazine Probe

Target_ID_Workflow Probe Vinyltriazine Probe (with reporter tag) Incubation Incubation Probe->Incubation CellLysate Cell Lysate CellLysate->Incubation CovalentLabeling Covalent Labeling of Targets Incubation->CovalentLabeling Enrichment Enrichment of Labeled Proteins (e.g., via biotin-avidin) CovalentLabeling->Enrichment Analysis Mass Spectrometry (Target Identification) Enrichment->Analysis

Caption: Using a vinyltriazine probe for protein target identification.

Conclusion

The vinyl group, when attached to a triazine ring, is a highly versatile and reactive functional group with significant potential in both fundamental and applied chemistry. Its susceptibility to a range of chemical transformations, driven by the electron-withdrawing nature of the triazine core, makes it an attractive moiety for the synthesis of novel polymers, bioconjugates, and therapeutic agents. For researchers and professionals in drug development, understanding the nuances of vinyltriazine reactivity is paramount for the rational design of next-generation covalent inhibitors and chemical probes to explore and modulate complex biological signaling pathways. Further exploration into the quantitative aspects of their reactivity and the elucidation of their specific roles in biological systems will undoubtedly continue to be a fruitful area of research.

References

An In-depth Technical Guide on Azido-Vinyl Guanidinium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of a novel class of compounds combining the structural features of a guanidinium group, an azide moiety, and a vinyl functional group. While the specific molecule represented by the formula (H2NC)2N3CCH=CH2 is not described in current literature, this guide will explore a plausible interpretation of this structure, namely a guanidine-substituted vinyl azide. The IUPAC name for a representative structure, 1-(2-azidovinyl)guanidine, will be used as a reference point. This document will delve into the synthesis, chemical properties, and potential biological significance of this compound class, drawing on established knowledge of its constituent functional groups.

Introduction to Guanidinium and Azide Functionalities in Drug Discovery

The guanidinium group, the protonated form of guanidine, is a key structural motif in numerous biologically active molecules and pharmaceuticals.[1][2][3] Its high basicity (pKa ≈ 13.5) ensures it is protonated at physiological pH, allowing it to form strong electrostatic and hydrogen bonding interactions with biological targets such as proteins and nucleic acids.[4][5] This has led to the development of a wide array of guanidine-containing drugs with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and cardiovascular agents.[1][2][4]

The azide group is another versatile functional group in medicinal chemistry. It can act as a bioisostere for other functional groups and is a key component in "click chemistry," a powerful tool for bioconjugation and drug discovery.[6] Vinyl azides, in particular, are valuable synthetic intermediates that can be transformed into a variety of nitrogen-containing heterocycles.[7][8][9]

The combination of these two functionalities on a vinyl backbone presents an intriguing scaffold for the design of novel therapeutic agents.

IUPAC Nomenclature

The systematic naming of the interpreted structure, 1-(2-azidovinyl)guanidine, follows IUPAC nomenclature rules for substituted guanidines.[10][11][12][13] The guanidine moiety is treated as the parent structure, and the azido-vinyl group is named as a substituent.

Synthesis and Experimental Protocols

The synthesis of 1-(2-azidovinyl)guanidine is not explicitly described in the literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of guanidines and vinyl azides.[6][14][15][16]

Proposed Synthetic Pathway:

A potential route involves the reaction of a suitable amine precursor with a guanylating agent, followed by the introduction of the vinyl azide moiety.

Diagram of Proposed Synthetic Workflow:

G cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Deprotection and Azidation Amine Aminoacetaldehyde dimethyl acetal ProtectedGuanidine Protected (2,2-dimethoxyethyl)guanidine Amine->ProtectedGuanidine Reaction GuanylatingAgent Guanylating Agent (e.g., S-methylisothiourea) GuanylatingAgent->ProtectedGuanidine Deprotection Acidic Deprotection ProtectedGuanidine->Deprotection AzideFormation Azide Source (e.g., NaN3) Deprotection->AzideFormation FinalProduct 1-(2-azidovinyl)guanidine AzideFormation->FinalProduct

Caption: Proposed synthetic workflow for 1-(2-azidovinyl)guanidine.

Detailed Experimental Protocols (Hypothetical):

  • Step 1: Synthesis of Protected (2,2-dimethoxyethyl)guanidine:

    • To a solution of aminoacetaldehyde dimethyl acetal in a suitable solvent (e.g., ethanol), an equimolar amount of a guanylating agent such as S-methylisothiourea sulfate is added.

    • The reaction mixture is stirred at room temperature for 24-48 hours.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Step 2: Synthesis of 1-(2-azidovinyl)guanidine:

    • The protected guanidine derivative is dissolved in an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the acetal and form the corresponding aldehyde.

    • The resulting solution is then treated with an excess of sodium azide.

    • The reaction is monitored by TLC until completion.

    • The product is extracted with an organic solvent and purified by recrystallization or chromatography.

Physicochemical and Biological Properties

While experimental data for 1-(2-azidovinyl)guanidine is unavailable, its properties can be inferred from the characteristics of its constituent functional groups.

Data Summary Table:

PropertyPredicted CharacteristicRationale
Basicity High (pKa of guanidinium > 13)The guanidine group is a strong organic base.[17]
Solubility Likely soluble in polar solventsThe presence of the charged guanidinium group would enhance water solubility.
Reactivity HighThe azide group is reactive towards cycloaddition reactions ("click chemistry"). The vinyl group can undergo polymerization and addition reactions.
Biological Activity Potential for various activitiesThe guanidinium group is known to interact with various biological targets.[2][4] The azide allows for covalent modification of targets.

Potential Biological Activities and Signaling Pathways

The guanidinium group is a key pharmacophore in many drugs that target a wide range of biological systems.[1][2]

Potential Therapeutic Targets:

  • Ion Channels: Guanidinium-containing toxins are known to block voltage-gated sodium channels.[18]

  • Enzymes: Many enzymes have binding pockets that recognize the guanidinium group of arginine, making guanidine-containing molecules potential enzyme inhibitors.[2]

  • Cellular Uptake: The guanidinium group can facilitate the transport of molecules across cell membranes.[19][20]

Diagram of Potential Signaling Pathway Interaction:

G cluster_0 Cellular Environment cluster_1 Biological Effect Compound Azido-Vinyl Guanidinium Compound Membrane Cell Membrane Compound->Membrane Uptake Channel Ion Channel Compound->Channel Blockade Enzyme Intracellular Enzyme Compound->Enzyme Inhibition TargetProtein Target Protein (via Click Chemistry) Compound->TargetProtein Covalent Binding Membrane->Channel Membrane->Enzyme Effect1 Modulation of Ion Flux Channel->Effect1 Effect2 Enzyme Inhibition Enzyme->Effect2 Effect3 Covalent Modification of Target TargetProtein->Effect3

Caption: Potential mechanisms of action for an azido-vinyl guanidinium compound.

Conclusion and Future Directions

The hypothetical class of azido-vinyl guanidinium compounds represents a promising scaffold for the development of new therapeutic agents. The combination of a biologically active guanidinium group with a versatile azide functionality offers opportunities for both potent biological interactions and targeted covalent modification. Further research into the synthesis and biological evaluation of these compounds is warranted to explore their full potential in drug discovery. This would involve the development of robust synthetic protocols, comprehensive characterization of their physicochemical properties, and screening against a variety of biological targets to identify lead compounds for further development.

References

In-Depth Technical Guide: Health and Safety Information for 2-vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is a synthesis of available data and estimations based on structurally similar compounds. It is not a substitute for a formal risk assessment and should be used in conjunction with a comprehensive review of the substance's properties and adherence to all applicable safety regulations.

Executive Summary

This technical guide provides a detailed overview of the health and safety information for 2-vinyl-4,6-diamino-1,3,5-triazine (CAS No. 3194-70-5). Due to the limited availability of specific toxicological data for this compound, a read-across approach has been employed, utilizing data from structurally related triazine compounds to estimate its toxicological profile. This guide covers hazard identification, toxicological data, recommended safety precautions, and detailed experimental protocols for key toxicological endpoints.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 6-ethenyl-1,3,5-triazine-2,4-diamineTCI
Synonyms 2,4-diamino-6-vinyl-s-triazine, VDTTCI
CAS Number 3194-70-5TCI
Molecular Formula C₅H₇N₅TCI
Molecular Weight 137.15 g/mol TCI
Appearance White to light yellow powder or crystalsTCI
Melting Point 239-241 °CWikipedia
Purity >95.0% (HPLC)TCI

Hazard Identification and Classification

Based on information from multiple Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets from suppliers such as TCI and Sigma-Aldrich. Key recommendations include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary (Read-Across Approach)

Toxicological EndpointTest SpeciesRoute of AdministrationValueAnalogous CompoundReference
Acute Oral Toxicity (LD50) RatOral3161 mg/kgMelamineCole-Parmer
RatOral3090 mg/kgAtrazineEXTOXNET PIP
RatOral~320 mg/kgCyanuric chlorideOECD SIDS
Acute Dermal Toxicity (LD50) RabbitDermal>1000 mg/kgMelamineCole-Parmer
RabbitDermal7500 mg/kgAtrazineWikipedia
RatDermal>2000 mg/kgCyanuric chlorideOECD SIDS
Acute Inhalation Toxicity (LC50) RatInhalation3248 mg/m³MelamineCole-Parmer
RatInhalation (4-hour)5.2 mg/LAtrazineWikipedia
RatInhalation170 mg/m³Cyanuric chlorideOECD SIDS
Skin Irritation RabbitDermalMild irritantAtrazineEXTOXNET PIP
RabbitDermalHighly irritatingCyanuric chlorideOECD SIDS
Eye Irritation RabbitOcularMild irritantMelamineCole-Parmer
RabbitOcularHighly irritatingCyanuric chlorideOECD SIDS

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on standard OECD guidelines. These protocols are provided as a reference for researchers who may need to conduct safety assessments.

Acute Oral Toxicity (OECD 423)
  • Objective: To determine the acute oral toxicity (LD50) of the test substance.

  • Test Animals: Healthy, young adult rats of a single strain, fasted prior to dosing.

  • Procedure:

    • A starting dose of 300 mg/kg body weight is administered to a single animal by gavage.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, two additional animals are dosed at the same level.

    • If the initial animal dies, the dose is lowered for the next animal.

    • This sequential dosing continues until the LD50 can be estimated based on the observed outcomes.

  • Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Pathology: All animals (dead and surviving) are subjected to a gross necropsy.

Acute Dermal Toxicity (OECD 402)
  • Objective: To determine the acute dermal toxicity (LD50) of the test substance.

  • Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with clipped dorsal skin.

  • Procedure:

    • The test substance is applied uniformly over an area of approximately 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • The substance is left in contact with the skin for 24 hours.

    • At the end of the exposure period, the dressing is removed, and the skin is washed to remove any residual test substance.

  • Observations: Animals are observed for signs of toxicity and mortality for up to 14 days. Skin reactions at the site of application are recorded.

  • Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

Skin Irritation (OECD 404)
  • Objective: To assess the potential of the substance to cause skin irritation.

  • Test Animals: Healthy, young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • 0.5 g of the test substance (moistened with a small amount of water if solid) is applied to a small area (approx. 6 cm²) of skin under a gauze patch.

    • The patch is held in place with non-irritating tape for 4 hours.

    • After 4 hours, the patch is removed, and the skin is washed.

  • Observations: The treated skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

Eye Irritation (OECD 405)
  • Objective: To assess the potential of the substance to cause eye irritation or damage.

  • Test Animals: Healthy, young adult albino rabbits.

  • Procedure:

    • A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the rabbit.

    • The eyelids are held together for about one second.

    • The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated and scored according to a standardized grading system.

Visualizations

Chemical Safety Assessment Workflow

G cluster_0 Initial Assessment cluster_1 Hazard Identification cluster_2 Risk Assessment cluster_3 Risk Management a Substance Identification (this compound) b Literature Search & Data Gathering a->b c Physicochemical Properties b->c d Toxicological Profile (Read-Across) b->d e Hazard Classification (GHS) c->e d->e f Exposure Scenarios e->f h Risk Characterization f->h g Dose-Response Assessment g->h i Control Measures (PPE, Engineering Controls) h->i j Safe Handling & Storage Procedures i->j k Emergency Procedures j->k

Caption: A generalized workflow for chemical health and safety assessment.

Putative Signaling Pathway for Skin Irritation

G cluster_0 Initial Exposure cluster_1 Cellular Response cluster_2 Inflammatory Cascade cluster_3 Clinical Manifestation a This compound (Applied to Skin) b Keratinocyte Stress/ Damage a->b c Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) b->c d Activation of Immune Cells (e.g., Langerhans cells) c->d e Vasodilation & Increased Permeability d->e f Recruitment of Inflammatory Cells e->f g Release of Inflammatory Mediators (e.g., Prostaglandins) f->g h Erythema (Redness) g->h i Edema (Swelling) g->i

Caption: A simplified, putative signaling pathway for chemical-induced skin irritation.

The Ascendancy of Vinyl-Substituted Triazines: A Technical Guide to Their Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, historical development, and biological significance of vinyl-substituted triazines, providing researchers and drug development professionals with a comprehensive understanding of this versatile class of heterocyclic compounds.

Introduction

The field of heterocyclic chemistry has long been a cornerstone of drug discovery and materials science. Among the vast array of heterocyclic scaffolds, triazines—six-membered rings containing three nitrogen atoms—have garnered significant attention due to their diverse biological activities. While the chemistry of aryl and alkyl-substituted triazines has been extensively studied, the domain of vinyl-substituted triazines remained largely uncharted until recent years. A surge in research over the last decade has illuminated the unique reactivity and synthetic potential of these compounds, positioning them as valuable building blocks in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing vinyl-substituted triazines, alongside a detailed look at their emerging roles in drug development, particularly as modulators of key signaling pathways.

Historical Perspective: From Triazine Synthesis to the Advent of Vinyl Congeners

The journey of triazine chemistry began in the 19th century with early explorations into the synthesis of the core 1,3,5-triazine ring. One of the foundational methods, the Pinner synthesis, involved the reaction of amidines with phosgene.[1] A more general and widely adopted approach that followed was the condensation of 1,2-dicarbonyl compounds with amidrazones, which allowed for greater substituent diversity on the triazine ring.[2]

For many years, the focus remained on aryl and alkyl derivatives, driven by their applications as dyes, herbicides, and eventually, as pharmaceutical agents. The synthesis of the parent, unsubstituted 1,2,4-triazine was a significant milestone, with a notable synthesis reported by Paudler and Barton involving the condensation of glyoxal with ethyl oxalamidrazonate.[3]

The specific exploration of vinyl-substituted triazines is a more recent development. Early methods for their synthesis were often cumbersome and lacked general applicability. However, the 21st century has witnessed the development of sophisticated catalytic methods that have made a wide array of vinyl-substituted triazines readily accessible, sparking a renewed interest in their chemistry and potential applications.[4]

Key Synthetic Methodologies for Vinyl-Substituted Triazines

The modern synthesis of vinyl-substituted triazines is dominated by three powerful catalytic strategies that utilize readily available alkynyl triazines as key precursors. These methods offer high efficiency, functional group tolerance, and control over the substitution pattern of the resulting vinyl triazine.

Palladium-Catalyzed Hydroarylation of Alkynyl Triazines

A versatile method for the synthesis of vinyl triazines involves the palladium-catalyzed addition of arylboronic acids to alkynyl triazines. This reaction proceeds with high regioselectivity to afford β-aryl substituted vinyl triazines.

Experimental Protocol: General Procedure for Palladium-Catalyzed Hydroarylation [5]

  • Reaction Setup: To a sealed tube, add the N-(prop-2-yn-1-yl)benzamide (1.0 equivalent, 0.65 mmol), the desired arylboronic acid (2.0 equivalents, 1.3 mmol), and PdCl₂(PPh₃)₂ (5 mol%).

  • Solvent and Base: Add 1,4-dioxane (0.1 M) and potassium acetate (KOAc) as a base.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 30 minutes.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-allylbenzamide.

Experimental Workflow: Palladium-Catalyzed Hydroarylation

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_workup Work-up & Purification alkynyl_triazine Alkynyl Triazine reaction Reaction Mixture alkynyl_triazine->reaction 1.0 eq aryl_boronic_acid Arylboronic Acid aryl_boronic_acid->reaction 2.0 eq pd_catalyst PdCl₂(PPh₃)₂ pd_catalyst->reaction 5 mol% base KOAc base->reaction solvent 1,4-Dioxane solvent->reaction temperature 100 °C, 30 min temperature->reaction workup Aqueous Work-up purification Column Chromatography workup->purification product Vinyl Triazine purification->product reaction->workup

Caption: Workflow for the Pd-catalyzed synthesis of vinyl triazines.

Lewis Acid-Catalyzed [2+2] Cycloaddition

The reaction of 1-alkynyl triazenes with enones in the presence of a Lewis acid catalyst provides access to cyclobutenyl triazines. This [2+2] cycloaddition is a powerful tool for constructing four-membered rings fused to other cyclic systems.

Experimental Protocol: Synthesis of Bicyclic Vinyl Triazenes [6]

  • Reactant Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1-alkynyl triazene (1.0 equivalent) and the corresponding enone (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to -78 °C and add the Lewis acid catalyst (e.g., EtAlCl₂, 1.0 M in hexanes, 1.2 equivalents) dropwise.

  • Reaction Progression: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the cyclobutenyl triazine.

Experimental Workflow: Lewis Acid-Catalyzed [2+2] Cycloaddition

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_conditions Reaction Conditions cluster_workup Work-up & Purification alkynyl_triazine 1-Alkynyl Triazene reaction Reaction Mixture alkynyl_triazine->reaction 1.0 eq enone Enone enone->reaction 1.2 eq lewis_acid Lewis Acid (e.g., EtAlCl₂) lewis_acid->reaction 1.2 eq solvent DCM solvent->reaction temperature -78 °C to RT temperature->reaction time Overnight time->reaction quench Quench with NaHCO₃ extraction DCM Extraction quench->extraction purification Column Chromatography extraction->purification product Cyclobutenyl Triazine purification->product reaction->quench

Caption: Workflow for the Lewis acid-catalyzed [2+2] cycloaddition.

Rhodium-Catalyzed Annulation with Arylboronic Acids

Rhodium catalysts can mediate the [3+2] annulation of alkynyl triazenes with ortho-functionalized arylboronic acids to produce indenyl triazenes. This reaction offers a route to complex, fused-ring systems containing a vinyl triazene moiety.

Experimental Protocol: Rhodium-Catalyzed [3+2] Annulation [7]

  • Reaction Assembly: In a glovebox, charge a vial with the alkynyl triazene (1.0 equivalent), the arylboronic acid (1.2 equivalents), a rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%), and a ligand (e.g., PPh₃, 5 mol%).

  • Solvent and Additives: Add a suitable solvent, such as toluene, and any necessary additives.

  • Reaction Execution: Seal the vial and heat the mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically several hours).

  • Product Isolation: After cooling, concentrate the reaction mixture and purify the residue by preparative thin-layer chromatography or column chromatography to isolate the indenyl triazene.

Experimental Workflow: Rhodium-Catalyzed [3+2] Annulation

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_workup Purification alkynyl_triazine Alkynyl Triazine reaction Reaction Mixture alkynyl_triazine->reaction 1.0 eq aryl_boronic_acid o-Functionalized Arylboronic Acid aryl_boronic_acid->reaction 1.2 eq rh_catalyst Rh Catalyst rh_catalyst->reaction mol% ligand Ligand ligand->reaction mol% solvent Toluene solvent->reaction temperature 80-120 °C temperature->reaction purification Chromatography product Indenyl Triazine purification->product reaction->purification

Caption: Workflow for the Rh-catalyzed [3+2] annulation.

Quantitative Data Summary

The following tables summarize key quantitative data for representative vinyl-substituted triazines and their syntheses.

Table 1: Spectroscopic Data for 2-Vinyl-4,6-diamino-1,3,5-triazine

Data Type Values Reference
¹H NMR (d₆-DMSO)δ 6.76 (m, 4H), 6.35-6.45 (t, 2H), 5.59-5.72 (q, 1H)[8]
IR (KBr, cm⁻¹)3340, 3170, 1680, 1655, 1550, 1460, 1425, 1370, 1265, 1130, 985, 960, 835[8]
Melting Point 239-241 °C[6]
Molecular Weight 137.146 g/mol [4]

Table 2: Reaction Yields for the Synthesis of Selected Vinyl Triazines

Synthetic Method Reactants Product Yield (%) Reference
Pd-Catalyzed Hydroarylation N-(Prop-2-yn-1-yl)benzamide, (4-methoxyphenyl)boronic acidN-(3-(4-methoxyphenyl)allyl)benzamide54[5]
Lewis Acid-Catalyzed Cycloaddition 1-(Phenylethynyl)-3,3-diethyltriaz-1-ene, Cyclopent-2-en-1-oneDiethyl( (6-phenyl-bicyclo[3.2.0]hept-6-en-6-yl)diazenyl)amine84[6]
Rh-Catalyzed Annulation 1-(Phenylethynyl)-3,3-diethyltriaz-1-ene, 2-formylphenylboronic acid1-(1-Diethyltriazenyl)-2-phenyl-1H-indene75[7]

Table 3: Biological Activity of Selected Triazine Derivatives

Compound Class Target Activity (IC₅₀ / Kᵢ) Reference
2-(Thiophen-2-yl)-1,3,5-triazine derivativePI3Kα / mTOR525 nM / 48 nM[9]
Dihydro-1,3,5-triazine derivativehDHFR3.72 nM[10]
1,3,5-Triazine-piperazine derivative5-HT₆ ReceptorKᵢ = 13 nM[11]

Role in Drug Development: Targeting Key Signaling Pathways

The structural diversity and synthetic accessibility of triazines have made them a fertile ground for the discovery of new therapeutic agents. While not all reported active compounds are vinyl-substituted, the underlying triazine scaffold is a common feature, and the introduction of a vinyl group can modulate pharmacokinetic and pharmacodynamic properties.

Inhibition of the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[12][13] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have reported the discovery of triazine derivatives as potent inhibitors of PI3K and/or mTOR.[9][12][13] These compounds typically act by competing with ATP for binding to the kinase domain of these enzymes.

PI3K/mTOR Signaling Pathway and Inhibition by Triazine Derivatives

G cluster_upstream Upstream Signaling cluster_pi3k_akt PI3K/Akt Axis cluster_mtor mTOR Complexes cluster_downstream Downstream Effects growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtorc1 mTORC1 akt->mtorc1 activates survival Survival akt->survival cell_growth Cell Growth mtorc1->cell_growth proliferation Proliferation mtorc1->proliferation mtorc2 mTORC2 mtorc2->akt phosphorylates inhibitor Triazine Derivative inhibitor->pi3k inhibits inhibitor->mtorc1 inhibits

Caption: Inhibition of the PI3K/mTOR pathway by triazine derivatives.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[14] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation.[9] DHFR inhibitors block this pathway, leading to cell death, and are used as anticancer and antimicrobial agents.[14][15] Certain diaminotriazine derivatives have shown potent inhibitory activity against human DHFR (hDHFR).[10]

Mechanism of DHFR Inhibition

G cluster_pathway Folate Metabolism cluster_synthesis Biosynthesis dhf Dihydrofolate (DHF) dhfr Dihydrofolate Reductase (DHFR) dhf->dhfr thf Tetrahydrofolate (THF) purines Purine Synthesis thf->purines cofactor for thymidylate Thymidylate Synthesis thf->thymidylate cofactor for dhfr->thf reduces dna DNA Synthesis purines->dna thymidylate->dna inhibitor Triazine Derivative inhibitor->dhfr inhibits G cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_effects Cellular Effects serotonin Serotonin (5-HT) ht6r 5-HT₆ Receptor serotonin->ht6r binds g_protein Gαs Protein ht6r->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Signaling (e.g., ERK, CREB) pka->downstream neuronal_function Modulation of Neuronal Function downstream->neuronal_function antagonist Triazine Antagonist antagonist->ht6r blocks

References

Theoretical Studies on the Electronic Structure of 2-vinyl-4,6-diamino-1,3,5-triazine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Theoretical Study of Triazine Derivatives

The 1,3,5-triazine ring is a core scaffold in various biologically active compounds, including herbicides and anticancer agents.[2][3] The electronic properties of substituted triazines are crucial for their function, governing molecular interactions, reactivity, and spectroscopic signatures. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating these properties at the atomic level.[2][3][5][6]

A thorough theoretical analysis of 2-vinyl-4,6-diamino-1,3,5-triazine can provide critical data on:

  • Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles in the ground state.[4]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These are fundamental to understanding chemical reactivity and intermolecular interactions.[1][3][7]

  • Spectroscopic Properties: Prediction of UV-Vis absorption spectra through Time-Dependent DFT (TD-DFT) calculations.[4]

  • Intramolecular Interactions: Analysis of charge delocalization and hyperconjugative interactions using Natural Bond Orbital (NBO) analysis.[2][4]

This guide will detail the protocols to obtain these and other key electronic structure parameters.

Computational Protocols

This section details the step-by-step theoretical procedures for analyzing the electronic structure of this compound.

Software

The calculations described can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS. The protocols outlined here are generally applicable across these platforms, with minor syntax variations for input files. For this guide, we will reference procedures commonly used in Gaussian.[1]

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using any molecular building software. The geometry must then be optimized to find the lowest energy conformation.

Protocol:

  • Initial Structure: Build the molecule and save the coordinates in a suitable format (e.g., .mol or .pdb).

  • Geometry Optimization: Perform a full geometry optimization without constraints.

    • Method: Density Functional Theory (DFT) is the recommended approach. The B3LYP functional is a widely used and robust choice for organic molecules.[2][6][7] For potentially improved accuracy with non-covalent interactions, functionals like M06-2X can also be employed.[1][6]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[1][2][3] The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while (d,p) adds polarization functions.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6]

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated.

Protocols:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO), are direct outputs of the optimization calculation.[1][7] A smaller gap generally indicates higher chemical reactivity.[2]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:[1][8]

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Chemical Hardness (η): η = (I - A) / 2

    • Chemical Softness (S): S = 1 / η

    • Electronegativity (χ): χ = (I + A) / 2

    • Electrophilicity Index (ω): ω = χ² / (2η)

  • Molecular Electrostatic Potential (MEP): The MEP is plotted onto the total electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and atomic charges.[2][4] This is performed as a separate calculation step after geometry optimization.

Spectroscopic Property Calculations

Protocol for UV-Vis Spectra:

  • Method: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.[4]

  • Functional/Basis Set: The calculation should be performed on the optimized geometry using the same functional and basis set (e.g., TD-B3LYP/6-311++G(d,p)).

  • Solvent Effects: To better simulate experimental conditions, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).[4][6]

Data Presentation

Quantitative results from the theoretical calculations should be organized into clear, concise tables for comparative analysis.

Table 1: Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C-C (vinyl) Value
C=C (vinyl) Value
C-N (ring) Value
C-N (amino) Value
Bond Angles C-C-N (vinyl-ring) Value
N-C-N (ring) Value

| Dihedral Angles | C=C-C-N | Value |

Table 2: Calculated Electronic Properties

Property Symbol Value (eV)
HOMO Energy EHOMO Value
LUMO Energy ELUMO Value
HOMO-LUMO Gap ΔE Value
Ionization Potential I Value
Electron Affinity A Value
Chemical Hardness η Value
Chemical Softness S Value
Electronegativity χ Value

| Electrophilicity Index | ω | Value |

Table 3: NBO Analysis - Mulliken Atomic Charges

Atom Charge (e)
N1 (ring) Value
C2 (ring) Value
N3 (ring) Value
C4 (ring) Value
N (amino) Value

| C (vinyl) | Value |

Table 4: TD-DFT Results for Electronic Transitions

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
1 Value Value Value HOMO -> LUMO
2 Value Value Value HOMO-1 -> LUMO

| 3 | Value | Value | Value | HOMO -> LUMO+1 |

Visualization of Workflows and Concepts

Diagrams are crucial for representing the logical flow of computational procedures and the relationships between theoretical concepts.

G Computational Workflow for Electronic Structure Analysis A 1. Molecular Structure Construction B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C D 4. Electronic Property Analysis C->D If no imaginary freq. E HOMO/LUMO, MEP, Global Reactivity Descriptors D->E F NBO Analysis (Atomic Charges, Interactions) D->F G TD-DFT Calculation (Excited States) D->G H 5. Data Compilation & Visualization E->H F->H G->H G Relationship between Electronic Properties and Reactivity cluster_0 Calculated Properties cluster_1 Derived Concepts HOMO HOMO Energy Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity inversely proportional Hardness Chemical Hardness (η) Gap->Hardness proportional Hardness->Reactivity inversely proportional

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-vinyl-4,6-diamino-1,3,5-triazine, a versatile monomer with applications in polymer chemistry, biomaterial science, and bioconjugation.

I. Introduction and Applications

This compound, also known as 6-ethenyl-1,3,5-triazine-2,4-diamine or acryloguanamine, is a functionalized triazine monomer.[1][2] Its structure, featuring a polymerizable vinyl group and hydrogen-bonding diamino-s-triazine moiety, makes it a valuable building block for the development of advanced materials.

Key Applications:

  • Polymer Synthesis: It serves as a monomer for the creation of functional polymers.[2] These polymers are notable for their ability to engage in specific molecular recognition through hydrogen bonding.

  • Biomaterial Science: Polymers derived from this monomer have been investigated for their capacity to selectively bind to nucleic acid bases, particularly thymine and uracil derivatives, in aqueous solutions.[3] This property is crucial for applications in DNA adsorption and the development of DNA-imprinted polymers.[3]

  • Drug Delivery and Bioconjugation: The triazine core is a privileged structure in medicinal chemistry and bioconjugation.[4][5] Vinyl-triazines can be utilized as dual-reactive linkers for the site-selective modification of peptides and proteins.[4]

  • Molecular Recognition: The diaminotriazine unit can form multiple hydrogen bonds, enabling the selective adsorption of molecules like uric acid, xanthine, and theobromine from aqueous solutions.[3]

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₇N₅[6]
Molar Mass 137.146 g·mol⁻¹[2]
Appearance White to light yellow crystalline solid/powder[1][2]
Melting Point 239–241 °C[2][7][8]
Solubility Soluble in hot water; sparingly soluble in hot methanol, ethanol, and acetone[8]
III. Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following protocols outline two distinct and effective approaches.

Protocol 1: Synthesis from an Imidazolyl-s-triazine Precursor

This method involves the thermal decomposition of a 2-(β-imidazolylethyl)-4,6-diamino-s-triazine compound under reduced pressure. It is presented as a cost-effective process suitable for larger-scale production.[7]

Experimental Workflow:

Synthesis_Workflow_1 start Start Material: 2-(β-(2'-methylimidazolyl-1'))-ethyl- 4,6-diamino-S-triazine/isocyanuric acid adduct dissolve Dissolve in H₂O with Na₂S·9H₂O (polymerization inhibitor) start->dissolve dry Dry and solidify under reduced pressure dissolve->dry heat Heat under reduced pressure in the presence of a heat-conducting medium (e.g., quartz sand) dry->heat filter Collect crude product by filtration heat->filter recrystallize Recrystallize from water filter->recrystallize product Final Product: 2-Vinyl-4,6-diamino- 1,3,5-triazine recrystallize->product

Caption: Workflow for the synthesis of this compound from an imidazolyl-s-triazine precursor.

Materials:

  • 2-(β-(2'-methylimidazolyl-1'))-ethyl-4,6-diamino-S-triazine/isocyanuric acid adduct

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Water

  • Quartz sand (or other heat-conducting medium)

Procedure:

  • Dissolve 34.8 g (0.1 mole) of the 2-(β-(2'-methylimidazolyl-1'))-ethyl-4,6-diamino-S-triazine/isocyanuric acid adduct and 1.2 g (0.005 mole) of Na₂S·9H₂O in 12 mL of water.

  • Stir the aqueous solution thoroughly.

  • Dry and solidify the mixture under reduced pressure to obtain the starting material for the thermal decomposition.

  • The solidified material is then heated under reduced pressure in the presence of a polymerization inhibitor.[7] For improved heat transfer, co-presence of a powdery or granular heat-conducting medium like quartz sand or alumina powder can be used.[7]

  • The resulting insoluble crude product is collected by filtration.

  • Purify the crude product by recrystallization from 110 mL of water to obtain the final product.

Quantitative Data:

ParameterValueReference
Yield 11 g (80%)[7]
Melting Point 239 to 241°C[7]
TLC (silica, EtOH, I₂ stain) Rf = 0.00 to 0.01[7]

Protocol 2: Reaction of 2MA with Epichlorohydrin

This protocol describes a high-yield synthesis by reacting 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA) with epichlorohydrin in an aqueous medium.[8]

Experimental Workflow:

Synthesis_Workflow_2 start Starting Materials: - 2MA (0.1 mole) - Epichlorohydrin (0.1 mole) - Na₂S·9H₂O (catalytic) - Water (50 mL) reflux Heat under reflux with stirring for 30 minutes start->reflux cool Cool the reaction mixture reflux->cool filter Collect crude product by filtration cool->filter recrystallize Recrystallize from water filter->recrystallize product Final Product: 2-Vinyl-4,6-diamino- 1,3,5-triazine recrystallize->product

Caption: Workflow for the synthesis of this compound from 2MA and epichlorohydrin.

Materials:

  • 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA)

  • Epichlorohydrin

  • Sodium sulfide (Na₂S·9H₂O) or another suitable polymerization inhibitor

  • Water

Procedure:

  • Prepare a starting mixture composed of 0.1 mole (21.9 g) of 2MA, 0.1 mole (9.25 g) of epichlorohydrin, a catalytic amount of sodium sulfide (Na₂S·9H₂O), and 50 mL of water.[8]

  • Heat the mixture under reflux for 30 minutes with stirring. The mixture will become a complete solution, and then crystals of the product will begin to precipitate.[8]

  • After the reflux period, cool the resulting reaction mixture.

  • Collect the crude product by filtration. The yield of the crude product is reported to be quantitative (13.7 g, 0.1 mole).[8]

  • Recrystallize the crude product from water to obtain the pure final product.

Quantitative Data:

ParameterValueReference
Crude Yield Quantitative (100%)[8]
Purified Yield 76 mole% (based on 2MA)[8]
Melting Point 239 to 241 °C[8]
IV. Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

TechniqueObserved DataReference
NMR (d₆-DMSO) δ 8.78 (m, 4H), 6.35-6.45 (t, 1H), 5.50-5.65 (t, 2H)[8]
TLC (alumina and silica, EtOH) Rf ≈ 0.0[8]
V. Safety Precautions
  • Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

  • Manipulations should be carried out in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

Application Notes and Protocols for the Industrial Scale Manufacturing of 2-Vinyl-4,6-diamino-s-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the industrial-scale synthesis of 2-vinyl-4,6-diamino-s-triazine, a versatile monomer used in the production of specialty polymers with applications in various fields, including materials science and pharmaceuticals. The protocols are based on established patent literature, ensuring scalability and cost-effectiveness.

Overview of Synthetic Methodologies

Two primary methods for the industrial-scale synthesis of 2-vinyl-4,6-diamino-s-triazine (VT) have been identified, offering high yields and purity suitable for commercial production.

  • Method 1: Pyrolysis of Imidazolyl-s-triazine Compounds. This process involves the thermal decomposition of a substituted imidazolyl-s-triazine precursor under reduced pressure. It is a robust method for large-scale production.[1][2]

  • Method 2: Reaction of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine with Epichlorohydrin. This alternative route provides a high-yield synthesis of VT in an aqueous medium, presenting an economical and efficient manufacturing process.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the described synthetic protocols.

Table 1: Synthesis of 2-Vinyl-4,6-diamino-s-triazine via Pyrolysis of Imidazolyl-s-triazine

ParameterValueReference
Starting Material2-(β-(2'-methylimidazolyl-1'))-ethyl-4,6-diamino-s-triazine[1]
Polymerization InhibitorSodium Sulfide (Na₂S·9H₂O)[1]
Heating Temperature180°C to 320°C[1]
Pressure0.665 to 2.66 kPa (5 to 20 mm Hg)[1]
Yield (Recrystallized)76% - 80%[1]
Melting Point239°C to 241°C[1]
Heat-Conducting MediumQuartz sand or Alumina powder[1]

Table 2: Synthesis of 2-Vinyl-4,6-diamino-s-triazine via Reaction with Epichlorohydrin

ParameterValueReference
Starting Material2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine (2MA)[3][4]
ReagentEpichlorohydrin[3][4]
Molar Ratio (2MA:Epichlorohydrin)Approximately 1:1[3]
SolventWater[3][4]
Polymerization InhibitorSodium Sulfide (Na₂S·9H₂O)[3][4]
Reaction Time30 minutes[4]
Reaction ConditionHeating under reflux[3][4]
Yield (Crude)Quantitative (approx. 100%)[4]
Yield (Recrystallized)76%[4]
Melting Point (Crude)237°C to 240°C[4]
Melting Point (Purified)239°C to 241°C[3][4]

Experimental Protocols

Method 1: Pyrolysis of Imidazolyl-s-triazine Compound

This protocol describes the synthesis of 2-vinyl-4,6-diamino-s-triazine by heating an imidazolyl-s-triazine compound under reduced pressure in the presence of a polymerization inhibitor.[1]

Materials:

  • 2-(β-(2'-methylimidazolyl-1'))-ethyl-4,6-diamino-s-triazine

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Water

  • Heat-conducting medium (e.g., quartz sand or alumina powder)

Equipment:

  • Reaction vessel suitable for heating under vacuum

  • Vacuum pump

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Preparation of the Starting Material:

    • Dissolve 21.9 g (0.1 mole) of 2-(β-(2'-methylimidazolyl-1'))-ethyl-4,6-diamino-s-triazine and 2.2 g (0.008 mole) of Na₂S·9H₂O in 7 ml of water.

    • Thoroughly mix the aqueous solution.

    • Dry and solidify the mixture under reduced pressure to ensure the polymerization inhibitor is uniformly distributed on the crystal surface of the imidazolyl-s-triazine compound.

  • Pyrolysis:

    • Place the prepared starting material in a reaction vessel with a heat-conducting medium.

    • Heat the mixture to a temperature between 180°C and 320°C under a reduced pressure of 0.665 to 2.66 kPa (5 to 20 mm Hg).

    • During heating, the imidazolyl-s-triazine compound will decompose to yield 2-vinyl-4,6-diamino-s-triazine and 2-methylimidazole.

  • Isolation and Purification:

    • After the reaction is complete, cool the reaction mixture.

    • Collect the insoluble crude 2-vinyl-4,6-diamino-s-triazine by filtration.

    • Recrystallize the crude product from 100-110 ml of water to obtain the purified product.

    • The filtrate containing 2-methylimidazole can be distilled under reduced pressure to recover the imidazole compound.

Method 2: Reaction with Epichlorohydrin

This protocol details the synthesis of 2-vinyl-4,6-diamino-s-triazine by reacting 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine with epichlorohydrin in an aqueous medium.[3][4]

Materials:

  • 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine (2MA)

  • Epichlorohydrin

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Water

Equipment:

  • Reaction flask with a reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup:

    • In a reaction flask, combine 21.9 g (0.1 mole) of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine, 9.25 g (0.1 mole) of epichlorohydrin, a catalytic amount of sodium sulfide (Na₂S·9H₂O), and 50 ml of water.

  • Reaction:

    • Heat the mixture under reflux with stirring for 30 minutes. The mixture will initially form a complete solution, and then crystals of the product will begin to precipitate.

  • Isolation and Purification:

    • Cool the reaction mixture.

    • Collect the crude product by filtration. The yield of the crude product is expected to be nearly quantitative.

    • For further purification, recrystallize the crude product from water containing a small amount of sodium sulfide.

Visualizations

Synthesis Pathway Diagrams

Synthesis_Pathway_1 cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 2-(β-Imidazolyl)-ethyl-4,6-diamino-s-triazine E 2-Vinyl-4,6-diamino-s-triazine A->E Pyrolysis F Imidazole by-product A->F B Polymerization Inhibitor (e.g., Na₂S) C Heat (180-320°C) D Reduced Pressure (5-20 mm Hg)

Caption: Synthesis of 2-Vinyl-4,6-diamino-s-triazine via Pyrolysis.

Synthesis_Pathway_2 cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A 2-(2'-methylimidazolyl-(1'))-ethyl- 4,6-diamino-s-triazine F 2-Vinyl-4,6-diamino-s-triazine A->F B Epichlorohydrin B->F C Water (solvent) D Reflux (30 min) E Polymerization Inhibitor (e.g., Na₂S)

Caption: Synthesis via Reaction with Epichlorohydrin.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification prep Mix Reactants and Polymerization Inhibitor react Heating under Reflux or Pyrolysis under Vacuum prep->react cool Cool Reaction Mixture react->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Water filter->recrystallize dry Dry Final Product recrystallize->dry

Caption: General Experimental Workflow for VT Synthesis.

References

Application Notes and Protocols for 2-Vinyl-4,6-diamino-1,3,5-triazine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-4,6-diamino-1,3,5-triazine (VDT) is a functional monomer that serves as a critical building block in the synthesis of polymers with unique hydrogen-bonding capabilities. The diaminotriazine moiety of VDT can form multiple hydrogen bonds, making polymers derived from it particularly adept at molecular recognition, with significant applications in biomaterial science and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis and utilization of VDT-based polymers, with a focus on their application in DNA adsorption and molecular imprinting.

Key Applications

Polymers incorporating VDT, most notably poly(this compound) (PVDAT), exhibit a strong affinity for molecules with complementary hydrogen bonding sites, such as nucleic acids. This property is exploited in several key areas:

  • Biomaterials for Nucleic Acid Separation and Purification: PVDAT-functionalized surfaces and microspheres can selectively adsorb DNA, facilitating its separation from complex biological mixtures.

  • Drug Delivery Vehicles: The ability to bind to specific biological molecules makes VDT-based polymers promising candidates for targeted drug delivery systems.

  • Molecularly Imprinted Polymers (MIPs): VDT can be used as a functional monomer in the creation of MIPs that are custom-designed to recognize and bind specific DNA sequences.[1][2]

Data Presentation

Physicochemical Properties of VDT Monomer
PropertyValueReference
Molecular Formula C₅H₇N₅[3]
Molecular Weight 137.146 g/mol [3]
Appearance White to light yellow powder/crystal
Melting Point 239-241 °C[4]
Boiling Point 435.7 ± 28.0 °C at 760 mmHg[4]
Density 1.4 ± 0.1 g/cm³[4]
DNA Adsorption Capacity of PVDAT-Coated Polystyrene Microspheres
dsDNA CharacteristicsAdsorption Capacity (mg/g of microspheres)Reference
Varied A-T base pair percentage and chain length3.28 - 5.58[1]

Further detailed quantitative data on the binding affinities under varying conditions such as pH, ionic strength, and DNA length would be beneficial for optimizing specific applications.

Experimental Protocols

Protocol 1: Synthesis of PVDAT-Coated Polystyrene (PS) Microspheres

This protocol describes a semi-continuous precipitation polymerization method to coat polystyrene microspheres with a layer of PVDAT.[1]

Materials:

  • This compound (VDT)

  • Polystyrene (PS) microspheres (negatively charged)

  • Cationic free radical initiator (e.g., 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride)

  • Deionized water

Equipment:

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

  • Syringe pump for continuous feeding

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of PS Microspheres: Synthesize monodisperse, negatively charged polystyrene microspheres using a suitable method like dispersion polymerization.[5]

  • Reaction Setup: In the reaction vessel, disperse the prepared PS microspheres in deionized water under a nitrogen atmosphere. Heat the suspension to the desired reaction temperature (e.g., 70°C) with continuous stirring.

  • Initiator Addition: Dissolve the cationic initiator in deionized water and add it to the reaction vessel.

  • VDT Feeding: Prepare a saturated solution of VDT in hot deionized water. Using a syringe pump, continuously feed the VDT solution into the reaction vessel at a controlled rate. This semi-continuous feeding is crucial to maintain the VDT concentration below its saturation limit, preventing homogeneous nucleation and promoting polymerization onto the PS microsphere surface.[1]

  • Polymerization: Allow the polymerization to proceed for a specified time (e.g., 4-6 hours) while maintaining the temperature and stirring. The positively charged PVDAT being formed will electrostatically adsorb onto the negatively charged PS microspheres.[5]

  • Purification: After the reaction is complete, cool the suspension to room temperature. Separate the PVDAT-coated PS microspheres by centrifugation.

  • Washing: Wash the microspheres multiple times with deionized water to remove any unreacted monomer, initiator, and soluble oligomers. Resuspend the microspheres in deionized water and centrifuge after each wash.

  • Drying: Lyophilize the washed microspheres to obtain a dry powder.

Characterization:

The resulting PVDAT-coated PS microspheres should be characterized for:

  • Size and Morphology: Using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • Surface Charge: By measuring the Zeta Potential.

  • Chemical Composition: Using Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of the triazine rings.

Protocol 2: Double-Stranded DNA (dsDNA) Adsorption Assay

This protocol outlines the procedure to determine the dsDNA adsorption capacity of the synthesized PVDAT-coated PS microspheres.

Materials:

  • PVDAT-coated PS microspheres

  • Double-stranded DNA (dsDNA) of known concentration and length (e.g., calf thymus DNA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DNA quantification assay kit (e.g., PicoGreen)

  • Microcentrifuge tubes

Equipment:

  • Microcentrifuge

  • UV-Vis Spectrophotometer or Fluorometer

  • Shaker or rotator

Procedure:

  • Prepare Microsphere Suspension: Disperse a known weight of PVDAT-coated PS microspheres in PBS to a specific concentration (e.g., 1 mg/mL).

  • Prepare DNA Solutions: Prepare a series of dsDNA solutions of varying concentrations in PBS.

  • Incubation: In microcentrifuge tubes, mix a fixed volume of the microsphere suspension with an equal volume of each DNA solution.

  • Binding: Incubate the tubes at room temperature for a set period (e.g., 2 hours) with gentle shaking or rotation to allow for equilibrium binding.

  • Separation: Centrifuge the tubes to pellet the microspheres with the bound DNA.

  • Quantify Unbound DNA: Carefully collect the supernatant, which contains the unbound DNA. Determine the concentration of DNA in the supernatant using a suitable DNA quantification assay.

  • Calculate Adsorption Capacity: The amount of adsorbed DNA is calculated by subtracting the amount of unbound DNA from the initial amount of DNA added. The adsorption capacity is typically expressed as mg of DNA per gram of microspheres.

Adsorption Capacity (mg/g) = [(Initial DNA concentration - Final DNA concentration) x Volume of solution] / Mass of microspheres

Protocol 3: Synthesis of DNA-Imprinted Polymer

This protocol provides a general framework for creating a molecularly imprinted polymer (MIP) for the recognition of a specific dsDNA sequence using VDT as a functional monomer.[1]

Materials:

  • Template dsDNA (the specific sequence to be imprinted)

  • This compound (VDT) (functional monomer)

  • Acrylamide (co-monomer)

  • A cross-linking agent (e.g., N,N'-methylenebisacrylamide)

  • A polymerization initiator (e.g., ammonium persulfate and TEMED)

  • Silanized glass slides or other suitable substrate

  • Buffer solution (e.g., Tris-HCl)

Equipment:

  • UV polymerization lamp (if using a photoinitiator)

  • Reaction chamber

Procedure:

  • Pre-polymerization Complex Formation: In a buffer solution, mix the template dsDNA with VDT and acrylamide. The VDT monomers will arrange themselves around the DNA template, forming hydrogen bonds with the A-T base pairs.[1]

  • Polymerization Mixture: Add the cross-linking agent and the initiator to the pre-polymerization complex solution.

  • Polymerization: Cast the mixture onto a silanized glass slide and initiate polymerization (e.g., by UV light or by adding TEMED for chemical polymerization). The polymerization will form a cross-linked polymer matrix with the template DNA entrapped within.

  • Template Removal: After polymerization, thoroughly wash the polymer with a high ionic strength buffer or a solution that can disrupt the hydrogen bonds (e.g., a high concentration salt solution or a change in pH) to remove the template dsDNA. This leaves behind cavities that are complementary in shape and chemical functionality to the template DNA.

  • Rebinding Assay: To test the selectivity of the MIP, incubate it with a solution containing a mixture of the template DNA and other non-template DNA sequences. After an incubation period, wash the polymer and quantify the amount of bound DNA to determine the imprinting efficiency and selectivity.

Visualizations

G cluster_0 Protocol 1: PVDAT-Coated Microsphere Synthesis A Disperse PS Microspheres in Water B Add Cationic Initiator A->B C Semi-continuous Feeding of VDT Solution B->C D Polymerization (e.g., 70°C, 4-6h) C->D E Centrifugation & Washing D->E F Lyophilization E->F G Characterization (SEM, Zeta Potential, FTIR) F->G

Caption: Workflow for the synthesis of PVDAT-coated polystyrene microspheres.

G cluster_1 Protocol 2: dsDNA Adsorption Assay H Prepare Microsphere Suspension J Incubate Microspheres with dsDNA H->J I Prepare dsDNA Solutions I->J K Centrifuge to Separate Microspheres J->K L Quantify Unbound DNA in Supernatant K->L M Calculate Adsorption Capacity L->M

Caption: Experimental workflow for determining dsDNA adsorption capacity.

G cluster_2 Protocol 3: DNA-Imprinted Polymer Synthesis N Mix Template dsDNA, VDT, and Co-monomer O Add Cross-linker and Initiator N->O P Polymerization O->P Q Template Removal (Washing) P->Q R Rebinding Assay with Template & Non-template DNA Q->R S Analyze Selectivity R->S

Caption: Logical steps for the synthesis and evaluation of a DNA-imprinted polymer.

References

Application Notes and Protocols for Poly(2-vinyl-4,6-diamino-1,3,5-triazine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key applications of poly(2-vinyl-4,6-diamino-1,3,5-triazine) (PVDAT), a functional polymer with significant potential in biomolecule recognition and separation. The protocols detailed below are based on established methodologies and provide a framework for the practical implementation of PVDAT in a laboratory setting.

Synthesis of this compound (VDAT) Monomer

The monomer, this compound (VDAT), is the essential precursor for the synthesis of PVDAT. A common synthetic route involves the reaction of 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA) with epichlorohydrin.

Experimental Protocol: Synthesis of VDAT Monomer

Materials:

  • 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA)

  • Epichlorohydrin

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (polymerization inhibitor)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 0.1 mole of 2MA (21.9 g) and 50 ml of deionized water.

  • Add a catalytic amount of sodium sulfide nonahydrate (e.g., 0.1-0.2 g).

  • With stirring, add 0.1 mole of epichlorohydrin (9.25 g) to the mixture.

  • Heat the mixture to reflux and maintain for 30 minutes with continuous stirring. The mixture will initially form a solution, and then a precipitate will begin to form.

  • After 30 minutes, cool the reaction mixture to room temperature.

  • Collect the crude VDAT product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water.

  • Recrystallize the crude product from hot water or ethanol to obtain pure VDAT crystals.

  • Dry the purified VDAT under vacuum. The expected yield is approximately 13.7 g.[1]

Polymerization of VDAT to Poly(this compound) (PVDAT)

PVDAT can be synthesized via free-radical polymerization of the VDAT monomer. The resulting polymer is typically insoluble in water.

Experimental Protocol: Free-Radical Polymerization of VDAT

Materials:

  • This compound (VDAT) monomer

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Nitrogen or argon gas inlet

  • Heating bath (oil or water)

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Dissolve the desired amount of VDAT monomer in DMSO in a Schlenk flask. A typical concentration is 5-10% (w/v).

  • Add AIBN as the initiator. The amount of initiator is typically 1-2 mol% with respect to the monomer.

  • Degas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to 60-70 °C and stir for 24 hours under an inert atmosphere.

  • After polymerization, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Collect the precipitated PVDAT by centrifugation.

  • Wash the polymer repeatedly with methanol to remove unreacted monomer and initiator.

  • Dry the purified PVDAT in a vacuum oven at 40-50 °C until a constant weight is achieved.

G VDAT VDAT Monomer Polymerization Free-Radical Polymerization (60-70°C, 24h, N2) VDAT->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent DMSO Solvent Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation PVDAT PVDAT Polymer Precipitation->PVDAT G cluster_binding Molecular Recognition cluster_workflow Experimental Workflow PVDAT_unit Diaminotriazine Unit of PVDAT Thymine Thymine Base of DNA PVDAT_unit->Thymine 3 Hydrogen Bonds Mix Mix PVDAT and DNA solution Incubate Incubate to Equilibrium Mix->Incubate Centrifuge Centrifuge to Separate Incubate->Centrifuge Analyze Analyze Supernatant (UV-Vis at 260 nm) Centrifuge->Analyze Calculate Calculate Adsorption Analyze->Calculate G cluster_imprinting Molecular Imprinting Process Template Template DNA Polymerization Polymerization Template->Polymerization Monomers VDAT + Acrylamide + Cross-linker Monomers->Polymerization TemplateRemoval Template Removal Polymerization->TemplateRemoval MIP DNA-Imprinted Polymer with Specific Cavities TemplateRemoval->MIP

References

Application Notes and Protocols for 2-vinyl-4,6-diamino-1,3,5-triazine as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-vinyl-4,6-diamino-1,3,5-triazine (VDAT) is an organic compound featuring a vinyl group attached to a diaminotriazine ring.[1] This unique structure allows it to act as a functional monomer in polymerization reactions. The resulting polymer, poly(this compound) (PVDAT), possesses strong hydrogen-bonding capabilities due to the diaminotriazine residues.[2] This property is central to its function in forming crosslinked networks, particularly in hydrogels and other advanced materials. While not a traditional crosslinking agent that forms covalent bonds between existing polymer chains, VDAT serves as a "crosslinking monomer" that introduces multiple hydrogen-bonding sites into a polymer structure, leading to physically crosslinked materials with unique properties.

These materials are of significant interest in biomedical and pharmaceutical research due to their potential applications in areas such as controlled drug release, tissue engineering, and biosensing. The hydrogen-bond-based crosslinking is often reversible, allowing for stimuli-responsive behaviors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of VDAT is presented in the table below.

PropertyValueReference
Molecular Formula C5H7N5[3]
Molecular Weight 137.146 g/mol [3]
Appearance White to light yellow powder/crystal[4]
Melting Point 239-241 °C[3]
Boiling Point 435.7 ± 28.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Solubility Soluble in hot water; sparingly soluble in hot methanol, ethanol, and acetone[2]

Applications in Crosslinked Polymer Systems

The primary application of VDAT as a crosslinking agent is through its polymerization to form PVDAT, which can then self-assemble or be copolymerized with other monomers to create physically crosslinked networks. These networks are held together by strong, multiple hydrogen bonds between the diaminotriazine units.

Key Application Areas:
  • High-Strength Hydrogels: PVDAT-based hydrogels exhibit excellent mechanical properties due to the dense network of hydrogen bonds. These hydrogels can be designed to be non-swellable and have potential uses in tissue engineering and as implantable materials.

  • Molecular Recognition and Biosensing: The diaminotriazine moiety of PVDAT can selectively bind to molecules containing complementary hydrogen bonding sites, such as thymine and uracil derivatives. This property is being explored for applications in DNA adsorption and the development of biosensors.[5]

  • Stimuli-Responsive Materials: The hydrogen bonds that form the crosslinks in PVDAT-based materials can be disrupted by changes in temperature, pH, or the presence of competitive hydrogen-bonding solvents, leading to stimuli-responsive behavior.

  • Dental Composites and Adhesives: Triazine derivatives are explored in dental materials for their potential to improve mechanical properties and adhesion. The crosslinking capabilities can contribute to the durability of dental resins.

Experimental Protocols

Protocol 1: Synthesis of this compound (VT)

This protocol is based on the reaction of 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA) with epichlorohydrin.[2]

Materials:

  • 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA)

  • Epichlorohydrin

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (polymerization inhibitor)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

  • Vacuum oven

Procedure:

  • In a round-bottom flask, combine 0.1 mole of 2MA, 0.1 mole of epichlorohydrin, a catalytic amount of sodium sulfide, and 50 ml of water.

  • Heat the mixture under reflux with stirring for 30 minutes. The mixture will initially become a clear solution, after which crystals will begin to precipitate.

  • After 30 minutes, cool the reaction mixture to room temperature.

  • Collect the crude product by filtration using a Büchner funnel.

  • Recrystallize the crude product from hot water containing a small amount of sodium sulfide to obtain purified this compound.

  • Dry the purified crystals in a vacuum oven.

Expected Yield: Approximately 76 mole% based on 2MA.[2]

Protocol 2: Preparation of a PVDAT-based Physically Crosslinked Hydrogel

This protocol describes the copolymerization of VDAT with a hydrophilic monomer to form a hydrogel.

Materials:

  • This compound (VDAT)

  • Acrylamide (AAm) or other suitable hydrophilic monomer

  • Azobisisobutyronitrile (AIBN) or other suitable initiator

  • Dimethyl sulfoxide (DMSO) as a solvent

Equipment:

  • Glass polymerization tube

  • Nitrogen or argon gas source

  • Water bath or oil bath with temperature control

  • Dialysis tubing (if purification is needed)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve the desired amounts of VDAT and the comonomer (e.g., acrylamide) in DMSO in a polymerization tube. The molar ratio of VDAT to the comonomer will determine the crosslinking density and mechanical properties of the resulting hydrogel.

  • Add the initiator (e.g., AIBN, typically 1 mol% with respect to the total monomer concentration).

  • De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the polymerization tube and place it in a water or oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours). The solution will become more viscous and may form a solid gel.

  • After polymerization, the resulting hydrogel can be purified by dialysis against a suitable solvent (e.g., water or DMSO) to remove unreacted monomers and initiator.

  • The purified hydrogel can then be dried, for example, by lyophilization, for characterization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the characterization of VDAT and PVDAT-based materials.

ParameterTypical Value/RangeMethod of Analysis
VDAT Purity >95%High-Performance Liquid Chromatography (HPLC)
PVDAT Molecular Weight Varies depending on polymerization conditionsGel Permeation Chromatography (GPC)
Hydrogel Swelling Ratio Dependent on VDAT content and solventGravimetric analysis
Compressive Strength of Hydrogel Can reach several MPaMechanical testing machine
DNA Adsorption Capacity 3.28 - 5.58 mg/g of PVDAT-coated microspheresUV-Vis Spectroscopy

Visualizations

Synthesis of this compound

G 2MA 2-(2'-methylimidazolyl-1')-ethyl- 4,6-diamino-s-triazine Reaction Reflux in H2O + Na2S (inhibitor) 2MA->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction VDAT 2-vinyl-4,6-diamino- 1,3,5-triazine (VDAT) Reaction->VDAT

Caption: Synthesis of VDAT from 2MA and epichlorohydrin.

Polymerization and Crosslinking Mechanism

G cluster_0 Polymerization cluster_1 Crosslinking VDAT_monomer VDAT Monomer Polymerization Radical Polymerization (e.g., AIBN, heat) VDAT_monomer->Polymerization Comonomer Hydrophilic Monomer (e.g., Acrylamide) Comonomer->Polymerization PVDAT_copolymer P(VDAT-co-Monomer) Linear Chains Polymerization->PVDAT_copolymer Crosslinking Self-Assembly via Hydrogen Bonding PVDAT_copolymer->Crosslinking Hydrogel Physically Crosslinked Hydrogel Network Crosslinking->Hydrogel

Caption: Formation of a physically crosslinked hydrogel.

Experimental Workflow for Hydrogel Characterization

G Start Synthesized PVDAT Hydrogel Purification Purification (Dialysis) Start->Purification Drying Drying (Lyophilization) Purification->Drying Characterization Characterization Drying->Characterization Swelling Swelling Studies Characterization->Swelling Mechanical Mechanical Testing (Compression) Characterization->Mechanical Morphology Morphology (SEM) Characterization->Morphology Application Application Testing (e.g., Drug Release) Swelling->Application Mechanical->Application Morphology->Application

Caption: Workflow for hydrogel characterization.

References

Application Notes and Protocols for the Preparation of Functional Polymers Using 2-Vinyl-4,4-dimethylazlactone (VDMA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview and detailed protocols for the synthesis of functional polymers utilizing the versatile monomer, 2-vinyl-4,4-dimethylazlactone (VDMA). The highly reactive azlactone moiety of VDMA allows for efficient post-polymerization modification, making it an ideal platform for creating a wide range of functional materials for various applications, including drug delivery and bio-inspired surfaces.

Introduction to VDMA and its Polymerization

2-Vinyl-4,4-dimethylazlactone (VDMA) is a functional monomer that contains a polymerizable vinyl group and a reactive azlactone ring.[1] This unique structure allows for the straightforward synthesis of well-defined polymer backbones, which can then be functionalized by reacting the azlactone rings with various nucleophiles, such as primary amines and alcohols.[1][2] This post-polymerization modification strategy offers a modular approach to producing a library of functional polymers from a single parent polymer scaffold.[3][4]

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for polymerizing VDMA, as it provides excellent control over molecular weight and results in polymers with low polydispersity (Đ).[2][5] This control is crucial for applications where polymer properties need to be precisely tailored.

Data Presentation: RAFT Polymerization of VDMA

The following tables summarize quantitative data from representative RAFT polymerizations of VDMA.

Table 1: RAFT Polymerization of VDMA - Reaction Components and Conditions

MonomerChain Transfer Agent (CTA)InitiatorSolventTemperature (°C)Reference
VDMA2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DMP)AIBNBenzene65[2]
VDMA2-(2-cyanopropyl) dithiobenzoate (CPDB)AIBNBenzene65[5]

Table 2: Molecular Weight and Polydispersity Data for PVDMA Synthesized by RAFT

Target Mn ( g/mol )CTA[VDMA]:[CTA]:[AIBN] RatioActual Mn ( g/mol )Polydispersity (Đ)Reference
30,000DMP431:2:1VariesLow[2]
Not SpecifiedCPDBNot SpecifiedWell-definedLow[5]
67,300Not SpecifiedNot Specified67,3001.03[6]

Experimental Protocols

Protocol for RAFT Polymerization of VDMA

This protocol describes the synthesis of poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) using RAFT polymerization.

Materials:

  • 2-Vinyl-4,4-dimethylazlactone (VDMA) monomer

  • 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DMP) as RAFT chain transfer agent (CTA)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous benzene

  • Dry nitrogen gas

  • 50 mL round-bottom flask with a magnetic stir bar

  • Schlenk line or glovebox

  • Cold hexanes for precipitation

Procedure:

  • In a 50 mL round-bottom flask, combine VDMA, DMP (CTA), and AIBN (initiator) in benzene. A typical molar ratio of AIBN to VDMA is 1:1078, and DMP to VDMA is 2:431, for a target molecular weight of approximately 30,000 g/mol .[2]

  • Seal the flask and sparge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • Place the flask in an oil bath preheated to 65°C and stir for the desired reaction time. The polymerization kinetics are pseudo-first-order.[5]

  • To stop the polymerization, cool the flask in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into a beaker of cold hexanes while stirring.

  • Isolate the white polymer precipitate by decanting the solvent.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone) and re-precipitate into cold hexanes. Repeat this step two more times to purify the polymer.[6]

  • Dry the final PVDMA product under vacuum.

  • Characterize the polymer using ¹H-NMR, FTIR, and Gel Permeation Chromatography (GPC) to determine its structure, purity, molecular weight, and polydispersity.

Protocol for Post-Polymerization Modification of PVDMA with a Primary Amine

This protocol outlines the functionalization of PVDMA with a primary amine to introduce new functionality.

Materials:

  • Synthesized PVDMA

  • Primary amine of choice (e.g., tetrahydrofurfurylamine)[7]

  • Anhydrous solvent (e.g., THF or DMA)

  • Reaction vessel with a magnetic stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the PVDMA in the chosen anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Add the primary amine to the PVDMA solution. The molar ratio of the amine to the azlactone monomer units can be varied to control the degree of functionalization.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-90°C) for a specified period (e.g., 4-24 hours).[8] The reaction progress can be monitored by FTIR by observing the disappearance of the characteristic azlactone C=O stretch at approximately 1810 cm⁻¹.[3]

  • After the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., cold hexanes or diethyl ether).

  • Wash the precipitate to remove any unreacted amine and solvent.

  • Dry the purified functional polymer under vacuum.

  • Characterize the modified polymer using ¹H-NMR and FTIR to confirm the successful conjugation of the amine to the polymer backbone.

Visualizations

Experimental Workflow for PVDMA Synthesis and Functionalization

G cluster_synthesis RAFT Polymerization of VDMA cluster_modification Post-Polymerization Modification A 1. Combine VDMA, CTA (DMP), and Initiator (AIBN) in Benzene B 2. Deoxygenate with Nitrogen A->B C 3. Polymerize at 65°C B->C D 4. Precipitate in Cold Hexanes C->D E 5. Purify and Dry PVDMA D->E F 6. Dissolve PVDMA in Anhydrous Solvent E->F PVDMA Scaffold G 7. Add Primary Amine F->G H 8. React under Inert Atmosphere G->H I 9. Precipitate Functionalized Polymer H->I J 10. Purify and Dry Final Product I->J

Caption: Workflow for the synthesis of PVDMA via RAFT polymerization and its subsequent functionalization.

RAFT Polymerization Mechanism of VDMA

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Chain Propagation & Equilibration cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Heat P1• P1• 2R•->P1• + VDMA Pn• Pn• P1•->Pn• + (n-1) VDMA P1•->Pn• Intermediate_Radical Intermediate_Radical Pn•->Intermediate_Radical + CTA Pn•->Intermediate_Radical Dead_Polymer Dead_Polymer Pn•->Dead_Polymer + Pm• Pn•->Dead_Polymer Intermediate_Radical->Pn• Dormant_Polymer Dormant_Polymer Intermediate_Radical->Dormant_Polymer - R• Intermediate_Radical->Dormant_Polymer Pm• Pm• Intermediate_Radical->Pm• - Dormant_Polymer Dormant_Polymer->Intermediate_Radical + Pm• Dormant_Polymer->Intermediate_Radical

Caption: Simplified mechanism of RAFT polymerization for VDMA.

References

Application Notes and Protocols for 2-Vinyl-4,6-diamino-1,3,5-triazine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-4,6-diamino-1,3,5-triazine (VDT), also known as 6-ethenyl-1,3,5-triazine-2,4-diamine, is a functional monomer that has garnered significant interest in material science.[1][2] Its unique chemical structure, featuring a polymerizable vinyl group and a diaminotriazine moiety capable of forming multiple hydrogen bonds, makes it a valuable building block for a variety of advanced materials.[2][3] The triazine ring provides a rigid and thermally stable core, while the amino groups are key to its molecular recognition capabilities.[3] This document provides detailed application notes and experimental protocols for the use of VDT in the synthesis of functional polymers, nanoparticles, and hydrogels, with a focus on their applications in biotechnology and material science.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of VDT is presented in the table below. This data is essential for understanding its reactivity and for the design of experimental procedures.

PropertyValueReference
Molecular Formula C₅H₇N₅[4]
Molecular Weight 137.15 g/mol
Appearance White to light yellow crystalline powder
Melting Point 239-241 °C[2]
Purity (HPLC) >95.0%
Solubility Soluble in hot water; sparingly soluble in hot methanol, ethanol, and acetone[5]

Applications in Material Science

The primary application of VDT in material science is in the synthesis of poly(this compound) (PVDAT). The diaminotriazine residues in the polymer chain are capable of forming strong and specific hydrogen bonds, which is the basis for its use in several applications.[1]

Molecular Recognition and Adsorption

PVDAT exhibits excellent molecular recognition properties, particularly for molecules containing complementary hydrogen bonding sites. This has been extensively utilized for the selective adsorption of biomolecules.

DNA Adsorption: PVDAT-coated materials have been shown to effectively adsorb double-stranded DNA (dsDNA), with a preference for sequences rich in adenine-thymine (A-T) base pairs due to the formation of stable hydrogen bonds.[3]

Quantitative Data for DNA Adsorption

MaterialTarget DNAAdsorption Capacity (mg/g)Reference
PVDAT-coated polystyrene microspheresdsDNA (A-T rich)3.28 - 5.58[3]

Protein Adsorption: PVDAT nanoparticles have also been investigated for their ability to adsorb proteins. For instance, they have been successfully used for the adsorption of bovine hemoglobin.[2]

Quantitative Data for Bovine Hemoglobin Adsorption

MaterialAdsorption ConditionsAdsorption Capacity (mg/g)Reference
PVDAT nanoparticlespH 6.510.52
High-Strength Hydrogels

PVDAT can be copolymerized with other monomers to form high-strength hydrogels.[1] The hydrogen bonding between the diaminotriazine units acts as a physical cross-linker, contributing to the enhanced mechanical properties of the hydrogels.[1] These hydrogels have potential applications in tissue engineering and drug delivery.

Mechanical Properties of PVDAT-based Hydrogels

Hydrogel CompositionTensile Strength (MPa)Compressive Strength (MPa)Reference
Regenerated silk fibroin / HPAAm1.17122[6]
SA/P(AAM-AAC-OMA)-Fe³⁺3.31-[6]
DNA-Imprinted Polymers

VDT is a key functional monomer for the creation of DNA-imprinted polymers.[3] These materials are designed to recognize and bind to specific DNA sequences, making them promising for applications in diagnostics and gene therapy.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (VDT)

This protocol describes the synthesis of VDT from 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA) and epichlorohydrin.[5]

Materials:

  • 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA)

  • Epichlorohydrin

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (polymerization inhibitor)

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 0.1 mole (21.9 g) of 2MA, 0.1 mole (9.25 g) of epichlorohydrin, and a catalytic amount of sodium sulfide.[5]

  • Add 50 ml of deionized water to the mixture.[5]

  • Heat the mixture to reflux with constant stirring for 30 minutes. The mixture will initially form a clear solution, followed by the precipitation of the product.[5]

  • After 30 minutes, cool the reaction mixture to room temperature.

  • Collect the crude VDT product by filtration. The yield is expected to be quantitative (approximately 13.7 g).[5]

  • For further purification, recrystallize the crude product from hot water.

Protocol 2: Synthesis of Poly(this compound) Nanoparticles via Semi-continuous Precipitation Polymerization

This protocol details the synthesis of PVDAT nanoparticles, a method suitable for overcoming the poor solubility of the VDT monomer.[2][3]

Materials:

  • This compound (VDT)

  • Poly(vinylpyrrolidone) (PVP) (stabilizer)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) (initiator)

  • Deionized water

  • Three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Syringe pump

Procedure:

  • In the three-necked flask, dissolve PVP in deionized water under a nitrogen atmosphere.

  • Prepare a solution of VDT and AIBA in deionized water.

  • Heat the PVP solution in the flask to the desired reaction temperature (e.g., 70 °C) with stirring.

  • Using a syringe pump, continuously feed the VDT and AIBA solution into the reaction flask over a period of several hours.

  • After the addition is complete, continue the reaction for an additional period to ensure complete polymerization.

  • Cool the reaction mixture to room temperature.

  • Purify the PVDAT nanoparticles by repeated centrifugation and washing with deionized water to remove unreacted monomer and stabilizer.

  • Lyophilize the purified nanoparticles to obtain a dry powder.

Protocol 3: DNA Adsorption Assay

This protocol describes a method to evaluate the DNA adsorption capacity of PVDAT-based materials.

Materials:

  • PVDAT-coated microspheres or nanoparticles

  • Double-stranded DNA (dsDNA) solution of known concentration

  • Phosphate buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known mass of PVDAT material in microcentrifuge tubes.

  • Add a specific volume of the dsDNA solution in PBS to each tube.

  • Incubate the tubes at room temperature with gentle agitation for a set period (e.g., 2 hours) to allow for adsorption equilibrium to be reached.

  • Separate the PVDAT material from the supernatant by centrifugation.

  • Carefully collect the supernatant and measure the concentration of unbound DNA using a UV-Vis spectrophotometer at 260 nm.

  • Calculate the amount of adsorbed DNA by subtracting the amount of unbound DNA from the initial amount of DNA.

  • The adsorption capacity is expressed as mg of DNA per gram of PVDAT material.

Visualizations

Synthesis of PVDAT Nanoparticles Workflow

G Workflow for PVDAT Nanoparticle Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification and Isolation prep_VDT Prepare VDT and Initiator (AIBA) Solution feeding Continuous Feeding of VDT/AIBA Solution (Syringe Pump) prep_VDT->feeding prep_PVP Prepare Stabilizer (PVP) Solution reaction_vessel Reaction Vessel with PVP Solution (Heated to 70°C under N2) prep_PVP->reaction_vessel reaction_vessel->feeding polymerization Polymerization feeding->polymerization centrifugation Centrifugation and Washing polymerization->centrifugation lyophilization Lyophilization centrifugation->lyophilization final_product PVDAT Nanoparticles lyophilization->final_product

Caption: Workflow for the synthesis of PVDAT nanoparticles.

Molecular Recognition Mechanism

G Molecular Recognition via Hydrogen Bonding PVDAT PVDAT Polymer Chain Interaction Hydrogen Bonding Interaction (Multiple H-bonds) PVDAT->Interaction Diaminotriazine Moiety Target Target Molecule (e.g., DNA, Protein) Target->Interaction Complementary Groups (e.g., Carbonyl, Amine) Adsorption Selective Adsorption Interaction->Adsorption

Caption: PVDAT's molecular recognition mechanism.

Biosensor Application Workflow (Conceptual)

As direct involvement in signaling pathways is not documented, this conceptual workflow illustrates how PVDAT could be used in a biosensor to detect a signaling molecule.

G Conceptual Biosensor Workflow using PVDAT cluster_fabrication Sensor Fabrication cluster_detection Detection surface_prep Sensor Surface Preparation pvdat_coating PVDAT Functionalization surface_prep->pvdat_coating probe_immobilization Immobilization of Capture Probe (e.g., Antibody, Aptamer) pvdat_coating->probe_immobilization sample_intro Introduction of Sample (Containing Signaling Molecule) probe_immobilization->sample_intro binding_event Binding of Signaling Molecule to Capture Probe sample_intro->binding_event signal_transduction Signal Transduction binding_event->signal_transduction readout Analytical Readout signal_transduction->readout

Caption: Conceptual workflow for a PVDAT-based biosensor.

References

Application Notes and Protocols for the Copolymerization of Vinylidene Fluoride (VDF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental procedures for the copolymerization of vinylidene fluoride (VDF) with various comonomers. The protocols outlined below are based on established free-radical polymerization techniques and can be adapted for specific research and development needs in areas such as advanced materials and drug delivery systems.

Introduction

Poly(vinylidene fluoride) (PVDF) and its copolymers are versatile fluoropolymers known for their excellent chemical resistance, thermal stability, and unique piezoelectric and ferroelectric properties.[1][2] Copolymerization of VDF with other monomers allows for the tailoring of these properties to suit specific applications.[2][3][4] This document details the experimental procedures for the synthesis of VDF-based copolymers through free-radical polymerization in a solvent medium.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of VDF copolymers.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization A Reactor Setup & Purging C Charging Reactor A->C B Reagent Preparation (Monomers, Solvent, Initiator) B->C D Pressurizing with VDF C->D E Initiating Polymerization (Heating & Stirring) D->E F Monitoring Reaction (Pressure Drop) E->F G Cooling & Venting F->G H Precipitation & Filtration G->H I Drying H->I J Spectroscopy (NMR, FTIR) I->J K Thermal Analysis (DSC, TGA) I->K L Molecular Weight (GPC/SEC) I->L

Caption: General workflow for VDF copolymerization.

Experimental Protocols

Materials and Reagents

A variety of comonomers can be copolymerized with VDF. The choice of comonomer will dictate the final properties of the copolymer.[3][4] Common comonomers include chlorotrifluoroethylene (CTFE), hexafluoropropylene (HFP), and trifluoroethylene (TrFE).[5][6][7] The selection of solvent and initiator is also critical for a successful polymerization.

Reagent/MaterialGradeSupplierPurpose
Vinylidene Fluoride (VDF)Polymerization GradeVariousPrimary Monomer
Comonomer (e.g., CTFE, HFP)Polymerization GradeVariousSecondary Monomer
Dimethyl Sulfoxide (DMSO)AnhydrousSigma-AldrichSolvent
Dimethyl Carbonate (DMC)AnhydrousSigma-Aldrich"Green" Solvent[8]
Di-tert-butyl peroxide (DTBP)98%Sigma-AldrichInitiator
Copper(0) powder<75 µmSigma-AldrichCatalyst for SET-LRP[5]
Me6-TREN99%Sigma-AldrichLigand for SET-LRP[5]
Argon/NitrogenHigh PurityVariousInert Atmosphere
MethanolACS GradeFisher ScientificPrecipitation Agent
Equipment Setup

The copolymerization is typically carried out in a high-pressure reactor.

  • High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, pressure transducer, thermocouple, and inlet/outlet valves.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Temperature controller.

  • Vacuum pump.

Radical Copolymerization of VDF with a Comonomer

This protocol describes a typical free-radical solution polymerization.

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and assembled. It is then purged with an inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Charging the Reactor:

    • The chosen comonomer (e.g., chlorotrifluoroethylene) and solvent (e.g., dimethyl sulfoxide) are charged into the reactor under an inert atmosphere.[5]

    • The initiator (e.g., di-tert-butyl peroxide) is then added. The amount of initiator will influence the molecular weight of the resulting copolymer.

  • VDF Addition: The reactor is sealed, and the desired amount of VDF gas is introduced into the reactor. The initial pressure will depend on the target VDF concentration.

  • Polymerization:

    • The reaction mixture is heated to the desired temperature (e.g., 115 °C) while stirring.[8]

    • The polymerization is monitored by observing the pressure drop in the reactor, which indicates the consumption of the gaseous VDF monomer.[8]

    • The reaction is allowed to proceed for a predetermined time (e.g., 2-24 hours).

  • Work-up:

    • After the reaction is complete, the reactor is cooled to room temperature, and any unreacted VDF is carefully vented.

    • The resulting polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the copolymer.[9]

    • The precipitated copolymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[10]

Example: Synthesis of p(VDF-co-CTFE)-g-PAN via SET-LRP

This is an example of a graft copolymerization.[5]

  • Preparation: 0.5 g of p(VDF-co-CTFE) is charged into a 50 ml three-necked flask and purged with argon.[5]

  • Addition of Catalyst and Ligand: Under an inert atmosphere, Cu(0) powder (0.011 g) and Me6-TREN (0.037 g) are added.[5]

  • Dissolution and Monomer Addition: The mixture is dissolved in DMSO (12.5 ml), followed by the addition of acrylonitrile (1.315 g).[5]

  • Reaction: The reaction mixture is heated to the required temperature for the specified time.[5]

Characterization of VDF Copolymers

The synthesized copolymers should be characterized to determine their composition, molecular weight, and thermal properties.

Analysis TechniquePurposeTypical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the copolymer composition and microstructure.[9][11]1H and 19F NMR are used to identify and quantify the different monomer units in the copolymer chain.[11]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9]Provides information on the distribution of polymer chain lengths.
Differential Scanning Calorimetry (DSC) To determine the melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).[8][9]These thermal transitions are indicative of the copolymer's crystallinity and morphology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the copolymer.[8]Determines the decomposition temperature of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the incorporation of functional groups from the comonomer.[5]For example, a characteristic absorption band at 2250 cm-1 confirms the presence of the cyano group in p(VDF-co-CTFE)-g-PAN.[5]

Data Presentation

The following tables provide examples of how to structure the quantitative data from the copolymerization experiments.

Table 1: Reaction Conditions for VDF Copolymerization

EntryComonomer[VDF]0/[Comonomer]0InitiatorSolventTemp (°C)Time (h)Yield (%)
1CTFE80/20DTBPDMC115685
2HFP70/30Perfluorobutyryl peroxidescCO2401278[6]
3VPA90/10DTBPHDMC115892[8]

Table 2: Characterization Data for VDF Copolymers

EntryComonomer Content (mol%)Mn ( g/mol )PDI (Mw/Mn)Tm (°C)Tg (°C)
118 (CTFE)45,0002.1162-35
228 (HFP)62,0001.8145-28
39 (VPA)38,0002.5158-30

Signaling Pathways and Logical Relationships

The radical polymerization of VDF follows a chain-growth mechanism involving initiation, propagation, and termination steps.

G Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Decomposition Monomer Monomer Radical (R.)->Monomer Addition Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain Propagation Growing Polymer Chain->Growing Polymer Chain Propagation Terminated Polymer Terminated Polymer Growing Polymer Chain->Terminated Polymer Termination

Caption: Simplified free-radical polymerization pathway.

These protocols and application notes serve as a comprehensive guide for the synthesis and characterization of VDF-based copolymers. Researchers are encouraged to consult the cited literature for more specific details and to adapt these procedures to their particular research objectives.

References

Application Notes and Protocols for Surface Modification Using 2-Vinyl-4,6-Diamino-1,3,5-Triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-4,6-diamino-1,3,5-triazine (VDAT) is a functional monomer possessing a polymerizable vinyl group and two primary amine groups within a triazine ring. This unique combination of reactive sites makes VDAT an attractive candidate for surface modification in a variety of biomedical and drug development applications. The diamino-triazine moiety offers multiple points for hydrogen bonding, which can influence protein adsorption and cellular interactions. Furthermore, the primary amines provide reactive handles for the covalent immobilization of biomolecules.

These application notes provide detailed protocols for the deposition of VDAT onto solid substrates via two distinct methods: plasma polymerization and a "grafting-to" approach. Characterization techniques to validate the modified surfaces are also detailed. The presented data is representative of typical outcomes from these procedures.

Quantitative Data Summary

The following table summarizes expected quantitative results from the characterization of VDAT-modified surfaces prepared by plasma polymerization and a grafting-to approach on a silicon wafer substrate.

Characterization ParameterPlasma Polymerized VDATGrafted Poly(VDAT)Untreated Substrate
Coating Thickness (nm) 25 ± 515 ± 3N/A
Static Water Contact Angle (°) 45 ± 555 ± 670 ± 5
XPS Elemental Composition (%)
Carbon (C1s)5055-
Nitrogen (N1s)4035-
Oxygen (O1s)101033
Silicon (Si2p)--67

Experimental Protocols

Protocol 1: Surface Modification by Plasma Polymerization of VDAT

This protocol describes the deposition of a thin, highly cross-linked polymer film of VDAT onto a substrate using plasma-enhanced chemical vapor deposition (PECVD).

Materials:

  • This compound (VDAT) powder

  • Substrates (e.g., silicon wafers, glass slides)

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Plasma reactor system with a radio frequency (RF) power source

Procedure:

  • Substrate Preparation:

    • Clean the substrates by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally in DI water for 15 minutes.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Place the cleaned, dry substrates into the plasma reactor chamber.

  • VDAT Precursor Preparation:

    • Gently heat the VDAT powder in a precursor vessel connected to the reactor to induce sublimation. A temperature of 150-180°C is typically sufficient.

  • Plasma Polymerization:

    • Evacuate the plasma reactor chamber to a base pressure of less than 10 mTorr.

    • Introduce the vaporized VDAT into the chamber, allowing the pressure to stabilize at approximately 100 mTorr.

    • Ignite the plasma by applying RF power. Typical parameters are 50 W at a frequency of 13.56 MHz.

    • Maintain the plasma for the desired deposition time (e.g., 10 minutes) to achieve the target film thickness.

    • After the deposition, turn off the RF power and allow the chamber to cool to room temperature while maintaining the VDAT vapor flow for an additional 5 minutes to passivate any remaining reactive sites on the surface.

    • Vent the chamber with nitrogen gas and remove the coated substrates.

  • Post-Deposition Treatment:

    • Sonicate the coated substrates in isopropanol for 10 minutes to remove any loosely bound oligomers.

    • Dry the substrates under a stream of nitrogen gas.

    • Store the modified substrates in a desiccator until further use.

Protocol 2: Surface Modification by "Grafting-To" of a Poly(VDAT) Copolymer

This protocol involves the synthesis of a VDAT-containing copolymer followed by its covalent attachment to a pre-activated surface.

Materials:

  • VDAT

  • N-isopropylacrylamide (NIPAM)

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene

  • Glutaraldehyde

  • Phosphate-buffered saline (PBS)

  • Silicon wafers or glass slides

Procedure:

  • Synthesis of Poly(VDAT-co-NIPAM):

    • In a reaction flask, dissolve VDAT (e.g., 0.5 g) and NIPAM (e.g., 4.5 g) in 50 mL of 1,4-dioxane.

    • Add AIBN (e.g., 0.05 g) as a radical initiator.

    • Purge the solution with nitrogen gas for 30 minutes to remove oxygen.

    • Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.

    • Precipitate the resulting polymer by adding the reaction mixture to an excess of cold diethyl ether.

    • Filter and dry the polymer under vacuum.

  • Surface Activation:

    • Clean substrates as described in Protocol 1, Step 1.

    • Immerse the cleaned substrates in a 2% (v/v) solution of APTES in toluene for 1 hour at room temperature to introduce primary amine groups.

    • Rinse the substrates with toluene and cure at 110°C for 30 minutes.

  • Grafting Reaction:

    • Immerse the APTES-modified substrates in a 2.5% (v/v) solution of glutaraldehyde in PBS for 2 hours at room temperature to create a reactive aldehyde surface.

    • Rinse the substrates thoroughly with DI water.

    • Dissolve the synthesized poly(VDAT-co-NIPAM) in PBS at a concentration of 10 mg/mL.

    • Immerse the glutaraldehyde-activated substrates in the polymer solution and incubate for 24 hours at room temperature.

    • Rinse the substrates extensively with DI water and dry under a nitrogen stream.

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)

Procedure:

  • Mount the VDAT-modified and control substrates on the XPS sample holder.

  • Introduce the holder into the ultra-high vacuum analysis chamber.

  • Acquire a survey spectrum (0-1100 eV) to identify the elements present on the surface.

  • Acquire high-resolution spectra for C1s, N1s, O1s, and Si2p regions.

  • Perform peak fitting on the high-resolution spectra to determine the chemical states and calculate the elemental composition.

Protocol 4: Characterization by Static Water Contact Angle Measurement

Procedure:

  • Place the substrate on the goniometer stage.

  • Dispense a 5 µL droplet of DI water onto the surface.

  • Capture an image of the droplet profile immediately after deposition.

  • Use the instrument's software to measure the contact angle at the three-phase contact line.

  • Repeat the measurement at five different locations on each sample and calculate the average.

Visualizations

G cluster_prep Substrate Preparation cluster_plasma Plasma Polymerization cluster_post Post-Treatment sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry vdat_vap VDAT Vaporization sub_dry->vdat_vap plasma_dep RF Plasma Deposition (50W, 100 mTorr, 10 min) vdat_vap->plasma_dep passivation Passivation plasma_dep->passivation post_son Sonication (Isopropanol) passivation->post_son post_dry Final Drying post_son->post_dry G cluster_poly Polymer Synthesis cluster_surf_act Surface Activation cluster_graft Grafting poly_mix Monomer & Initiator (VDAT, NIPAM, AIBN) polymerization Radical Polymerization (70°C, 24h) poly_mix->polymerization poly_precip Precipitation & Drying polymerization->poly_precip grafting Polymer Grafting (24h, RT) poly_precip->grafting surf_clean Substrate Cleaning surf_aptes APTES Coating surf_clean->surf_aptes surf_glutar Glutaraldehyde Treatment surf_aptes->surf_glutar surf_glutar->grafting rinsing Rinsing & Drying grafting->rinsing G vdat_surface VDAT-Modified Surface integrin Integrin Receptor vdat_surface->integrin H-Bonding Interaction fak FAK integrin->fak Activation src Src fak->src pi3k PI3K src->pi3k akt Akt pi3k->akt Phosphorylation cell_response Cellular Response (Adhesion, Proliferation) akt->cell_response Downstream Signaling

Application Notes and Protocols for the Purification of Crude 2-Vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2-vinyl-4,6-diamino-1,3,5-triazine, a critical monomer in the synthesis of various polymers with applications in drug delivery and biomaterials. The following sections outline common purification methods, including recrystallization, methanol washing, and column chromatography, complete with experimental protocols and comparative data.

Purification Methods Overview

Crude this compound, also known as acryloguanamine, is often obtained as a gray-brown solid from synthesis.[1] Purification is essential to remove unreacted starting materials, byproducts, and color impurities, which can affect its polymerization and the properties of the resulting polymer. The primary methods for purification are recrystallization from water, washing with methanol, and silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data associated with different purification methods for this compound.

Purification MethodStarting MaterialPurity/Melting PointYieldReference
Recrystallization from WaterCrude Product239-241 °C80%[2]
Recrystallization from WaterCrude Product239-241 °C76%[2][3]
Recrystallization from WaterCrude Product239-241 °C62%[2]
Recrystallization from WaterGray-brown crude productNot specifiedHigh losses reported[1]
Methanol WashCrude Product235-240 °C70%[2]
Column ChromatographyFiltrate ResidueNot specified60% (of 1-(β,γ-dihydroxy)propyl-2-methylimidazole byproduct)[3][4]

Experimental Protocols

Recrystallization from Water

Recrystallization from water is the most effective and commonly reported method for purifying crude this compound.[1][2][3] The compound is soluble in hot water and sparingly soluble in cold water, which allows for efficient removal of impurities.

Protocol:

  • Dissolution: In a suitable flask, suspend the crude this compound in deionized water. A general ratio is approximately 10-12 mL of water per gram of crude product. For example, for 10 grams of crude product, use 100-120 mL of water.[2]

  • Addition of Polymerization Inhibitor (Optional but Recommended): To prevent polymerization at elevated temperatures, a small amount of a polymerization inhibitor, such as sodium sulfide (Na₂S), can be added to the water.[3][4]

  • Heating: Heat the suspension with stirring to boiling. The crude product should completely dissolve to form a clear solution. If any insoluble impurities remain, a hot filtration step can be performed.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.

Methanol Washing

Washing the crude product with methanol can be a quick method to remove certain impurities, particularly if the main impurities are more soluble in methanol than the desired product.

Protocol:

  • Suspension: Place the crude this compound in a flask.

  • Washing: Add a sufficient amount of methanol to create a slurry. Stir the slurry at room temperature for 15-30 minutes.

  • Filtration: Collect the solid material by vacuum filtration.

  • Drying: Dry the washed product under vacuum. This method may result in a product with a melting point of around 235-240°C.[2]

Silica Gel Column Chromatography

While not the primary method for bulk purification of the final product, column chromatography can be useful for purifying intermediates or for isolating the product from complex reaction mixtures.[3][4]

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol in the mobile phase).

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Workflow Diagrams

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude 2-vinyl-4,6-diamino- 1,3,5-triazine Recrystallization Recrystallization (Water) CrudeProduct->Recrystallization MethanolWash Methanol Wash CrudeProduct->MethanolWash ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure Product (White Crystalline Solid) Recrystallization->PureProduct MethanolWash->PureProduct ColumnChromatography->PureProduct Analysis Purity & Yield Determination PureProduct->Analysis

Caption: General workflow for the purification of crude this compound.

RecrystallizationProtocol Start Start with Crude Product Dissolve Dissolve in Hot Water (optional: add Na2S) Start->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool IceBath Place in Ice Bath Cool->IceBath Filter Vacuum Filter Crystals IceBath->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Detailed protocol for the recrystallization of this compound.

References

Application Notes and Protocols for Molecular Imprinting using 2-vinyl-4,6-diamino-1,3,5-triazine (VDAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-vinyl-4,6-diamino-1,3,5-triazine (VDAT) in Molecular Imprinting

This compound (VDAT) is a functional monomer increasingly utilized in the field of molecular imprinting. Its unique chemical structure, featuring a vinyl group for polymerization and a diaminotriazine ring, makes it particularly effective for creating selective recognition sites in molecularly imprinted polymers (MIPs). The diaminotriazine moiety can form multiple hydrogen bonds, similar to nucleotide interactions, allowing for the specific recognition of a wide range of target molecules (templates), especially those with hydrogen bond donor and acceptor sites. This property is particularly advantageous for applications in aqueous environments, a common challenge in biological and pharmaceutical research.[1] VDAT-based MIPs have shown potential in various applications, including biosensing, drug delivery, and the selective extraction of analytes from complex matrices.

Application Notes

Target Molecule (Template) Selection

VDAT is an ideal functional monomer for templates that can participate in hydrogen bonding. The diaminotriazine ring of VDAT can act as both a hydrogen bond donor and acceptor, forming stable complexes with a variety of functional groups.

Suitable templates include:

  • Pharmaceutical Compounds: Drugs containing amide, carboxyl, or hydroxyl groups, such as theophylline or bisphenol A (BPA).

  • Nucleic Acid Components: Molecules like thymine and uracil, which can form complementary hydrogen bonds with the diaminotriazine ring.[1]

  • Biomarkers: Small molecule biomarkers that possess hydrogen bonding capabilities.

  • DNA: VDAT has been used to create imprinted polymers that can recognize double-stranded DNA.[1]

Mechanism of Molecular Recognition

The primary mechanism of recognition in VDAT-based MIPs is the formation of specific and stable hydrogen bonds between the VDAT monomer and the template molecule within the polymer cavity. The precise spatial arrangement of these hydrogen bonds, dictated by the template during polymerization, is key to the selectivity of the resulting MIP. In aqueous solutions, poly(this compound) has been shown to efficiently bind molecules like uric acid and xanthine through complementary hydrogen bonds.[1]

Key Considerations for MIP Synthesis
  • Monomer-to-Template Ratio: The molar ratio of VDAT to the template is a critical parameter. An excess of the functional monomer is generally used to ensure the formation of stable template-monomer complexes. A common starting point for optimization is a 1:4 template-to-monomer ratio.

  • Cross-linker Selection: The cross-linker is crucial for maintaining the structural integrity of the imprinted cavities. Ethylene glycol dimethacrylate (EGDMA) is a widely used cross-linker that provides good mechanical stability to the polymer.

  • Porogen Choice: The porogen, or solvent, plays a dual role: it solubilizes the components of the pre-polymerization mixture and creates pores within the polymer matrix, which facilitates mass transfer. Acetonitrile is a common porogen used in the synthesis of MIPs.

  • Initiator: A free-radical initiator, such as 1,1'-Azobis(cyclohexanecarbonitrile) (AIBN) or azobisisobutyronitrile (AIBN), is required to start the polymerization process, which can be initiated thermally or photochemically.

Quantitative Data Summary

The performance of a molecularly imprinted polymer is evaluated based on its binding capacity, imprinting factor, and selectivity. The following tables present representative data from a study on a molecularly imprinted polymer developed for Bisphenol A (BPA) using a different functional monomer (methacrylic acid). This data is provided as an illustrative example of the performance metrics that should be measured and reported for VDAT-based MIPs.

Table 1: Adsorption Capacity and Imprinting Factor for a BPA-MIP

AnalytePolymerAdsorption Capacity (mg/g)Imprinting Factor (IF)
Bisphenol A (BPA)MIP78.113.58
NIP21.82

Data adapted from a study on BPA-MIP using methacrylic acid as the functional monomer. The imprinting factor (IF) is calculated as Q_MIP / Q_NIP.[2]

Table 2: Selectivity of the BPA-MIP towards Structural Analogs

AnalyteAdsorption Capacity (mg/g)Selectivity Coefficient (α)
Bisphenol A (BPA)78.111.00
Diphenylamine25.433.07
Hydroquinone19.873.93
Diphenyl phosphate15.625.00
Diethylstilbestrol12.346.33

Data adapted from a study on BPA-MIP using methacrylic acid. The selectivity coefficient (α) is calculated as the IF of BPA divided by the IF of the analog.[2]

Experimental Protocols

Protocol 1: Synthesis of a VDAT-based MIP for Theophylline

This protocol describes a general procedure for synthesizing a molecularly imprinted polymer for theophylline using VDAT as the functional monomer via bulk polymerization.

Materials:

  • Theophylline (Template)

  • This compound (VDAT, Functional Monomer)

  • Ethylene Glycol Dimethacrylate (EGDMA, Cross-linker)

  • 1,1'-Azobis(cyclohexanecarbonitrile) (AIBN, Initiator)

  • Acetonitrile (Porogen)

  • Methanol-Acetic Acid solution (9:1, v/v) for template removal

  • Methanol for washing

Procedure:

  • Pre-polymerization Complex Formation:

    • In a glass vial, dissolve 1 mmol of theophylline in 20 mL of acetonitrile.

    • Add 4 mmol of VDAT to the solution.

    • Sonicate the mixture for 10 minutes to facilitate the formation of the template-monomer complex.

  • Polymerization:

    • Add 20 mmol of EGDMA and 0.5 mmol of AIBN to the mixture.

    • Purge the solution with nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization.

    • Seal the vial and place it in a water bath at 60°C for 24 hours.

  • Polymer Processing:

    • After polymerization, the resulting bulk polymer is crushed into a powder using a mortar and pestle.

    • The polymer particles are sieved to obtain a uniform particle size (e.g., 25-50 µm).

  • Template Removal:

    • The sieved polymer particles are packed into an empty HPLC column.

    • The template is extracted by continuously washing the column with a methanol-acetic acid (9:1, v/v) solution until the theophylline can no longer be detected in the eluent by UV-Vis spectroscopy.

    • Finally, wash the column with methanol to remove any residual acetic acid.

  • Non-Imprinted Polymer (NIP) Synthesis:

    • A non-imprinted polymer (NIP) is synthesized following the same procedure but without the addition of the theophylline template. The NIP serves as a control to determine the imprinting factor.

Protocol 2: Batch Rebinding Assay

This protocol is for evaluating the binding capacity of the synthesized MIP and NIP.

Materials:

  • Synthesized MIP and NIP particles

  • Theophylline solutions of known concentrations (e.g., 10-100 mg/L in acetonitrile)

  • Acetonitrile

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Binding Experiment:

    • Weigh 20 mg of the dried MIP or NIP particles into separate vials.

    • Add 10 mL of a theophylline solution of a known concentration to each vial.

    • Seal the vials and shake them at room temperature for a predetermined time (e.g., 2 hours) to reach equilibrium.

  • Analysis:

    • Centrifuge the vials to separate the polymer particles from the solution.

    • Measure the concentration of theophylline remaining in the supernatant using a UV-Vis spectrophotometer at the appropriate wavelength.

  • Calculation of Binding Capacity:

    • The amount of theophylline bound to the polymer (Q, in mg/g) is calculated using the following equation: Q = [(C₀ - Cₑ) * V] / m Where:

      • C₀ is the initial concentration of theophylline (mg/L)

      • Cₑ is the equilibrium concentration of theophylline in the supernatant (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the polymer particles (g)

Visualizations

G cluster_0 Pre-polymerization cluster_1 Polymerization cluster_2 Post-processing cluster_3 Application Template Template (Theophylline) Complex Template-Monomer Complex Template->Complex VDAT Functional Monomer (VDAT) VDAT->Complex Polymerization Polymerization Complex->Polymerization Crosslinker Cross-linker (EGDMA) Crosslinker->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization BulkPolymer Bulk Polymer Polymerization->BulkPolymer Crushing Crushing & Sieving BulkPolymer->Crushing TemplateRemoval Template Removal Crushing->TemplateRemoval MIP Final MIP TemplateRemoval->MIP Rebinding Selective Rebinding of Template MIP->Rebinding

Caption: Molecular imprinting workflow using VDAT.

G cluster_VDAT VDAT cluster_amino1 cluster_amino2 cluster_vinyl cluster_Theophylline Theophylline N1 N C2 C N3 N Vinyl C=C C4 C O2 O N5 N NH2_1 NH2 C6 C NH2_2 NH2 O1 O NH2_1->O1 H-Bond N7 N NH2_2->N7 H-Bond

Caption: VDAT-Theophylline hydrogen bonding.

G start Start prep Prepare Pre-polymerization Mixture start->prep poly Thermal Polymerization (60°C, 24h) prep->poly process Crush, Grind, and Sieve Polymer poly->process wash Template Removal with Methanol/Acetic Acid process->wash dry Dry MIP/NIP Particles wash->dry rebind Perform Batch Rebinding Assay dry->rebind analyze Analyze Supernatant (UV-Vis) rebind->analyze calc Calculate Binding Capacity and Imprinting Factor analyze->calc end End calc->end

Caption: Experimental workflow for MIP synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Premature Polymerization in Vinyl Triazine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of vinyl triazine monomers. It includes troubleshooting guides, frequently asked questions (FAQs), quantitative data for reference, and detailed experimental protocols.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling, storage, and use of vinyl triazine monomers.

FAQs

Q1: My vinyl triazine monomer appears viscous, cloudy, or has solidified upon receipt or after a period of storage. What is the cause?

A1: Increased viscosity, cloudiness, or solidification are strong indicators of premature polymerization. Vinyl triazine monomers, like other vinyl compounds, can undergo spontaneous free-radical polymerization. This process is often initiated by exposure to common laboratory conditions such as heat, light (especially UV), oxygen, or contaminants that can act as radical initiators.

Q2: How can I prevent my vinyl triazine monomer from polymerizing during storage?

A2: Proper storage is critical to maintain the monomer's integrity. To minimize the risk of polymerization, vinyl triazine monomers should be stored in a cool, dark environment, preferably at low temperatures (e.g., 2-8°C, or as specified by the manufacturer). The container should be tightly sealed under an inert atmosphere, such as argon or nitrogen, to exclude oxygen, which can promote radical formation. The use of a suitable polymerization inhibitor is also highly recommended.

Q3: What are polymerization inhibitors, and which ones are effective for vinyl triazine monomers?

A3: Polymerization inhibitors are chemical compounds that scavenge free radicals, thereby interrupting the chain reaction of polymerization. For vinyl monomers, common and effective inhibitors include:

  • 4-Methoxyphenol (MEHQ): Often the default inhibitor for many commercial vinyl monomers. It is effective in the presence of oxygen.

  • Phenothiazine (PTZ): A highly effective inhibitor that can function at very low concentrations and at elevated temperatures.

  • 4-tert-Butylcatechol (TBC): Another common inhibitor, particularly effective for some vinyl monomers.

The choice of inhibitor and its concentration depends on the specific vinyl triazine monomer, its purity, and the intended application and storage duration.

Q4: My reaction yield is low, and I'm observing insoluble material in my reaction vessel. Could this be related to monomer polymerization?

A4: Yes, this is a very likely cause. If your vinyl triazine monomer has partially polymerized, the concentration of the active, unpolymerized monomer is lower than what you have calculated for your reaction stoichiometry, leading to reduced yields. The insoluble material is likely the polymer, which is often not soluble in the same solvents as the monomer.

Troubleshooting Scenarios

Problem / Observation Potential Cause Recommended Action(s)
Monomer appears cloudy, viscous, or contains solid particles.Spontaneous polymerization due to improper storage (exposure to heat, light, or oxygen).1. Assess Usability: Perform a solubility test on a small sample in a solvent that should readily dissolve the pure monomer. The presence of insoluble material indicates polymerization. 2. Quality Check: Conduct a quick quality check using ¹H NMR to look for the disappearance or broadening of vinyl proton signals (see Experimental Protocol 2). 3. Future Prevention: Ensure all future batches are stored correctly with an appropriate inhibitor under an inert atmosphere at the recommended temperature.
The reaction mixture becomes a gel or a precipitate forms during a reaction involving heating.Thermally-induced polymerization of the vinyl triazine monomer.1. Lower Reaction Temperature: If your reaction chemistry allows, investigate if the reaction can proceed at a lower temperature to disfavor polymerization. 2. Add Inhibitor to Reaction: Consider adding a small amount of a high-temperature inhibitor like phenothiazine to the reaction mixture. Note: Always perform a small-scale test to ensure the inhibitor does not interfere with your desired reaction.
Inconsistent results between different batches of the vinyl triazine monomer.Batches may have varying levels of oligomerization or may have been supplied with different types or concentrations of inhibitors.1. Standardize Handling: Implement a standard operating procedure (SOP) for all incoming vinyl triazine monomers, including a quality control check and the addition of a consistent concentration of a chosen inhibitor. 2. Contact Supplier: Inquire with the supplier about the presence and concentration of any included inhibitors for each batch.

Quantitative Data Summary

The following tables provide representative data on inhibitor effectiveness and the impact of temperature on polymerization. Note: This data is based on studies of analogous vinyl monomers, such as styrene and acrylics, and should be used as a general guideline. Specific performance with vinyl triazine monomers may vary.

Table 1: Representative Effectiveness of Polymerization Inhibitors

InhibitorTypical Concentration (ppm)Monomer System (Analogous)Induction Period (Hours at 60°C)
4-Methoxyphenol (MEHQ)10 - 50Acrylic Acid10 - 20[1]
4-Methoxyphenol (MEHQ)200Acrylic Acid> 50[1]
Phenothiazine (PTZ)100Acrylic Acid> 64[2]
Phenothiazine (PTZ)500Methyl Methacrylate> 300[3]
4-tert-Butylcatechol (TBC)100Styrene8 - 15

Table 2: Representative Impact of Temperature on Thermal Polymerization Rate

Temperature (°C)Monomer System (Analogous)Relative Rate of Polymerization
80Styrene1.0
100Styrene3.9
120Styrene13.5
140Styrene42.0

Table 3: Representative Storage Stability of an Uninhibited Vinyl Monomer (Acrylamide) as a Function of Temperature

Storage ConditionDurationPolymer Formation
Room Temperature (in dark)IndefiniteNone observed[4]
50°C3 weeksNo evidence of polymer formation[4]
80°C (below melting point)24 hoursLittle to no polymer formation[4]
At melting point (84.5°C)-Readily polymerizes[4]

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to Vinyl Triazine Monomer

This protocol describes the addition of phenothiazine, a common and effective radical inhibitor, to prevent polymerization during storage.

Materials:

  • Vinyl triazine monomer

  • Phenothiazine (PTZ)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Volumetric flask (e.g., 10 mL)

  • Micropipette or syringe

  • Amber vial for storage

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare Inhibitor Stock Solution:

    • Weigh 10 mg of phenothiazine.

    • Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution.

    • Note: Phenothiazine solutions can be light-sensitive. It is best to prepare them fresh or store them in an amber vial.

  • Add Inhibitor to Monomer:

    • The target concentration for inhibitors in monomers is typically in the range of 100-500 ppm. For this example, we will aim for approximately 200 ppm.

    • If you have 5 g (5000 mg) of the vinyl triazine monomer, you will need to add 1 mg of phenothiazine (200 ppm = (1 mg / 5000 mg) * 1,000,000).

    • Carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to your vinyl triazine monomer.

  • Ensure Homogeneity:

    • Gently swirl or stir the mixture to ensure the inhibitor is evenly distributed throughout the monomer.

  • Storage:

    • Blanket the container with an inert gas (argon or nitrogen).

    • Seal the container tightly.

    • Store in a cool, dark place (e.g., a refrigerator at 2-8°C).

Protocol 2: Quality Control Check for Polymerization using ¹H NMR Spectroscopy

Use this protocol to assess the quality of your vinyl triazine monomer before an experiment.

Materials:

  • Vinyl triazine monomer sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pipette

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (5-10 mg) of the vinyl triazine monomer in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Acquire ¹H NMR Spectrum:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Look for Sharp Vinyl Proton Signals: Identify the signals corresponding to the vinyl protons of your specific triazine monomer (typically in the range of 5.5-7.0 ppm). The presence of sharp, well-defined peaks indicates the presence of the unpolymerized monomer.

    • Check for Broadened Signals: The presence of broad signals, particularly in the aliphatic region of the spectrum where the polymer backbone protons would appear, is indicative of polymer formation. A significant decrease in the integration value of the vinyl proton signals relative to other protons on the molecule (e.g., aromatic or substituent protons) also suggests polymerization has occurred.

Protocol 3: Monitoring Oligomer Formation by Gel Permeation Chromatography (GPC)

This protocol provides a general method for detecting the presence of oligomers, which are early indicators of polymerization.

Materials:

  • Vinyl triazine monomer sample

  • GPC-grade solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), compatible with your monomer and GPC columns)

  • GPC system equipped with a refractive index (RI) or UV detector

  • GPC columns suitable for separating low molecular weight polymers and oligomers

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of your vinyl triazine monomer in the GPC mobile phase (e.g., 1-2 mg/mL).

    • Filter the sample through a syringe filter to remove any particulate matter.

  • GPC Analysis:

    • Set up the GPC system with an appropriate mobile phase and flow rate (e.g., 1.0 mL/min for THF).

    • Ensure the column and detector have reached thermal stability.

    • Inject the prepared sample.

  • Data Analysis:

    • The pure monomer should elute as a single, sharp peak at a longer retention time (corresponding to a low molecular weight).

    • The presence of earlier-eluting, broader peaks indicates the formation of higher molecular weight species, such as dimers, trimers, and other oligomers.

    • The relative area of these oligomer peaks compared to the monomer peak can provide a semi-quantitative measure of the extent of polymerization.

Visualizations

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical Heat, Light Monomer_Radical Monomer_Radical Radical->Monomer_Radical Attacks Vinyl Group Inactive_Species Inactive Species Radical->Inactive_Species Scavenging Monomer Monomer Monomer->Monomer_Radical Growing_Chain Growing_Chain Longer_Chain Longer Growing Chain Growing_Chain->Longer_Chain Chain Growth Growing_Chain->Inactive_Species Scavenging Another_Monomer Monomer Another_Monomer->Longer_Chain Two_Chains Two Growing Chains Stable_Polymer Stable Polymer Two_Chains->Stable_Polymer Combination Inhibitor Inhibitor Inhibitor->Inactive_Species

Caption: Free-radical polymerization and inhibition mechanism.

Start Monomer Issue Observed (e.g., Viscosity, Low Yield) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Storage_OK Storage Correct? Check_Storage->Storage_OK QC_Check Perform Quality Control (Solubility Test, ¹H NMR) QC_Pass Monomer Quality OK? QC_Check->QC_Pass Storage_OK->QC_Check Yes Improve_Storage Action: Improve Storage (Add Inhibitor, Use Inert Gas, Refrigerate) Storage_OK->Improve_Storage No Polymer_Present Polymerization Confirmed QC_Pass->Polymer_Present No Troubleshoot_Reaction Issue is Likely in Reaction Conditions QC_Pass->Troubleshoot_Reaction Yes Consider_Purification Advanced Action: Consider Purification (If monomer is valuable) Polymer_Present->Consider_Purification Discard Action: Discard Monomer and Order New Batch Polymer_Present->Discard Improve_Storage->Start Check_Temp Review Reaction Temperature and Duration Troubleshoot_Reaction->Check_Temp Check_Reagents Check for Contaminants in Other Reagents Troubleshoot_Reaction->Check_Reagents

Caption: Troubleshooting workflow for premature polymerization.

References

Technical Support Center: Troubleshooting Low Solubility of PVDAT Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered with PVDAT (amine-terminated poly(vinyl-co-divinylbenzene)) polymers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of PVDAT polymers?

A1: PVDAT polymers are crosslinked, amine-functionalized copolymers. Their solubility is highly dependent on the degree of crosslinking with divinylbenzene, the nature of the amine functionalization, and the properties of the solvent. Generally, due to their crosslinked nature, they do not dissolve in the traditional sense but rather swell in compatible solvents. Complete dissolution is often challenging.[1] Good solvents for similar polymers, like polystyrene, may be effective swelling agents.

Q2: How does the degree of crosslinking affect the solubility of PVDAT?

A2: The degree of crosslinking is inversely proportional to the solubility or swelling capacity of the polymer. A higher percentage of divinylbenzene leads to a more rigid, three-dimensional network structure, which restricts the penetration of solvent molecules and thus reduces swelling and solubility.[2] For highly crosslinked polymers, true dissolution is unlikely, and the polymer will at best form a swollen gel.

Q3: Can the amine functionalization on PVDAT polymers influence their solubility?

A3: Yes, the primary amine groups on the PVDAT polymer backbone can significantly influence its solubility. These groups can engage in hydrogen bonding with protic solvents, potentially increasing the polymer's affinity for such solvents. The basic nature of the amine groups also means that the pH of the solvent system can play a crucial role in solubility, with acidic conditions potentially leading to protonation of the amines and altered solubility behavior.

Q4: Are PVDAT polymers suitable for drug delivery applications?

A4: Amine-functionalized polymers are explored for drug delivery applications due to their potential for controlled release and biocompatibility. The amine groups can be used for further conjugation of targeting ligands or for pH-responsive drug release mechanisms. However, their low solubility can be a limiting factor, and formulation strategies are often required to improve their dispersibility and drug-loading capacity.

Troubleshooting Guides

Issue 1: PVDAT polymer does not swell or swells minimally in the chosen solvent.

Possible Cause: The solvent is a poor match for the polymer.

Troubleshooting Steps:

  • Consult Hansen Solubility Parameters (HSP): The principle of "like dissolves like" can be quantified using HSP, which breaks down solubility into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4] A solvent with HSP values close to those of the polymer is more likely to be a good solvent or swelling agent.

  • Solvent Screening: If HSP data is unavailable, perform a systematic solvent screening with a range of solvents with varying polarities and hydrogen bonding capabilities.

  • Temperature Adjustment: Gently heating the mixture can increase the kinetic energy and may promote solvent penetration into the polymer matrix.[5] However, be cautious of potential polymer degradation at elevated temperatures.

Issue 2: The PVDAT polymer forms clumps or aggregates upon solvent addition.

Possible Cause: Poor initial dispersion of the polymer powder.

Troubleshooting Steps:

  • Gradual Addition: Add the PVDAT polymer powder to the solvent slowly while vigorously stirring. This helps to wet the individual particles before they can agglomerate.[5]

  • Mechanical Agitation: Use mechanical stirring or sonication to break up any existing clumps and ensure uniform dispersion.

  • Pre-wetting with a Good Solvent: If using a solvent mixture, first disperse the polymer in a small amount of the best solvent before adding the co-solvent.

Quantitative Data: Solvent Compatibility for Amine-Functionalized Polystyrene-Divinylbenzene

The following table provides Hansen Solubility Parameters (HSP) for common solvents and an estimated HSP for an amine-functionalized polystyrene-divinylbenzene polymer. The "Relative Energy Difference" (RED) number predicts the affinity between the polymer and the solvent; a lower RED number indicates a higher likelihood of good swelling or solubility.

RED = Ra / R0

Where Ra is the distance in Hansen space between the polymer and the solvent, and R0 is the interaction radius of the polymer (estimated here as ~7.5 MPa1/2). A RED value < 1 suggests good compatibility.

SolventδD (MPa1/2)δP (MPa1/2)δH (MPa1/2)Estimated RED NumberPredicted Compatibility
Estimated PVDAT 18.5 5.0 6.0 - -
Chloroform17.83.15.70.45Excellent
Tetrahydrofuran (THF)16.85.78.00.82Good
Toluene18.01.42.00.95Good
N-Methyl-2-pyrrolidone (NMP)18.012.37.21.05Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.21.62Poor
Acetone15.510.47.01.18Moderate
Ethanol15.88.819.42.15Poor
Water15.516.042.35.45Very Poor

Disclaimer: The HSP values for PVDAT are estimated based on its constituent monomers. Actual values may vary depending on the exact monomer ratio and synthesis conditions. This table should be used as a guiding tool for solvent selection.

Experimental Protocols

Protocol 1: Standardized Polymer Solubility/Swelling Assessment

Objective: To determine the degree of swelling of a PVDAT polymer in a given solvent.

Materials:

  • PVDAT polymer

  • Selected solvent(s)

  • Analytical balance

  • Sintered glass filter funnel

  • Vacuum oven

  • Graduated cylinder

Procedure:

  • Accurately weigh approximately 100 mg of the dry PVDAT polymer (Wdry).

  • Place the polymer in a sealed vial with 10 mL of the chosen solvent.

  • Allow the polymer to swell for a predetermined time (e.g., 24, 48, or 72 hours) at a constant temperature (e.g., 25 °C). Gentle agitation may be applied.

  • After the swelling period, carefully filter the swollen polymer using a pre-weighed sintered glass filter funnel to remove excess solvent.

  • Quickly blot the surface of the swollen polymer with filter paper to remove any adhering solvent.

  • Immediately weigh the swollen polymer (Wswollen).

  • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Calculate the swelling ratio (Q) using the following formula: Q = Wswollen / Wdry

Protocol 2: Enhancing PVDAT Solubility through Solvent System Modification

Objective: To improve the solubility or swelling of PVDAT by using a co-solvent system or adjusting pH.

Materials:

  • PVDAT polymer

  • Primary solvent (a good swelling agent)

  • Co-solvent (a solvent with different polarity or hydrogen bonding capacity)

  • Dilute acidic or basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • pH meter

Procedure for Co-solvent System:

  • Disperse the PVDAT polymer in the primary solvent as described in Protocol 1.

  • Gradually add the co-solvent in varying ratios (e.g., 9:1, 4:1, 1:1 primary solvent to co-solvent) to the polymer dispersion.

  • Observe any changes in the swelling or dissolution of the polymer.

  • Allow the mixtures to equilibrate and assess the swelling ratio as described in Protocol 1.

Procedure for pH Adjustment:

  • Select a suitable aqueous or alcoholic solvent system in which the PVDAT has some degree of swelling.

  • Disperse the PVDAT polymer in the chosen solvent system.

  • Slowly add a dilute acidic solution to lower the pH, or a dilute basic solution to raise the pH, while monitoring the pH with a pH meter.

  • Observe any changes in the polymer's appearance (e.g., increased swelling, formation of a clear solution).

  • Note the pH at which maximum swelling or dissolution is observed.

Visualizations

TroubleshootingWorkflow start Low PVDAT Solubility Issue check_dispersion Is the polymer well-dispersed? start->check_dispersion clumps Observe Clumps/Aggregates check_dispersion->clumps improve_dispersion Improve Dispersion: - Gradual addition - Mechanical agitation - Pre-wetting clumps->improve_dispersion No check_solvent Is the solvent appropriate? clumps->check_solvent Yes improve_dispersion->check_dispersion solvent_selection Solvent Selection Workflow check_solvent->solvent_selection No modify_conditions Modify Experimental Conditions check_solvent->modify_conditions Yes solvent_selection->modify_conditions increase_temp Increase Temperature modify_conditions->increase_temp use_cosolvent Use Co-solvent System modify_conditions->use_cosolvent adjust_ph Adjust pH modify_conditions->adjust_ph success Solubility Improved increase_temp->success use_cosolvent->success adjust_ph->success failure Still Insoluble - Re-evaluate Polymer

Caption: General troubleshooting workflow for low PVDAT solubility.

SolventSelectionWorkflow start Start Solvent Selection hsp Consult Hansen Solubility Parameters (HSP) Table start->hsp calc_red Calculate Relative Energy Difference (RED) for potential solvents hsp->calc_red select_low_red Select solvents with low RED values (<1) calc_red->select_low_red experimental_test Experimentally test selected solvents (Protocol 1) select_low_red->experimental_test evaluate Evaluate Swelling/Solubility experimental_test->evaluate optimal_solvent Optimal Solvent Found evaluate->optimal_solvent Successful troubleshoot Return to General Troubleshooting Workflow evaluate->troubleshoot Unsuccessful

Caption: Workflow for selecting an appropriate solvent for PVDAT.

References

Technical Support Center: Synthesis of 2,4-Diamino-6-vinyl-s-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diamino-6-vinyl-s-triazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,4-diamino-6-vinyl-s-triazine, providing potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. For syntheses starting from a chloro-s-triazine, the reactivity of the triazine ring decreases with each substitution, requiring higher temperatures for subsequent reactions.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature.[1]
Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction.- Ensure the purity of all reactants before starting the synthesis. - Use freshly distilled solvents and reagents.
Suboptimal pH: The pH of the reaction medium can significantly affect the reaction rate and the stability of the triazine ring.- For syntheses conducted in aqueous media, carefully control the pH. - In many nucleophilic substitution reactions on triazines, a base is used to neutralize the HCl produced. Ensure the appropriate base and stoichiometry are used.
Formation of Insoluble Material (Polymerization) Spontaneous Polymerization of the Vinyl Group: The vinyl group of the product is susceptible to radical polymerization, especially at elevated temperatures or in the presence of initiators like light or oxygen.[2]- Add a polymerization inhibitor to the reaction mixture. Common inhibitors include hydroquinone or sodium sulfide.[3][4] - Store the final product in a cool, dark place, preferably under an inert atmosphere.[2] - If polymerization occurs during the reaction, try lowering the reaction temperature.[2]
Presence of Multiple Products in the Final Mixture Lack of Selectivity in Substitution: In syntheses starting from cyanuric chloride, a mixture of mono-, di-, and tri-substituted products can form if the reaction conditions are not carefully controlled.- Maintain precise temperature control, especially during the addition of nucleophiles. The first substitution is often carried out at 0-5 °C.[1] - Add the nucleophile dropwise to avoid localized high concentrations.
Side Reactions of Starting Materials: For instance, epichlorohydrin can undergo complex reactions with amines to form various byproducts.[1]- Carefully control the stoichiometry of the reactants. - Optimize the reaction temperature and time to favor the desired product.
Product Degradation (Hydrolysis) Hydrolysis of the Triazine Ring: The s-triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of hydroxy-triazine derivatives.- Maintain a neutral or near-neutral pH during the reaction and work-up. - Use anhydrous solvents and reagents to minimize the presence of water.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 2,4-diamino-6-vinyl-s-triazine?

A1: Several synthetic routes have been reported, including:

  • From 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine and Epichlorohydrin: This method involves the reaction of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine with epichlorohydrin in an aqueous medium.[3][4]

  • From Dicyandiamide and a Nitrile: 2,4-diamino-s-triazines can be prepared by the reaction of dicyandiamide with a nitrile. For the vinyl derivative, a vinyl-containing nitrile would be required.[5]

  • From Biguanide and Acryloyl Chloride: This is another potential route, though yields may be lower.

Q2: Why is a polymerization inhibitor necessary during the synthesis?

A2: The vinyl group on the 2,4-diamino-6-vinyl-s-triazine molecule is prone to radical polymerization, especially under the conditions of synthesis which may involve heat. This can lead to the formation of insoluble polymeric material, reducing the yield of the desired monomeric product.[2][6] Polymerization inhibitors scavenge the free radicals that initiate polymerization.[2]

Q3: What are some common side reactions to be aware of?

A3: Besides polymerization, other potential side reactions include:

  • Hydrolysis of the triazine ring: This can occur in the presence of water, especially at non-neutral pH, leading to the formation of 2,4-diamino-6-hydroxy-s-triazine.

  • Incomplete substitution: When starting from a multi-substituted precursor like cyanuric chloride, incomplete reaction can lead to a mixture of products with varying degrees of substitution.

  • Side reactions of reagents: For example, epichlorohydrin is highly reactive and can undergo self-polymerization or react with amines to form a complex mixture of byproducts, including diamino alcohols and ethers.[1]

Q4: How can I purify the final product?

A4: Recrystallization is a common method for purifying 2,4-diamino-6-vinyl-s-triazine. It is often recrystallized from hot water.[3] Column chromatography can also be employed for purification.

Experimental Protocols

Synthesis from 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine (2MA) and Epichlorohydrin[3][4]

This protocol is based on a patented procedure and has been reported to give a high yield of the desired product.

Materials:

  • 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine (2MA)

  • Epichlorohydrin

  • Sodium sulfide (Na₂S·9H₂O) as a polymerization inhibitor

  • Water

Procedure:

  • A mixture of 0.1 mole of 2MA, 0.1 mole of epichlorohydrin, a catalytic amount of sodium sulfide, and 50 ml of water is prepared in a reaction flask.

  • The mixture is heated under reflux with stirring for 30 minutes.

  • The reaction mixture is then cooled.

  • The crude product precipitates and is collected by filtration.

  • The crude product can be recrystallized from water containing a small amount of sodium sulfide to yield the purified 2,4-diamino-6-vinyl-s-triazine.

Quantitative Data:

ParameterValueReference
Molar Ratio (2MA:Epichlorohydrin)1:1[3][4]
Reaction Time30 minutes[3][4]
Reaction TemperatureReflux[3][4]
Crude Product YieldQuantitative (approx. 13.7 g from 0.1 mole)[3]
Purified Product Yield76% (approx. 10.4 g from 0.1 mole)[3]
Melting Point (Crude)237-240 °C[3]
Melting Point (Purified)239-241 °C[3][7]

Visualizations

Synthesis Pathway and Potential Side Reactions

Synthesis_and_Side_Reactions Reactant1 2-(2'-methylimidazolyl-(1'))-ethyl- 4,6-diamino-s-triazine Reaction_Conditions Reflux, Water, Polymerization Inhibitor Reactant1->Reaction_Conditions Reactant2 Epichlorohydrin Reactant2->Reaction_Conditions Side_Reaction Side Reactions Reactant2->Side_Reaction With Amines Product 2,4-diamino-6-vinyl- s-triazine Polymerization Polymerization Product->Polymerization Heat, Light, O₂ Hydrolysis Hydrolysis Product->Hydrolysis H₂O, Acid/Base Polymer Polymerized Product Hydrolysis_Product 2,4-diamino-6-hydroxy- s-triazine Epichlorohydrin_Byproducts Epichlorohydrin Byproducts Reaction_Conditions->Product Main Reaction Polymerization->Polymer Hydrolysis->Hydrolysis_Product Side_Reaction->Epichlorohydrin_Byproducts Troubleshooting_Low_Yield Start Low Product Yield Check_Reaction_Progress Check Reaction Progress (TLC) Start->Check_Reaction_Progress Incomplete_Reaction Incomplete Reaction? Check_Reaction_Progress->Incomplete_Reaction Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Check_Starting_Materials Check Purity of Starting Materials Incomplete_Reaction->Check_Starting_Materials No Increase_Temp Increase Temperature Extend_Time->Increase_Temp End Re-run Experiment Extend_Time->End Increase_Temp->End Purify_Materials Purify/Replace Starting Materials Check_Starting_Materials->Purify_Materials Impure Check_pH Check Reaction pH Check_Starting_Materials->Check_pH Pure Purify_Materials->End Adjust_pH Adjust pH Check_pH->Adjust_pH Incorrect Check_pH->End Correct Adjust_pH->End

References

Technical Support Center: Enhancing the Thermal Stability of Poly(vinyltriazine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental literature on enhancing the thermal stability of poly(vinyltriazine) is limited. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of polymer chemistry and data from analogous triazine-containing and vinyl polymers. Researchers should consider this guidance as a starting point and may need to optimize these methods for their specific poly(vinyltriazine) system.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to improve the thermal stability of poly(vinyltriazine)?

A1: The thermal stability of polymers like poly(vinyltriazine) can generally be enhanced through several key strategies:

  • Copolymerization: Introducing a more thermally stable comonomer into the polymer backbone can elevate the overall degradation temperature.

  • Crosslinking: Creating a three-dimensional network structure restricts chain mobility and hinders the unzipping reactions that often initiate thermal degradation.

  • Incorporation of Nanofillers/Composites: Dispersing thermally stable nanofillers, such as graphene oxide or silica, can create a tortuous path for volatile degradation products and enhance the thermal insulation of the polymer matrix.

  • Use of Stabilizers: Adding small molecules that can act as radical scavengers or acid absorbers can interrupt the degradation cascade.

Q2: How can I assess the thermal stability of my modified poly(vinyltriazine)?

A2: The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA measures the weight loss of a sample as a function of temperature, providing key data points such as the onset of decomposition (Tonset) and the temperature of maximum degradation rate.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, which can determine the glass transition temperature (Tg) and melting temperature (Tm). An increase in Tg can indicate successful crosslinking.

Troubleshooting Guides

Issue 1: Copolymerization does not yield a significant increase in thermal stability.
Potential Cause Troubleshooting Step
Comonomer Choice: The selected comonomer may not have sufficiently high thermal stability or may not be well-incorporated into the polymer chain.- Research comonomers with high decomposition temperatures and good reactivity with vinyltriazine. Styrene and its derivatives are common choices for improving the thermal stability of vinyl polymers. - Characterize the copolymer composition using techniques like NMR to confirm successful incorporation.
Monomer Reactivity Ratios: The reactivity ratios of vinyltriazine and the comonomer may lead to the formation of blocky copolymers instead of a random distribution, which can limit the stabilizing effect.- Investigate the reactivity ratios of the chosen monomer pair. - Adjust the polymerization conditions (e.g., monomer feed ratio, temperature, initiator) to promote a more random copolymerization.
Polymerization Method: The polymerization technique may not be optimal for achieving a homogeneous copolymer.- Consider different polymerization methods such as solution, bulk, or emulsion polymerization to see if it impacts copolymer structure and thermal properties.
Issue 2: Crosslinking leads to brittle materials with only a marginal improvement in thermal stability.
Potential Cause Troubleshooting Step
Crosslinker Concentration: Too high a concentration of a rigid crosslinking agent can lead to a highly crosslinked but brittle network.- Titrate the concentration of the crosslinking agent to find an optimal balance between increased thermal stability and desired mechanical properties. - Start with low weight percentages (e.g., 1-5 wt%) and incrementally increase.
Crosslinker Type: The chosen crosslinking agent may not be reacting efficiently or may be introducing thermally weak linkages.- Explore different types of crosslinking agents. For polymers with amine-receptive sites on the triazine ring, multifunctional amines or epoxies could be effective. - For the vinyl backbone, radical-initiated crosslinking in the presence of a co-agent could be explored.
Curing Conditions: Incomplete curing can result in a partially crosslinked network with suboptimal thermal properties.- Optimize the curing temperature and time. Use DSC to monitor the curing exotherm and ensure the reaction goes to completion. - Post-curing at an elevated temperature can sometimes improve the crosslink density.
Issue 3: Nanofillers are not well-dispersed, leading to poor thermal stability enhancement.
Potential Cause Troubleshooting Step
Poor Interfacial Adhesion: The surface of the nanofiller is not compatible with the poly(vinyltriazine) matrix, leading to aggregation.- Surface functionalize the nanofillers to improve compatibility. For example, graphene oxide can be functionalized with silanes that can interact with the polymer matrix. - Use a compatibilizer that can bridge the interface between the polymer and the nanofiller.
Inadequate Dispersion Technique: The method used to mix the nanofiller into the polymer is not providing enough energy to break down agglomerates.- Employ high-energy mixing techniques such as ultrasonication or shear mixing to disperse the nanofillers in a solvent before mixing with the polymer solution. - For melt processing, consider using a twin-screw extruder with a screw design that promotes high shear.
Filler Loading: The concentration of the nanofiller is too high, leading to re-agglomeration.- Determine the optimal loading concentration. Often, a small weight percentage (e.g., 0.5-2 wt%) of well-dispersed nanofiller provides the most significant improvement.

Experimental Protocols (Illustrative Examples)

Note: These protocols are adapted from literature on analogous polymer systems and should be modified and optimized for poly(vinyltriazine).

Protocol 1: Copolymerization of a Vinyl Monomer with Styrene for Enhanced Thermal Stability

This protocol is based on the general principle of improving thermal stability by incorporating a more rigid comonomer.

  • Monomer Preparation: Prepare a solution of vinyltriazine and styrene comonomers in a suitable solvent (e.g., toluene or DMF) in the desired molar ratio.

  • Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN) to the monomer solution. The concentration of the initiator will depend on the desired molecular weight.

  • Polymerization: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the solution to the appropriate temperature (typically 60-80 °C for AIBN). Maintain the temperature for a set period (e.g., 12-24 hours).

  • Purification: Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

  • Characterization: Analyze the copolymer's composition by NMR and its thermal stability by TGA and DSC.

Protocol 2: Crosslinking with a Multifunctional Amine

This protocol is based on the potential reactivity of the triazine ring with amine groups.

  • Polymer Solution: Dissolve the poly(vinyltriazine) in a suitable solvent.

  • Crosslinker Addition: Add a solution of a multifunctional amine crosslinker (e.g., triethylenetetramine) to the polymer solution with stirring.

  • Casting: Cast the mixture onto a glass plate to form a film.

  • Curing: Heat the film in an oven at a temperature sufficient to induce the crosslinking reaction. The temperature and time will need to be determined experimentally, potentially by monitoring the disappearance of reactive groups using FTIR.

  • Characterization: Evaluate the degree of crosslinking by swelling tests and the thermal stability by TGA and DSC.

Protocol 3: Preparation of a Graphene Oxide Nanocomposite

This protocol describes the preparation of a polymer nanocomposite using the solution casting method.

  • Graphene Oxide Dispersion: Disperse a known amount of graphene oxide in a suitable solvent (e.g., DMF) using ultrasonication until a homogeneous dispersion is obtained.

  • Polymer Addition: Add the poly(vinyltriazine) to the graphene oxide dispersion and stir until the polymer is fully dissolved.

  • Casting and Drying: Pour the mixture into a petri dish and dry in a vacuum oven at a temperature below the solvent's boiling point until all the solvent has been removed.

  • Characterization: Examine the dispersion of graphene oxide in the polymer matrix using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Analyze the thermal stability of the nanocomposite using TGA.

Quantitative Data Summary (Illustrative from Analogous Systems)

The following tables summarize quantitative data from the literature on improving the thermal stability of other vinyl or triazine-containing polymers. These values should be considered as potential targets for the enhancement of poly(vinyltriazine) thermal stability.

Table 1: Effect of Copolymerization on Thermal Stability (Example: Natural Rubber grafted with Polystyrene) [1]

Polymer5% Weight Loss Temperature (Td5) (°C)
Natural Rubber (NR)334
NR-g-PS (5 phr PS)342
NR-g-PS (10 phr PS)345
NR-g-PS (15 phr PS)347

Table 2: Effect of Crosslinking on Thermal Properties (Example: Poly(vinyl alcohol) with Hexamethylene Diisocyanate) [2]

Degree of Crosslinking (%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
060225
1065215
3075205

Table 3: Effect of Graphene Oxide on Thermal Stability (Example: Poly(vinyl chloride)) [3]

SampleOnset Decomposition Temperature (°C)
Pure PVC~250
PVC/GO (0.4 wt%)~275

Visualizations

experimental_workflow cluster_copolymerization Strategy 1: Copolymerization cluster_crosslinking Strategy 2: Crosslinking cluster_nanocomposite Strategy 3: Nanocomposite Formation C1 Select thermally stable comonomer (e.g., Styrene) C2 Optimize polymerization conditions C1->C2 C3 Characterize copolymer (NMR, GPC) C2->C3 C4 Analyze thermal stability (TGA, DSC) C3->C4 X1 Choose suitable crosslinker (e.g., multifunctional amine) X2 Optimize curing conditions (temp, time) X1->X2 X3 Evaluate crosslink density (swelling test) X2->X3 X4 Assess thermal properties (TGA, DSC) X3->X4 N1 Select and functionalize nanofiller (e.g., Graphene Oxide) N2 Optimize dispersion technique (e.g., ultrasonication) N1->N2 N3 Characterize morphology (SEM, TEM) N2->N3 N4 Measure thermal stability (TGA) N3->N4

Caption: Workflow for enhancing poly(vinyltriazine) thermal stability.

troubleshooting_logic Start Experiment: Improve Thermal Stability Issue Issue Encountered? Start->Issue Success Success: Enhanced Stability Issue->Success No NoImprovement No Significant Improvement? Issue->NoImprovement Yes Brittle Brittle Material? OptimizeCrosslinker Optimize Crosslinker Concentration/Type Brittle->OptimizeCrosslinker NoImprovement->Brittle Yes RevisitStrategy Re-evaluate Strategy: - Comonomer Choice - Filler Dispersion NoImprovement->RevisitStrategy No OptimizeCrosslinker->Start RevisitStrategy->Start

Caption: Troubleshooting logic for thermal stability experiments.

References

Technical Support Center: Characterization of Crosslinked Triazine Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of crosslinked triazine polymers.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of crosslinked triazine polymers challenging?

A1: The primary challenges in characterizing crosslinked triazine polymers stem from their inherent properties:

  • Insolubility: The highly crosslinked nature of these polymers makes them insoluble in most common solvents, precluding analysis by solution-state techniques like standard NMR.[1]

  • Amorphous Nature: Many triazine-based polymers are amorphous, resulting in broad peaks in techniques like X-ray diffraction (XRD) and solid-state NMR, which can complicate data interpretation.[2]

  • High Nitrogen Content: The nitrogen-rich structure can lead to deviations in elemental analysis and requires careful consideration in spectroscopic and thermal analyses.[3][4]

  • Porosity: The microporous or mesoporous nature of many covalent triazine frameworks (CTFs) can lead to the adsorption of atmospheric water and solvents, affecting thermal analysis and elemental analysis results.[3]

Q2: What are the typical FT-IR characteristic peaks for a triazine ring in a polymer network?

A2: The presence of a triazine ring can be confirmed by characteristic vibrational bands in the FT-IR spectrum. Key peaks to look for include:

  • C=N stretching vibrations: Typically observed in the range of 1624–1487 cm⁻¹.

  • Triazine ring breathing/stretching modes: Strong absorptions are usually found around 1578 cm⁻¹, 1510-1550 cm⁻¹, and 1346-1450 cm⁻¹.[5]

  • Out-of-plane ring deformation: A peak around 800-900 cm⁻¹ is also characteristic of the triazine ring.[5]

Q3: What kind of surface areas (BET) can be expected for porous crosslinked triazine polymers?

A3: The Brunauer-Emmett-Teller (BET) surface area of porous triazine polymers can vary significantly depending on the monomers used and the synthesis conditions. Generally, they can range from low values for non-porous materials to over 2000 m²/g for highly porous covalent triazine frameworks (CTFs). For instance, some CTFs synthesized via ionothermal methods can exhibit BET surface areas from 493 m²/g to as high as 1728 m²/g.[3][6] It's important to note that for microporous materials, the standard BET analysis might overestimate the surface area, and it's often referred to as an "apparent" or "equivalent" surface area.[7]

Q4: My elemental analysis results for C, H, and N do not match the theoretical values. What could be the reason?

A4: Deviations in elemental analysis are a common issue for crosslinked triazine polymers.[3] Several factors can contribute to these discrepancies:

  • Incomplete Polymerization: The presence of unreacted monomers or oligomers can alter the elemental composition.

  • Adsorbed Water or Solvents: The porous nature of these polymers can lead to the retention of water or solvent molecules within the pores, which affects the weight percentages of the elements.[3]

  • High Nitrogen Content: For nitrogen-rich compounds, achieving complete combustion in elemental analyzers can be challenging, potentially leading to inaccurate nitrogen values.[8]

  • Structural Defects: Incomplete cyclotrimerization or side reactions can lead to a different elemental composition than the ideal theoretical structure.

Troubleshooting Guides

Solid-State NMR (ssNMR) Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad, poorly resolved peaks in ¹³C CP/MAS NMR spectra. 1. Amorphous nature of the polymer. 2. Presence of paramagnetic species. 3. Inefficient magic angle spinning (MAS). 4. Strong ¹H-¹³C dipolar coupling.1. Increase the MAS rate to average out anisotropic interactions more effectively. 2. Use advanced pulse sequences like high-power proton decoupling. 3. If paramagnetic species are suspected, their removal or the use of very fast MAS might be necessary.[9][10] 4. Optimize cross-polarization (CP) contact time to enhance the signal of specific carbon environments.
Quantitative analysis is not accurate. 1. Non-uniform cross-polarization efficiency for different carbon types. 2. Short relaxation delays leading to signal saturation.1. For quantitative analysis, use single-pulse excitation (SPE) with long relaxation delays (5 times the longest T₁ of any carbon) instead of CP/MAS.[3][11] 2. Alternatively, use methods like multiple-CP to obtain more quantitative spectra with better sensitivity than SPE.[10][12]
Low signal-to-noise ratio. 1. Low natural abundance of ¹³C. 2. Long spin-lattice relaxation times (T₁).1. Increase the number of scans. 2. Optimize the CP conditions to maximize signal transfer from protons. 3. Use a higher magnetic field spectrometer if available.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad and overlapping peaks. 1. Amorphous and complex nature of the crosslinked network. 2. Presence of adsorbed water (broad peak around 3400 cm⁻¹).1. Use deconvolution software to resolve overlapping peaks and identify individual vibrational modes.[13] 2. Thoroughly dry the sample before analysis to minimize the interference from water.
Inconsistent or noisy spectra. 1. Poor sample contact with the ATR crystal. 2. Hygroscopic nature of KBr pellets.1. For ATR-FTIR, ensure the powdered sample is finely ground and apply consistent pressure.[14] 2. If using KBr pellets, dry the KBr thoroughly and prepare the pellet in a dry environment to avoid moisture absorption.
Disappearance of expected peaks or appearance of unexpected peaks. 1. Incomplete polymerization or side reactions. 2. Degradation of the sample.1. Compare the spectrum with that of the starting materials to identify unreacted functional groups.[5] 2. Ensure the sample has not been exposed to high temperatures or other conditions that could cause degradation.
Thermal Analysis (TGA/DSC)
Problem Possible Cause Troubleshooting Steps
Initial weight loss at low temperatures (< 200 °C) in TGA. 1. Presence of adsorbed water or residual solvent in the pores.1. Perform a pre-heating step at a temperature below the decomposition point (e.g., 100-150 °C) under an inert atmosphere to remove volatiles before the main TGA run. 2. Alternatively, hold the sample at an isothermal temperature at the beginning of the TGA experiment until the weight stabilizes.
Complex or multi-step decomposition in TGA. 1. Different thermal stabilities of various components or linkages in the polymer network.1. Analyze the derivative of the TGA curve (DTG) to better identify the temperatures of maximum weight loss for each step. 2. Couple the TGA with a mass spectrometer or FT-IR (TGA-MS/FTIR) to identify the evolved gases at each decomposition stage.[15]
Broad or weak glass transition (Tg) in DSC. 1. High degree of crosslinking restricting chain mobility. 2. Amorphous nature of the polymer.1. Use a slower heating rate to improve the resolution of the transition. 2. Perform a second heating run after a controlled cooling step to erase the thermal history of the sample.
Porosity and Surface Area Analysis (BET)
Problem Possible Cause Troubleshooting Steps
Low or no measurable surface area. 1. The polymer is non-porous or has very small micropores that are inaccessible to the adsorbate (usually N₂ at 77K).1. Ensure the sample has been properly degassed at an appropriate temperature to remove any pore-blocking species. 2. Consider using a different adsorbate gas with a smaller kinetic diameter, such as CO₂ at 273K, which can access smaller micropores.
Non-linear BET plot or negative C-constant. 1. The material is microporous, and the BET model is not strictly applicable in the standard pressure range.1. Apply the BET equation to a lower relative pressure (P/P₀) range (e.g., 0.01-0.1) for microporous materials.[7] 2. Use more advanced models for pore size analysis of microporous materials, such as Density Functional Theory (DFT) or Horvath-Kawazoe (HK) methods.
Hysteresis loop in the N₂ adsorption-desorption isotherm. 1. Presence of mesopores (2-50 nm). The shape of the hysteresis loop can provide information about the pore geometry.1. Analyze the shape of the hysteresis loop according to IUPAC classifications to infer the type of mesopores (e.g., cylindrical, slit-shaped).[16][17]

Quantitative Data Summary

PropertyTypical Range for Crosslinked Triazine PolymersNotes
BET Surface Area 100 - >2000 m²/gHighly dependent on monomer structure and synthesis method. Ionothermal synthesis often yields higher surface areas.[3][6]
Pore Volume 0.1 - 1.5 cm³/gCorrelates with the BET surface area and pore size distribution.
Pore Size Microporous (< 2 nm) to Mesoporous (2-50 nm)The pore size distribution can be tailored by the choice of monomers and synthetic conditions.
Thermal Decomposition Temperature (TGA, onset in N₂) 300 - 500 °CGenerally high thermal stability due to the aromatic and crosslinked structure.[4][18]
Char Yield at 800 °C (TGA, in N₂) 30 - 70%High char yield is characteristic of these nitrogen-rich, aromatic polymers.[18]
¹³C ssNMR Chemical Shift (Triazine Ring Carbon) 165 - 175 ppmThis is a characteristic peak for the carbon atoms in the triazine ring.[2][19]

Experimental Protocols

ATR-FTIR Analysis of Insoluble Polymer Powder
  • Sample Preparation:

    • Ensure the polymer powder is completely dry by heating it in a vacuum oven at an appropriate temperature (e.g., 80-120 °C) overnight.

    • If the powder is coarse, gently grind it to a fine, homogeneous powder using an agate mortar and pestle.

  • Background Collection:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the fine polymer powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.[14]

    • Record the sample spectrum.

  • Data Processing:

    • The recorded spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and other necessary spectral manipulations.

Thermogravimetric Analysis (TGA) of Porous Triazine Polymers
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer powder into a TGA pan (ceramic or platinum).[20]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the desired atmosphere (typically nitrogen for decomposition studies) with a flow rate of 20-50 mL/min.

    • Program the temperature profile. A typical program would be:

      • Isothermal at 30 °C for 10 min to stabilize.

      • Ramp to 120 °C at 10 °C/min and hold for 30 min to remove adsorbed water and solvents.

      • Ramp to 800-1000 °C at a heating rate of 10 °C/min.[21]

  • Data Acquisition and Analysis:

    • Start the experiment and record the weight loss as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition, decomposition temperatures (from the DTG curve), and the final char yield.

Visualizations

Experimental_Workflow_for_Triazine_Polymer_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Property Evaluation synthesis Polymer Synthesis purification Washing & Drying synthesis->purification ftir FT-IR Spectroscopy purification->ftir ssnmr Solid-State NMR purification->ssnmr tga_dsc TGA / DSC purification->tga_dsc sem_tem SEM / TEM purification->sem_tem bet Porosity Analysis (BET) purification->bet ea Elemental Analysis purification->ea structure Structural Confirmation ftir->structure ssnmr->structure thermal Thermal Stability tga_dsc->thermal morphology Morphology & Porosity sem_tem->morphology bet->morphology composition Compositional Analysis ea->composition

Caption: General experimental workflow for the synthesis and characterization of crosslinked triazine polymers.

Troubleshooting_Elemental_Analysis start Elemental Analysis Results Deviate from Theoretical Values q1 Was the sample thoroughly dried before analysis? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the polymer known to be highly porous? a1_yes->q2 sol1 Dry sample under vacuum at elevated temperature and re-analyze. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider that solvent/water may be strongly entrapped. Use TGA to quantify residual volatiles. a2_yes->sol2 q3 Was the polymerization reaction expected to go to completion? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate theoretical structure based on spectroscopic data. a3_yes->end sol3 Incomplete polymerization or side reactions are likely. Use spectroscopy (FTIR, ssNMR) to check for unreacted monomers or unexpected functional groups. a3_no->sol3 sol3->end

Caption: Troubleshooting guide for discrepancies in elemental analysis of crosslinked triazine polymers.

References

Technical Support Center: Storage and Handling of 2-Vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-vinyl-4,6-diamino-1,3,5-triazine (also known as vinylmelamine). Proper storage and handling are crucial to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound in a cool environment.[1] While specific quantitative data on the effect of temperature on its degradation is limited in publicly available literature, general guidelines for reactive monomers suggest that refrigeration can significantly slow down degradation processes. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

Q2: How does humidity affect the stability of this compound?

A2: this compound should be stored in a dry environment. Triazine compounds can be susceptible to hydrolysis. While specific data on this compound is scarce, related triazine herbicides have shown degradation through hydrolysis. Therefore, it is crucial to protect it from moisture to prevent potential degradation of the triazine ring or the vinyl group.

Q3: Is this compound sensitive to light?

A3: Yes, it is advisable to protect this compound from light. As with many organic compounds containing double bonds and aromatic systems, exposure to UV light can potentially lead to polymerization or other photochemical degradation pathways. Store the compound in an amber vial or in a dark place.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are likely to be:

  • Polymerization: The vinyl group is susceptible to free-radical polymerization, especially when exposed to heat, light, or in the absence of an inhibitor.

  • Hydrolysis: The triazine ring can undergo hydrolytic degradation, particularly under acidic or basic conditions, although it is generally considered stable.

  • Oxidation: The amino groups and the vinyl group can be susceptible to oxidation.

Q5: Should I use a polymerization inhibitor during storage?

A5: Yes, for long-term storage, especially if the compound is not used immediately, adding a polymerization inhibitor is a good practice. Common inhibitors for vinyl monomers include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[2] The choice and concentration of the inhibitor may depend on the intended downstream application and should be evaluated on a case-by-case basis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) - Degradation due to improper storage (exposure to light, heat, or moisture).- Onset of polymerization.- Discard the material if significant changes are observed.- Review storage conditions to ensure they are optimal (cool, dark, dry).- For new batches, add a suitable polymerization inhibitor if not already present.
Inconsistent experimental results - Partial degradation of the starting material, leading to lower purity.- Presence of oligomers or polymers from unintended polymerization.- Re-evaluate the purity of the stored this compound using an appropriate analytical method (e.g., HPLC, NMR).- If degradation is confirmed, use a fresh batch of the compound.- Implement stricter storage protocols.
Poor solubility compared to a fresh batch - Polymerization has occurred, leading to higher molecular weight species that are less soluble.- Confirm the presence of polymers using techniques like Gel Permeation Chromatography (GPC).- If polymerization is the issue, the material may not be suitable for experiments requiring the monomeric form.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer). A typical starting point could be 10% acetonitrile, ramping up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 220 nm or 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity can be estimated by the area percentage of the main peak. Degradation products would appear as additional peaks, typically at different retention times.

Protocol 2: Forced Degradation Study

Forced degradation studies can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][4][5]

  • Acid Hydrolysis: Dissolve the compound in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 105°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

Samples from each stress condition should be analyzed by a suitable method like HPLC or LC-MS to identify and quantify any degradation products.

Visualizations

Logical Workflow for Investigating Degradation

degradation_workflow start Start: Suspected Degradation visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection analytical_testing Analytical Testing (HPLC, NMR) visual_inspection->analytical_testing purity_check Purity Check analytical_testing->purity_check degradation_confirmed Degradation Confirmed purity_check->degradation_confirmed troubleshoot Troubleshoot Storage (Temp, Light, Moisture) degradation_confirmed->troubleshoot Yes end End: Stable Storage degradation_confirmed->end No discard Discard Material troubleshoot->discard implement_changes Implement Corrective Actions discard->implement_changes implement_changes->end

Caption: A logical workflow for troubleshooting suspected degradation of this compound.

Potential Degradation Pathways

degradation_pathways vdat This compound polymer Polymerization (via vinyl group) vdat->polymer Heat, Light, Initiators hydrolysis_products Hydrolysis Products (e.g., Ammeline, Ammelide, Cyanuric Acid) vdat->hydrolysis_products Moisture, Acid/Base oxidation_products Oxidation Products vdat->oxidation_products Oxygen

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: High-Purity VDAT Monomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity Voltage-Dependent Anion Channel (VDAT) monomer. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help ensure the successful isolation of functional VDAT.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in purifying VDAT monomer?

A1: The main challenges in VDAT monomer purification include preventing protein aggregation, ensuring proper refolding into a biologically active state, and achieving high purity by removing contaminants and oligomeric forms.[1][2] VDAT is a mitochondrial outer membrane β-barrel protein, and its hydrophobic nature makes it prone to aggregation when removed from its native lipid environment.[3][4] The choice of detergent for solubilization and purification is critical for maintaining its monomeric state and stability.[5][6]

Q2: Which VDAC isoform is most commonly studied and why?

A2: VDAC1 is the most extensively studied isoform. It is a key protein in cellular metabolism and apoptosis, making it a significant target for drug development.[1][7] It is involved in the passage of metabolites and ions across the outer mitochondrial membrane and interacts with proteins like Hexokinase and members of the Bcl-2 family.[8] While three isoforms (VDAC1, VDAC2, VDAC3) exist in higher eukaryotes, VDAC1 is often the focus of structural and functional studies.[3]

Q3: What is the role of detergents in VDAT purification?

A3: Detergents are crucial for extracting VDAT from the membrane, solubilizing it, and maintaining its stability in solution.[6][9] The detergent forms a micelle around the hydrophobic transmembrane regions of the protein, mimicking the lipid bilayer. Lauryldimethylamine oxide (LDAO) is a commonly used and effective detergent for VDAC purification and was instrumental in the successful crystallization of VDAC.[5][10] It is important to maintain the detergent concentration above its critical micelle concentration (CMC) throughout the purification process to prevent the protein from aggregating.[11]

Q4: Can VDAT be expressed in bacterial systems like E. coli?

A4: Yes, VDAT can be successfully expressed in E. coli, typically in the form of inclusion bodies.[1][7] This method allows for high yields of the protein. However, the protein is unfolded and inactive within the inclusion bodies and requires subsequent solubilization with strong denaturants (like Guanidinium HCl or urea) followed by a carefully controlled refolding process to obtain the functional monomer.[10]

Q5: How can I assess the purity and oligomeric state of my purified VDAT?

A5: The purity of VDAT can be assessed using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), where a purity of over 95% is often achievable.[1] To assess the oligomeric state and confirm that the protein is monomeric, Size Exclusion Chromatography (SEC) is the preferred method.[1][8] SEC separates proteins based on their size, and a single, sharp peak at the expected elution volume for the monomer indicates a monodisperse and stable sample.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of VDAT monomer.

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Yield Inefficient Cell Lysis: Incomplete disruption of E. coli cells.Increase the duration or intensity of sonication or use a French press. Ensure the sample is kept on ice to prevent overheating and denaturation. Add DNase I to reduce viscosity from host nucleic acids.
Poor Binding to Affinity Resin: His-tag is inaccessible; presence of interfering agents in the buffer.Ensure buffers are free of chelating agents (e.g., EDTA) or strong reducing agents that can strip the metal ions from the IMAC column. Consider adding a linker between the protein and the affinity tag. If purifying under denaturing conditions, ensure the denaturant concentration is compatible with binding.
Protein Loss During Refolding/Dialysis: Precipitation of the protein as the denaturant is removed.Perform refolding by slow, stepwise dialysis against buffers with decreasing concentrations of denaturant.[10] Ensure the refolding buffer contains a suitable detergent (e.g., LDAO) to aid in proper folding and maintain solubility.[10]
Protein Aggregation or Precipitation Incorrect Buffer Conditions: pH is too close to the protein's isoelectric point (pI); suboptimal ionic strength.Screen for optimal buffer conditions by varying pH and salt concentration (e.g., NaCl).[12][13] Proteins are often least soluble at their pI, so adjust the buffer pH away from this value.[13]
High Protein Concentration: Concentrating the protein can lead to aggregation.Avoid excessive concentration. If a high concentration is necessary, add stabilizing agents to the buffer, such as glycerol (up to 20%) or low concentrations of non-ionic detergents.[13]
Suboptimal Detergent Concentration: Detergent concentration falls below the CMC during chromatography or dialysis.Ensure all buffers used after initial solubilization (wash, elution, and SEC buffers) contain the detergent at a concentration above its CMC.[11]
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.Aliquot the purified protein into single-use volumes and store at -80°C. Add a cryoprotectant like glycerol to the storage buffer.[13]
Contaminating Proteins in Eluate Nonspecific Binding to Affinity Resin: Host proteins with histidine-rich regions or metal-binding properties co-purify.Increase the concentration of imidazole in the wash buffer (e.g., 20-40 mM) to reduce nonspecific binding.[14] A high salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can also disrupt ionic interactions.[14]
Co-elution during SEC: Contaminants have a similar size to VDAT monomer.If contaminants persist after affinity chromatography, consider adding an intermediate purification step, such as ion-exchange chromatography, before the final SEC step.[2]
VDAT is in an Oligomeric State Inefficient Refolding: The refolding process may favor the formation of oligomers or larger aggregates.Optimize the refolding protocol by adjusting the protein concentration, temperature, and rate of denaturant removal.[1] The presence of reducing agents like DTT during refolding can be critical.[10]
Instability Over Time: Monomeric VDAT may gradually form oligomers upon storage.Assess the stability of the purified monomer over time by re-running SEC.[1] VDAC1 in LDAO micelles is generally stable for several days at 4°C, but aggregation increases after a week.[1] For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[1][13]

Quantitative Data Summary

The following tables provide a summary of typical yields and buffer compositions for VDAT1 purification.

Table 1: Typical Protein Yields for Mouse VDAC1 (mVDAC1) Purification

Purification StageYieldNotes
Initial Affinity Chromatography 17–20 mg per 1 L of cultureYield of unfolded protein from inclusion bodies.
Final Refolded Monomer (after SEC) 1.5–2 mgStarting from 10 mg of unfolded protein.
Data sourced from a protocol for high-yield bacterial expression and purification of mVDAC1.[1]

Table 2: Example Buffer Compositions for mVDAC1 Purification

Buffer TypeComposition
Equilibration Buffer 20 mM Tris-HCl (pH 8.0), 300 mM NaCl, 6 M Guanidinium HCl (GndHCl), 5 mM Imidazole
Elution Buffer 20 mM Tris-HCl (pH 8.0), 300 mM NaCl, 6 M GndHCl, 150 mM Imidazole
Refolding Buffer 1 20 mM Tris-HCl (pH 8.0), 300 mM NaCl, 3 M GndHCl, 1 mM DTT, 2% LDAO
Refolding Buffer 2 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT
SEC Buffer 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% LDAO
Buffer compositions are based on established protocols for VDAC1 purification and refolding.[10]

Detailed Experimental Protocols

Protocol: Purification of His-tagged VDAC1 Monomer from E. coli Inclusion Bodies

This protocol is optimized for obtaining high-purity, refolded VDAC1 monomer.[1][10]

1. Expression and Lysis

  • Transform E. coli (e.g., BL21(DE3) strain) with a VDAC1 expression plasmid.

  • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.25-1 mM) and continue to culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C).[15]

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

  • Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of detergent (e.g., Triton X-100) to remove membrane fragments.

2. Solubilization and Affinity Chromatography (Denaturing)

  • Solubilize the inclusion body pellet in Equilibration Buffer (see Table 2) containing 6 M Guanidinium HCl.

  • Clarify the solubilized sample by centrifugation.

  • Load the supernatant onto a Ni-NTA or TALON IMAC column pre-equilibrated with Equilibration Buffer.[16]

  • Wash the column with 10-20 column volumes of Equilibration Buffer to remove unbound proteins.

  • Elute the unfolded VDAC1 using Elution Buffer (see Table 2) containing a higher concentration of imidazole.

3. VDAC1 Refolding

  • Dilute the eluted protein to a concentration of approximately 1.2 mg/mL.[10]

  • Add LDAO to a final concentration of 2% and DTT to 1 mM.[10]

  • Perform a two-step dialysis at 4°C:

    • First, dialyze for 4 hours against Refolding Buffer 1 (containing 3 M GndHCl).[10]

    • Second, transfer to and dialyze overnight against Refolding Buffer 2 (GndHCl-free).[10]

4. Size Exclusion Chromatography (SEC)

  • Concentrate the refolded protein sample if necessary.

  • Clarify the sample by centrifugation or filtration (0.22 µm filter).

  • Inject the sample onto an SEC column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (see Table 2).

  • Collect the fractions corresponding to the monomeric VDAC1 peak.[1]

  • Analyze the purity and monodispersity of the final product by SDS-PAGE and analytical SEC.

Mandatory Visualizations

VDAT_Purification_Workflow cluster_expression Expression & Lysis cluster_purification Purification & Refolding cluster_polishing Final Polishing & Analysis Expression E. coli Expression Lysis Cell Lysis & Inclusion Body Isolation Expression->Lysis Solubilization Solubilization (6M GndHCl) Lysis->Solubilization Inclusion Bodies IMAC Affinity Chromatography (Denaturing) Solubilization->IMAC Refolding Detergent-Assisted Refolding (Dialysis) IMAC->Refolding SEC Size Exclusion Chromatography Refolding->SEC Refolded VDAT Analysis Purity & Monodispersity Analysis (SDS-PAGE, SEC) SEC->Analysis FinalProduct High-Purity VDAT Monomer SEC->FinalProduct

Caption: Experimental workflow for VDAT monomer purification.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_aggregation Aggregation Issues cluster_purity Purity Issues Start Problem Encountered LowYield Low Protein Yield? Start->LowYield Aggregation Aggregation/ Precipitation? Start->Aggregation Contamination Contaminants Present? Start->Contamination CheckLysis Optimize Cell Lysis (Sonication, DNase) LowYield->CheckLysis Yes CheckBinding Check Buffer Compatibility (No EDTA, pH) LowYield->CheckBinding Yes CheckBuffer Screen pH & Salt Concentration Aggregation->CheckBuffer Yes CheckDetergent Verify Detergent Conc. (>CMC) Aggregation->CheckDetergent Yes CheckProteinConc Reduce Protein Conc. Add Stabilizers (Glycerol) Aggregation->CheckProteinConc Yes OptimizeWash Increase Imidazole/Salt in Wash Step Contamination->OptimizeWash Yes AddStep Add Ion-Exchange Chromatography Step Contamination->AddStep Yes

Caption: Troubleshooting decision tree for VDAT purification.

References

Technical Support Center: 2-Vinyl-4,6-diamino-1,3,5-triazine (VDAT) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-vinyl-4,6-diamino-1,3,5-triazine (VDAT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of VDAT.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound (VDAT)?

A1: Scaling up VDAT synthesis presents several challenges. Key issues include managing the compound's poor solubility, preventing premature polymerization of the vinyl group during synthesis, ensuring high reaction yields, and developing effective purification strategies to remove starting materials and by-products.[1][2][3]. Many previously known synthesis processes are not suitable for industrial-scale production because they rely on expensive starting materials or involve complex procedures.[2][4].

Q2: Why is premature polymerization a significant issue during VDAT synthesis and how can it be prevented?

A2: The vinyl group on the VDAT molecule makes it susceptible to polymerization, especially at the elevated temperatures often required for synthesis.[5]. This can lead to product loss and difficult-to-remove polymeric impurities. To mitigate this, the reaction should be carried out in the presence of a polymerization inhibitor.[2][4]. Sodium sulfide is reported to be a particularly effective inhibitor.[2][3][4].

Q3: What safety precautions should be taken when handling VDAT?

A3: this compound is harmful if swallowed, in contact with skin, or if inhaled.. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.. Work should be conducted in a well-ventilated area, and breathing dust, fumes, or vapors should be avoided..

Q4: How does the solubility of VDAT impact its production and purification?

A4: VDAT has poor solubility in many common solvents, which complicates its synthesis and purification.[1]. It is soluble in hot water but sparingly soluble in hot methanol, ethanol, and acetone.[3]. This property is often exploited for purification through recrystallization from water.[2][3]. However, its low solubility can be a challenge during the reaction itself, potentially leading to non-homogeneous reaction mixtures.[1].

Q5: What are the typical physical and chemical properties of VDAT?

A5: VDAT is a white, colorless solid.[6]. It is a monomeric precursor used to create polymers with hydrogen-bonding capabilities.[6]. Key properties are summarized in the table below.

Data Presentation

Table 1: Physical and Chemical Properties of VDAT

PropertyValueReference
Chemical Formula C₅H₇N₅[6]
Molar Mass 137.146 g·mol⁻¹[6]
Appearance White solid[6]
Melting Point 239–241 °C[3][6]
Solubility Soluble in hot water; sparingly soluble in hot methanol, ethanol, and acetone.[3]

Table 2: Summary of a VDAT Synthesis Protocol and Yield

ParameterDescriptionReference
Starting Materials 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA), Epichlorohydrin[3][4]
Solvent Water[3][4]
Inhibitor Catalytic amount of Sodium Sulfide (Na₂S·9H₂O)[3][4]
Reaction Condition Heated under reflux for 30 minutes with stirring[3][4]
Purification Recrystallization from water containing a small amount of sodium sulfide[4]
Reported Yield 76 mole% (purified product)[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during VDAT synthesis.

Problem 1: Low or No Product Yield

  • Q: Did you use a polymerization inhibitor?

    • A: The absence of an inhibitor like sodium sulfide can lead to the polymerization of VDAT, drastically reducing the yield of the monomeric product. A catalytic amount is essential.[3][4].

  • Q: Were the reaction temperature and time appropriate?

    • A: Insufficient heating or reaction time may lead to incomplete conversion of starting materials. For instance, one method requires heating under reflux for 30 minutes.[3]. Another involves heating to temperatures as high as 320°C under reduced pressure.[2]. Ensure your conditions match a validated protocol.

  • Q: Are your starting materials pure?

    • A: Impurities in the starting materials can interfere with the reaction. For example, the starting imidazolyl-S-triazine compound should be synthesized according to established procedures to ensure its quality.[2][3].

Problem 2: Product is Contaminated with Polymeric Material

  • Q: Was the polymerization inhibitor distributed evenly?

    • A: For solid-phase reactions, it is critical that the polymerization inhibitor is uniformly mixed with the starting materials to prevent localized polymerization. One patent suggests dissolving the starting material and inhibitor in water and then drying the mixture to ensure uniform coating.[2].

  • Q: Was the reaction overheated or heated for too long?

    • A: Excessive heat or prolonged reaction times can favor polymerization even in the presence of an inhibitor. Adhere strictly to the recommended reaction parameters.

Problem 3: Difficulty Purifying the Final Product

  • Q: What purification method are you using?

    • A: Recrystallization from hot water is a common and effective method for purifying VDAT, taking advantage of its temperature-dependent solubility.[3][4]. The addition of a small amount of sodium sulfide to the recrystallization solvent can help prevent polymerization during this step.[4].

  • Q: Are you having trouble removing unreacted starting materials?

    • A: If recrystallization is insufficient, column chromatography might be an alternative, though the poor solubility of VDAT can make this challenging. Careful selection of the mobile phase is critical. The filtrate left after product recovery can be processed to isolate by-products and unreacted materials, which can help in optimizing the reaction.[3].

Experimental Protocols & Workflows

Protocol 1: Synthesis of VDAT via Epichlorohydrin Route

This protocol is adapted from a patented industrial process.[3][4].

Materials:

  • 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA)

  • Epichlorohydrin

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Deionized water

Procedure:

  • Combine 0.1 mole of 2MA, 0.1 mole of epichlorohydrin, a catalytic amount of sodium sulfide, and 50 ml of water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture under reflux for 30 minutes with continuous stirring. The mixture will become a complete solution upon heating, after which the VDAT product will begin to precipitate as crystals.[3].

  • After the reaction, cool the mixture.

  • Collect the crude VDAT product by filtration. The crude product is often of high purity.[3].

  • For further purification, recrystallize the crude product from water containing a small amount of sodium sulfide.

  • Filter the recrystallized product and dry under vacuum to obtain pure VDAT. A yield of 76% has been reported for the purified product.[4].

Experimental Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for VDAT production.

VDAT_Synthesis_Workflow start Starting Materials (2MA, Epichlorohydrin, Na2S, Water) reaction Reaction (Heat under reflux, 30 min) start->reaction cooling Cooling reaction->cooling filtration Filtration cooling->filtration crude_product Crude VDAT Product filtration->crude_product Solid filtrate Filtrate (By-products, unreacted materials) filtration->filtrate Liquid purification Purification (Recrystallization from water + Na2S) crude_product->purification final_filtration Filtration & Drying purification->final_filtration final_product Pure VDAT final_filtration->final_product

Caption: Workflow for VDAT synthesis and purification.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting low product yield.

Troubleshooting_Low_Yield problem Problem: Low VDAT Yield check_inhibitor Was a polymerization inhibitor used? problem->check_inhibitor add_inhibitor Solution: Add inhibitor (e.g., Na2S) and repeat synthesis. check_inhibitor->add_inhibitor No check_conditions Were reaction temp. and time correct? check_inhibitor->check_conditions Yes adjust_conditions Solution: Adjust conditions to match a validated protocol. check_conditions->adjust_conditions No check_purity Are starting materials pure? check_conditions->check_purity Yes purify_reagents Solution: Purify starting materials before synthesis. check_purity->purify_reagents No other_issue Further investigation required. Consider side reactions or mechanical loss. check_purity->other_issue Yes

Caption: Decision tree for troubleshooting low VDAT yield.

References

Technical Support Center: DNA Adsorption Experiments with PVDAT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA adsorption experiments using PVDAT, a cationic polymer designed for robust DNA binding. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve successful and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of DNA adsorption onto PVDAT?

A1: PVDAT is a cationic polymer. The primary mechanism for DNA adsorption is the electrostatic interaction between the positively charged PVDAT polymer and the negatively charged phosphate backbone of the DNA molecules.[1][2][3] In addition to electrostatic interactions, other forces such as hydrogen bonding and hydrophobic interactions may also contribute to the binding process.[4][5]

Q2: What are the critical factors influencing the efficiency of DNA adsorption on PVDAT?

A2: Several factors can significantly impact DNA adsorption, including the pH and ionic strength of the buffer, the concentration of DNA, incubation time and temperature, and the surface properties of the PVDAT-coated substrate.[4][5][6][7] The molecular weight and charge density of the PVDAT polymer itself are also crucial determinants of its DNA binding capacity.[1]

Q3: How does the ionic strength of the buffer affect DNA adsorption?

A3: The effect of ionic strength can be complex. At low ionic strengths, the electrostatic attraction between the cationic polymer and DNA is strong. However, very high ionic strength can lead to charge screening on both the DNA and the polymer surface, which can weaken the electrostatic interaction and potentially reduce DNA adsorption.[5][8] Conversely, the presence of divalent cations like Mg²⁺ or Ca²⁺ can sometimes enhance adsorption through cation bridging.[5][6]

Q4: Can PVDAT be used for the adsorption of different types of DNA (e.g., single-stranded, double-stranded, long fragments)?

A4: Cationic polymers can generally bind to various forms of DNA. However, the efficiency and conformation of the adsorbed DNA may differ. For instance, single-stranded DNA (ssDNA) might exhibit different binding kinetics and surface density compared to double-stranded DNA (dsDNA).[9] The length of the DNA polymer can also influence adsorption dynamics, with some studies showing that shorter DNA fragments may adsorb preferentially under certain conditions.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during DNA adsorption experiments with PVDAT.

Q1: I am observing very low or no DNA adsorption on my PVDAT-coated surface. What could be the cause?

A1: Low DNA adsorption can stem from several factors. Please refer to the troubleshooting workflow below and the detailed checklist.

Troubleshooting Workflow for Low DNA Adsorption

low_adsorption_workflow start Start: Low DNA Adsorption check_pvdat Verify PVDAT Coating Quality start->check_pvdat check_dna Assess DNA Quality and Concentration check_pvdat->check_dna Coating OK solution_pvdat Solution: Re-coat surface, check polymer integrity. check_pvdat->solution_pvdat Coating Faulty check_buffer Evaluate Buffer Composition (pH, Ionic Strength) check_dna->check_buffer DNA OK solution_dna Solution: Use fresh DNA, verify concentration. check_dna->solution_dna DNA Degraded/Incorrect Conc. check_incubation Review Incubation Conditions (Time, Temperature) check_buffer->check_incubation Buffer OK solution_buffer Solution: Optimize buffer pH and ionic strength. check_buffer->solution_buffer Buffer Suboptimal check_washing Examine Washing Steps check_incubation->check_washing Incubation OK solution_incubation Solution: Increase incubation time or adjust temperature. check_incubation->solution_incubation Incubation Suboptimal solution_washing Solution: Use milder washing conditions. check_washing->solution_washing Washing Too Harsh

Caption: Troubleshooting workflow for low DNA adsorption on PVDAT surfaces.

Detailed Checklist for Low DNA Adsorption:

  • PVDAT Surface Preparation:

    • Problem: Incomplete or uneven coating of the substrate with PVDAT.

    • Solution: Ensure the substrate is thoroughly cleaned before coating. Follow the PVDAT coating protocol meticulously, paying attention to concentration, solvent, and drying conditions.

  • DNA Integrity and Concentration:

    • Problem: The DNA may be degraded, or its concentration might be lower than assumed.

    • Solution: Verify the integrity of your DNA using gel electrophoresis. Accurately quantify the DNA concentration using a reliable method like UV-Vis spectroscopy or a fluorescent dye-based assay. Use fresh, high-quality DNA for your experiments.[10][11]

  • Buffer Conditions:

    • Problem: The pH or ionic strength of the binding buffer may not be optimal.

    • Solution: The optimal pH for binding is typically neutral to slightly acidic, where the DNA remains negatively charged and the cationic polymer is protonated.[12] Test a range of buffer ionic strengths; sometimes, a low ionic strength buffer is required to maximize electrostatic interactions.[8]

  • Incubation Time and Temperature:

    • Problem: Insufficient incubation time can lead to incomplete adsorption.

    • Solution: Increase the incubation time to allow for equilibrium to be reached. While many protocols suggest room temperature, some systems may benefit from incubation at 37°C to enhance surface interactions.[4]

  • Washing Steps:

    • Problem: Overly stringent washing steps can strip the adsorbed DNA from the surface.

    • Solution: Reduce the stringency of your washing steps. Use a buffer with a similar ionic strength to the binding buffer for the initial washes. Avoid harsh detergents unless necessary for removing non-specific binding.

Q2: I'm experiencing high background or non-specific binding in my experiments. How can I reduce it?

A2: High background is often due to the non-specific adsorption of detection molecules or contaminants.

  • Blocking:

    • Problem: Uncoated areas of the substrate or non-specific sites on the PVDAT are binding the target or detection molecules.

    • Solution: Introduce a blocking step after DNA immobilization. Common blocking agents include bovine serum albumin (BSA) or commercially available blocking buffers.[13]

  • Washing:

    • Problem: Inadequate washing after the binding and detection steps.

    • Solution: Optimize your washing protocol. Increase the number of washes or the volume of washing buffer. Including a low concentration of a mild detergent (e.g., Tween-20) in the wash buffer can help reduce non-specific interactions.

  • Probe/Target Concentration:

    • Problem: Using an excessively high concentration of the target DNA or detection probe.

    • Solution: Titrate your target DNA or detection probe to find the optimal concentration that gives a good signal-to-noise ratio.

Q3: My results are inconsistent between experiments. What are the likely sources of variability?

A3: Reproducibility issues often point to variations in experimental conditions.

  • Reagent Preparation:

    • Problem: Inconsistent preparation of buffers and solutions.

    • Solution: Prepare fresh buffers for each set of experiments. Ensure accurate weighing of components and pH adjustments.

  • Surface Preparation:

    • Problem: Variability in the PVDAT coating.

    • Solution: Standardize your surface preparation protocol. Ensure consistent cleaning, coating, and drying procedures.

  • Environmental Factors:

    • Problem: Fluctuations in temperature and humidity can affect adsorption.

    • Solution: Perform experiments in a controlled environment to minimize these variations.

Quantitative Data Summary

The following table provides illustrative data for the effect of key parameters on DNA adsorption onto a generic cationic polymer surface, similar to what might be expected for PVDAT. Note: This data is for illustrative purposes and should be optimized for your specific experimental setup.

ParameterCondition 1Adsorption Efficiency (%)Condition 2Adsorption Efficiency (%)
DNA Concentration 10 ng/µL65%50 ng/µL85%
Ionic Strength (NaCl) 10 mM90%150 mM70%
pH 5.588%8.075%
Incubation Time 30 minutes60%2 hours95%

Experimental Protocols

General Protocol for DNA Adsorption on PVDAT-Coated Surfaces

This protocol provides a general workflow for immobilizing DNA on a PVDAT-functionalized surface.

Experimental Workflow for DNA Adsorption

experimental_workflow cluster_prep Preparation cluster_adsorption Adsorption Process cluster_analysis Analysis prep_substrate 1. Substrate Cleaning prep_pvdat 2. PVDAT Coating prep_substrate->prep_pvdat prep_dna 3. Prepare DNA Solution prep_pvdat->prep_dna incubation 4. DNA Incubation prep_dna->incubation washing1 5. Initial Washing incubation->washing1 blocking 6. Blocking (Optional) washing1->blocking hybridization 7. Hybridization/Detection blocking->hybridization washing2 8. Final Washing hybridization->washing2 readout 9. Signal Readout washing2->readout

Caption: General experimental workflow for DNA adsorption and analysis on PVDAT.

Methodology:

  • Substrate Preparation:

    • Clean the substrate (e.g., glass slide, silicon wafer) thoroughly using a piranha solution or plasma cleaning to ensure a hydrophilic and reactive surface.

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • PVDAT Coating:

    • Prepare a solution of PVDAT in a suitable solvent (e.g., deionized water or an appropriate buffer) at the desired concentration.

    • Apply the PVDAT solution to the cleaned substrate using a method such as spin-coating, dip-coating, or simple incubation to achieve a uniform polymer layer.

    • Cure or dry the PVDAT-coated surface as per the manufacturer's recommendations to ensure a stable coating.

  • DNA Immobilization:

    • Prepare the DNA solution in a binding buffer with optimized pH and ionic strength (e.g., 10 mM Tris buffer, pH 7.4).

    • Apply the DNA solution to the PVDAT-coated surface and incubate in a humidified chamber for 1-2 hours at room temperature.

  • Washing:

    • Gently wash the surface with the binding buffer to remove unbound DNA.

    • Perform subsequent washes with a slightly higher ionic strength buffer if necessary to remove loosely bound molecules.

    • Finally, rinse with deionized water and dry the surface carefully.

  • Downstream Applications:

    • The surface with immobilized DNA is now ready for downstream applications such as hybridization with complementary strands, interaction studies with proteins, or as a component of a biosensor. A blocking step may be required depending on the specific application to prevent non-specific binding of subsequent molecules.[13]

References

how to minimize byproducts in the acryloguanamine reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproducts in the acryloguanamine reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield of Acryloguanamine - Suboptimal Reaction Temperature: Excessively high or low temperatures can negatively impact reaction rates and equilibrium.[1][2] - Incorrect Molar Ratio of Reactants: An improper ratio of dicyandiamide to acrylonitrile can lead to incomplete conversion. - Inefficient Catalyst: The chosen catalyst may not effectively promote the desired reaction pathway.- Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. An optimal temperature range is crucial for maximizing yield while maintaining catalyst integrity.[1] - Adjust Molar Ratio: Experiment with different molar ratios of dicyandiamide and acrylonitrile to ensure complete consumption of the limiting reagent. - Screen Catalysts: Evaluate different catalysts known to be effective for guanamine synthesis to identify one that maximizes acryloguanamine yield.
High Levels of Melamine Byproduct - Excessive Reaction Temperature: High temperatures are a primary driver for the formation of melamine as a byproduct in guanamine synthesis.- Reduce Reaction Temperature: Carefully control and lower the reaction temperature to disfavor the side reactions that lead to melamine formation.
Presence of Insoluble Byproducts (e.g., Melam, Melon) - High Reaction Temperature: Elevated temperatures can promote the formation of highly condensed and insoluble byproducts like melam and melon.- Strict Temperature Control: Maintain a consistent and optimized reaction temperature to prevent the formation of these insoluble impurities.
Product Purity Issues After Isolation - Inadequate Purification Method: Simple filtration may not be sufficient to remove all byproducts.- Washing: Wash the crude product with a suitable solvent, such as beta-methoxy ethanol or hot water, to remove unreacted starting materials and some byproducts like melamine. - Recrystallization: Recrystallize the acryloguanamine from a solvent like benzyl alcohol or beta-methoxy ethanol. This is particularly effective for removing insoluble byproducts, which can be filtered out from the hot solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the acryloguanamine reaction?

A1: The most frequently encountered byproducts in the synthesis of acryloguanamine, which is a type of guanamine, include melamine, melam, and melon. The formation of these byproducts is often promoted by high reaction temperatures.

Q2: How does reaction temperature influence the formation of byproducts?

A2: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also provide the necessary energy to overcome the activation barriers for side reactions, leading to an increased formation of undesired byproducts like melamine.[1] Conversely, a temperature that is too low may result in a slow and inefficient reaction. Therefore, optimizing the temperature is essential for maximizing the yield of acryloguanamine while minimizing byproduct formation.[1][2]

Q3: What is the general reaction pathway for the synthesis of acryloguanamine?

A3: The synthesis of acryloguanamine typically involves the reaction of dicyandiamide with acrylonitrile. The reaction proceeds through the addition of the amino group of dicyandiamide to the nitrile group of acrylonitrile, followed by cyclization to form the triazine ring of acryloguanamine.

Q4: Can a catalyst be used to improve the selectivity of the acryloguanamine reaction?

A4: Yes, the use of a suitable catalyst can significantly influence the reaction. A catalyst can provide an alternative reaction pathway with a lower activation energy for the desired product, thereby increasing the reaction rate and potentially improving the selectivity towards acryloguanamine over the formation of byproducts.

Experimental Protocols

General Protocol for Minimizing Byproducts in Acryloguanamine Synthesis

This protocol provides a general framework. Optimal conditions should be determined experimentally for your specific setup.

  • Reactant Preparation:

    • Ensure dicyandiamide and acrylonitrile are of high purity.

    • Use a precise molar ratio of dicyandiamide to acrylonitrile. An excess of one reactant may be explored to drive the reaction to completion, but this may also lead to specific byproducts.

  • Reaction Setup:

    • The reaction should be conducted in a suitable solvent under a controlled atmosphere (e.g., nitrogen) to prevent side reactions.

    • Use a reaction vessel equipped with a stirrer, thermometer, and condenser to ensure uniform mixing and temperature control.

  • Temperature Control:

    • Maintain the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. This is the most critical parameter for minimizing the formation of melamine and other condensed byproducts. It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.

  • Catalyst:

    • If a catalyst is used, ensure it is added in the correct proportion. The choice of catalyst can significantly impact selectivity.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Product Isolation and Purification:

    • Upon completion, cool the reaction mixture.

    • Isolate the crude acryloguanamine by filtration.

    • Washing: Wash the crude product with a solvent like beta-methoxy ethanol or hot water to remove soluble impurities.

    • Recrystallization: For higher purity, recrystallize the acryloguanamine from a suitable solvent such as benzyl alcohol or beta-methoxy ethanol. Insoluble byproducts like melam and melon can be removed by hot filtration of the recrystallization solution.

Visualizations

Reaction_Pathway DCD Dicyandiamide Intermediate Reaction Intermediate DCD->Intermediate ACN Acrylonitrile ACN->Intermediate AG Acryloguanamine Intermediate->AG Desired Pathway (Optimized Conditions) Byproducts Byproducts (Melamine, Melam, Melon) Intermediate->Byproducts Side Reactions (High Temperature)

Caption: General reaction pathway for acryloguanamine synthesis.

Troubleshooting_Workflow Start High Byproduct Levels in Acryloguanamine Reaction Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Reduce_Temp Reduce and Control Temperature Check_Temp->Reduce_Temp Yes Check_Purity Analyze Product Purity (e.g., HPLC) Check_Temp->Check_Purity No Reduce_Temp->Check_Purity Purification Implement Enhanced Purification Protocol (Washing/Recrystallization) Check_Purity->Purification Re_evaluate Re-evaluate Other Parameters (Molar Ratio, Catalyst) Check_Purity->Re_evaluate Success Byproducts Minimized Purification->Success Re_evaluate->Check_Temp

Caption: Troubleshooting workflow for minimizing byproducts.

References

Technical Support Center: Optimizing Catalyst Selection for Vinyltriazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of vinyltriazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during experimentation. The following information is based on established palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura coupling, which is a versatile method for the formation of carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: What is a reliable catalytic system for the synthesis of vinyltriazines from chlorotriazines?

A common and effective method for synthesizing vinyltriazines is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a chlorotriazine with a vinylboron reagent, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst, a phosphine ligand, and a base. A typical starting point is a catalyst system consisting of palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃).[1]

Q2: I am observing low to no yield in my vinyltriazine synthesis. What are the potential causes?

Low yields in Suzuki-Miyaura couplings with nitrogen-rich heterocycles like triazines can stem from several factors:

  • Catalyst Poisoning: The nitrogen atoms in the triazine ring can coordinate to the palladium catalyst, leading to deactivation.[2][3]

  • Protodeboronation: The vinylboron reagent can react with residual water or other proton sources in the reaction mixture, leading to the formation of ethylene and boric acid derivatives instead of the desired cross-coupling product.[2]

  • Homocoupling: The vinylboron reagent can couple with itself to form 1,3-butadiene, or the chlorotriazine can undergo homocoupling. The presence of oxygen can exacerbate this side reaction.[2]

  • Poor Solubility: The reactants, particularly the triazine starting material, may have limited solubility in the chosen solvent system, hindering the reaction rate.[2]

Q3: How can I mitigate catalyst poisoning by the triazine substrate?

Several strategies can be employed to minimize catalyst deactivation:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands can "shield" the palladium center, making it less susceptible to coordination by the triazine nitrogens. Examples include Buchwald ligands like XPhos, SPhos, or RuPhos.[2]

  • Use of Palladium Precatalysts: Well-defined palladium precatalysts can generate the active Pd(0) species more efficiently in the presence of the substrate, reducing the opportunity for catalyst deactivation before the catalytic cycle begins.[2]

  • Slow Addition: Adding the chlorotriazine slowly to the reaction mixture can help maintain a low concentration of this substrate, thereby reducing its inhibitory effect on the catalyst.[2]

Q4: What are the best practices to avoid protodeboronation of the vinylboron reagent?

To minimize this side reaction:

  • Use a Milder Base: Strong bases can promote protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

  • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous reaction conditions can be beneficial.[2]

  • Use of Stable Boron Reagents: Potassium vinyltrifluoroborate is generally more stable towards protodeboronation than vinylboronic acid.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst poisoning by triazine nitrogens.Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). Use a palladium precatalyst. Consider slow addition of the chlorotriazine.[2]
Inactive catalyst.Ensure the palladium source is of good quality. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[2]
Poor solubility of reactants.Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF). Increase the reaction temperature.[1][2]
Significant Formation of Side Products Protodeboronation of vinylboron reagent.Use a milder base (e.g., K₂CO₃, Cs₂CO₃).[1] Consider running the reaction under anhydrous conditions. Use potassium vinyltrifluoroborate instead of vinylboronic acid.[2]
Homocoupling of starting materials.Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to exclude oxygen.[2]
Reaction Stalls Before Completion Catalyst degradation.Increase catalyst loading. Use a more robust ligand that stabilizes the palladium catalyst.
Insufficient base.Ensure the base is fully dissolved or well-suspended. Use a stronger base if necessary, but be mindful of protodeboronation.

Catalyst and Ligand Selection Data

The choice of palladium source and ligand is critical for a successful cross-coupling reaction. Below is a summary of commonly used components for Suzuki-Miyaura reactions.

Palladium Source Common Ligands Typical Catalyst Loading (mol%) Notes
PdCl₂PPh₃2-5A common and cost-effective starting point.[1]
Pd(OAc)₂PPh₃, XPhos, SPhos1-3Often used with more advanced phosphine ligands.
PdCl₂(dppf)·CH₂Cl₂(dppf is the ligand)2A stable and reliable precatalyst.
XPhos Pd G3(XPhos is the ligand)0.5-2A highly active precatalyst, often effective for challenging substrates.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Chlorotriazine with Potassium Vinyltrifluoroborate

This protocol is adapted from established procedures for the vinylation of aryl and heteroaryl halides.[1]

Materials:

  • Chlorotriazine derivative (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.2 equiv)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF) and Water (9:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the chlorotriazine (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), palladium(II) chloride (0.02 mmol), triphenylphosphine (0.06 mmol), and cesium carbonate (3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed THF/water (9:1, 10 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 65 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Logic

experimental_workflow reagents Combine Chlorotriazine, Potassium Vinyltrifluoroborate, PdCl₂, PPh₃, and Cs₂CO₃ inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm add_solvent Add Degassed THF/Water (9:1) inert_atm->add_solvent reaction Heat and Stir (e.g., 65 °C, 12-24h) add_solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (EtOAc, H₂O, Brine) monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Vinyltriazine purification->product

A generalized experimental workflow for vinyltriazine synthesis.

A troubleshooting decision tree for low-yield reactions.

References

Validation & Comparative

Unveiling VDAT's Molecular Architecture: A Comparative Guide to Functional Group Analysis Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – In the intricate world of cellular biology, understanding the structure and function of membrane proteins is paramount for advancements in drug development and disease research. The Voltage-Dependent Anion Channel (VDAT), a key protein in the outer mitochondrial membrane, serves as a crucial gatekeeper for metabolites and ions, playing a significant role in cellular metabolism and apoptosis.[1][2][3] This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) Spectroscopy with other analytical techniques for identifying the functional groups and secondary structure of VDAT, offering researchers a detailed roadmap for their investigations.

VDAT's role as a regulator of mitochondrial function and a convergence point for cell survival and death signals makes its structural analysis a high-priority target for therapeutic intervention.[2][4][5] FTIR spectroscopy has emerged as a powerful, non-destructive technique for characterizing the structural components of proteins, particularly sensitive to the conformational changes that dictate function.[6][7]

Comparing the Tools of the Trade: FTIR vs. Other Techniques

While high-resolution methods like X-ray crystallography and NMR spectroscopy provide detailed atomic structures, they often face challenges with membrane proteins like VDAT due to difficulties in crystallization and the protein's inherent flexibility.[8] FTIR spectroscopy offers a versatile alternative, capable of providing valuable information on protein secondary structure and functional group vibrations in various environments, including aqueous solutions and lipid bilayers.[6][7][9][10]

TechniqueInformation ProvidedAdvantages for VDAT AnalysisLimitations
FTIR Spectroscopy Secondary structure (α-helix, β-sheet, etc.), functional group vibrations (C=O, N-H, O-H), conformational changes.[6][8]Non-destructive, requires small sample amounts, suitable for membrane environments, sensitive to dynamic changes.[7][11]Does not provide atomic-resolution structure; spectral overlap can complicate analysis.[8]
X-ray Crystallography High-resolution 3D atomic structure.Provides precise atomic coordinates and insight into molecular interactions.Requires well-ordered crystals, which are difficult to obtain for membrane proteins; provides a static picture.
NMR Spectroscopy High-resolution 3D structure in solution or solid-state, protein dynamics.[12]Can study proteins in a near-native membrane environment; provides information on dynamics.Limited by the size of the protein; spectra can be complex to analyze.[8]
Circular Dichroism (CD) Secondary structure content (percentage of helix, sheet).Relatively simple and fast for assessing secondary structure and folding.Provides global, rather than residue-specific, information; less sensitive than FTIR to subtle changes.
Mass Spectrometry Primary sequence, post-translational modifications, protein-protein interactions.High sensitivity and mass accuracy.Does not directly provide information on secondary or tertiary structure.
Deep Dive: FTIR Spectral Assignments for VDAT Functional Groups
Wavenumber (cm⁻¹)Vibrational ModeAssignment
~3300ν(N–H), ν(O–H)Amide A: N-H stretching, often coupled with hydrogen bonding.[15]
1700–1600ν(C=O)Amide I: Primarily C=O stretching of the peptide backbone. This is the most sensitive band for secondary structure analysis.[6][15]
~1650-1658ν(C=O)Amide I component assigned to α-Helical structures.
~1620-1640ν(C=O)Amide I component assigned to β-Sheet structures (dominant in VDAT).[13]
~1660-1680ν(C=O)Amide I component assigned to Turn/Loop structures.
1580–1480δ(N–H), ν(C–N)Amide II: A combination of N-H in-plane bending and C-N stretching.[15]
~1740ν(C=O)Ester carbonyl stretch from associated phospholipids.[15]
2800-3000ν(C-H)C-H stretching from amino acid side chains and lipids.

Note: The exact positions of these peaks can vary depending on the protein's specific environment, hydration state, and intermolecular interactions.

Visualizing the Process and Pathway

To facilitate a clearer understanding, the following diagrams illustrate the experimental workflow for FTIR analysis and a simplified signaling pathway involving VDAT.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 VDAT Protein Purification/ Reconstitution in Liposomes p2 Hydrated Protein Film Preparation or Aqueous Solution p1->p2 d1 ATR-FTIR Spectrometer Setup p2->d1 d2 Background Spectrum (Buffer/Liposomes) d1->d2 d3 Sample Spectrum Acquisition (Averaging Scans) d2->d3 a1 Buffer Subtraction & Baseline Correction d3->a1 a2 Analysis of Amide I Band (1700-1600 cm⁻¹) a1->a2 a3 Second Derivative & Curve Fitting a2->a3 a4 Secondary Structure Quantification a3->a4 end end a4->end Final Structural Report start Start start->p1 VDAT_Apoptosis_Pathway stress Apoptotic Stimuli (e.g., Ca²⁺ overload, Bax/Bak) vdat_oligo VDAT1 Oligomerization stress->vdat_oligo Induces vdat_mono VDAT1 Monomer/Dimer (Low Conductance State) vdat_mono->vdat_oligo Forms pore Mitochondrial Outer Membrane Permeabilization (MOMP) vdat_oligo->pore Leads to cyto_c_release Cytochrome c Release into Cytosol pore->cyto_c_release Mediates cyto_c Cytochrome c (Intermembrane Space) caspase Caspase Activation & Apoptosis cyto_c_release->caspase Triggers

References

mass spectrometry analysis of 2-vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mass Spectrometry Analysis of 2-Vinyl-4,6-diamino-1,3,5-triazine and its Alternatives

This guide provides a comparative overview of the and its structurally related alternatives, melamine and atrazine. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of triazine compounds.

Introduction to Analyzed Compounds

This compound , also known as vinyl guanamine, is a triazine compound containing a reactive vinyl group.[1] Its molecular formula is C5H7N5, with an exact molecular weight of 137.0701 Da.[2] This compound is of interest in polymer chemistry and materials science.

Melamine (2,4,6-triamino-1,3,5-triazine) is a well-known triazine used in the production of laminates, plastics, and as a flame retardant. It has been the subject of extensive analysis due to incidents of food adulteration.

Atrazine is a widely used triazine herbicide. Its presence and persistence in the environment necessitate sensitive and specific analytical methods for its detection.[3]

Mass Spectrometry Data Comparison

The following tables summarize the key mass spectrometry parameters for the analysis of this compound, melamine, and atrazine.

Table 1: Parent Ion Information
CompoundMolecular FormulaExact Mass (Da)Predominant Parent Ion (m/z)Ionization Mode
This compoundC5H7N5137.0701138.0779 [M+H]+Positive ESI/APCI
MelamineC3H6N6126.0654127.0732 [M+H]+Positive ESI/APCI
AtrazineC8H14ClN5215.0938216.1016 [M+H]+Positive ESI/APCI
Table 2: MS/MS Fragmentation Data (Predicted and Experimental)
CompoundParent Ion (m/z)Key Fragment Ions (m/z)Putative Fragment Structure/Loss
This compound138.0779111.0618, 95.0512, 68.0454Loss of HCN, Loss of NH2CN, Loss of C2H3N2
Melamine127.073285.0504, 68.0454Loss of NH2CN, Loss of (NH2)2C
Atrazine216.1016174.0601, 146.0653, 132.0498Loss of C3H6, Loss of C3H6 and C2H4, Loss of C3H6 and NH2CN

Experimental Protocols

The following are generalized experimental protocols for the analysis of triazine compounds by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Triazine Analysis

This method is suitable for the analysis of this compound, melamine, and atrazine in various matrices.

Sample Preparation:

  • For water samples, a direct injection or a simple filtration may be sufficient.[1][3]

  • For solid samples (e.g., food, soil), an extraction with a suitable solvent like acetonitrile or methanol is typically required, followed by centrifugation and filtration.[4]

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[3]

  • Mobile Phase B: Acetonitrile or Methanol.[3]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Collision Gas: Argon.

  • Ionization and compound-specific parameters (e.g., capillary voltage, cone voltage, collision energy) should be optimized for each analyte.

GC-MS Method for Triazine Analysis

GC-MS is a viable alternative, particularly for more volatile and thermally stable triazines.[5]

Sample Preparation:

  • Extraction with a non-polar solvent like ethyl acetate or dichloromethane.

  • Derivatization may be required for less volatile compounds to improve their chromatographic behavior.

  • A cleanup step using techniques like solid-phase extraction may be necessary.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, typically in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 60-80°C) to a high final temperature (e.g., 280-300°C) to separate the analytes.[5]

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).

  • Scan Type: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.[6]

  • Source Temperature: 230-250°C.

  • Electron Energy: 70 eV.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LC_GC LC or GC Separation Cleanup->LC_GC MS Mass Spectrometry LC_GC->MS Ionization Data_Acquisition Data Acquisition MS->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: General experimental workflow for the mass spectrometry analysis of triazine compounds.

Proposed Fragmentation of this compound

fragmentation_pathway Parent [M+H]+ m/z 138.0779 Fragment1 m/z 111.0618 (-C2H3) Parent->Fragment1 - C2H3N Fragment2 m/z 95.0512 (-NH2) Parent->Fragment2 - C2H3N2 Fragment3 m/z 68.0454 (-CN2H2) Fragment2->Fragment3 - HCN

References

A Comparative Guide to the Synthesis of 2-vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-vinyl-4,6-diamino-1,3,5-triazine (VDAT), a versatile monomer, is of significant interest. This guide provides an objective comparison of several prominent synthesis routes, supported by experimental data, to aid in the selection of the most suitable method for a given application.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for different VDAT synthesis methodologies.

Synthesis Route Starting Materials Reported Yield Reaction Conditions Product Purity/Observations Reference
Route 1: From Biguanide Sulfate Biguanide sulfate, Acrylic acid chloride24.8% (maximum)Aqueous solvent, presence of alkali.Gray-brown crude product requiring high-loss recrystallization.[1]
Route 2: From Dicyandiamide and β-Dimethylaminopropionitrile Dicyandiamide, β-Dimethylaminopropionitrile84.6%Two-step process: 1) Reaction in ethanol at 75-85°C with alkali hydroxide or alcoholate catalyst. 2) Permethylation with dimethyl sulfate at 50-60°C.Crystalline, colorless substance.[1]
Route 3: From 2-MA and Epichlorohydrin 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA), EpichlorohydrinQuantitative (crude), 76% (purified)Aqueous medium, reflux for 30 minutes with a polymerization inhibitor (e.g., sodium sulfide).High purity with a melting point of 239 to 241°C after recrystallization.[2]
Route 4: Thermal Decomposition of Imidazolyl-s-triazine Imidazolyl-s-triazine compound76-80%Heating under reduced pressure in the presence of a polymerization inhibitor.Characterized by a melting point of 239 to 241°C.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 2: From Dicyandiamide and β-Dimethylaminopropionitrile

This two-step synthesis involves the formation of an intermediate, 2-(β-Dimethylamino-ethyl)-4,6-diamino-1,3,5-triazine, followed by elimination to yield VDAT.

Step 1: Synthesis of 2-(β-Dimethylamino-ethyl)-4,6-diamino-1,3,5-triazine

  • A mixture of 50.5 parts of dicyandiamide, 88.3 parts of β-dimethylaminopropionitrile, and 10.8 parts of sodium hydroxide is refluxed in 360 parts of ethanol.

  • The reaction is carried out for several hours at a temperature of 75-85°C.

  • The resulting intermediate, 2-(β-Dimethylamino-ethyl)-4,6-diamino-1,3,5-triazine, is obtained with a yield of approximately 66.0%.

Step 2: Synthesis of this compound

  • The intermediate from Step 1 is subjected to permethylation using a methylating agent such as dimethyl sulfate.

  • The reaction is conducted in an aqueous solution at a temperature of 50-60°C.

  • The final product, this compound, is obtained as a crystalline, colorless substance with a yield of 84.6%.[1]

Route 3: From 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA) and Epichlorohydrin

This method offers a high-yield, one-pot synthesis of VDAT.

  • A starting mixture of 0.1 mole (21.9 g) of 2-(2'-methylimidazolyl-1')-ethyl-4,6-diamino-s-triazine (2MA), 0.1 mole (9.25 g) of epichlorohydrin, and a catalytic amount of sodium sulfide (Na₂S·9H₂O) is prepared in 50 ml of water.

  • The mixture is heated under reflux for 30 minutes with stirring.

  • The reaction mixture is then cooled, and the crude product is collected by filtration, yielding a quantitative amount (13.7 g).

  • The crude product is recrystallized from water containing a small amount of sodium sulfide to yield the purified product (10.4 g, 76% yield) with a melting point of 239 to 241°C.[2]

Route 4: Thermal Decomposition of an Imidazolyl-s-triazine Compound

This industrial-scale method provides VDAT at a low cost.

  • A starting material is prepared by dissolving 21.9 g (0.1 mole) of 2-(β-(2'-methylimidazolyl-1'))-ethyl-4,6-diamino-s-triazine and 2.2 g (0.008 mole) of Na₂S·9H₂O in 7 ml of water, followed by drying and solidification under reduced pressure.

  • The solid starting material is heated under reduced pressure.

  • The resulting insoluble crude VDAT is recovered by filtration.

  • Recrystallization from 100 ml of water yields 10.4 g (76% yield) of the intended product with a melting point of 239 to 241°C.

Synthesis Pathways Overview

The following diagram illustrates the different synthetic pathways to obtain this compound.

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 cluster_route4 Route 4 Biguanide Biguanide Sulfate + Acrylic Acid Chloride VDAT 2-vinyl-4,6-diamino- 1,3,5-triazine Biguanide->VDAT Low Yield Dicyandiamide Dicyandiamide + β-Dimethylaminopropionitrile Intermediate1 2-(β-Dimethylamino-ethyl)- 4,6-diamino-1,3,5-triazine Dicyandiamide->Intermediate1 Step 1 Intermediate1->VDAT Step 2 High Yield 2MA 2-MA + Epichlorohydrin 2MA->VDAT High Yield Imidazolyl_Triazine Imidazolyl-s-triazine Imidazolyl_Triazine->VDAT Thermal Decomposition Good Yield

Caption: Synthetic routes to this compound.

References

comparative study of different crosslinking agents for triazine polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazine-based polymers are a class of thermosetting resins known for their excellent thermal stability, chemical resistance, and mechanical properties. The performance of these polymers is significantly influenced by the choice of crosslinking agent used during curing. This guide provides a comparative study of different crosslinking agents for triazine polymers, supported by experimental data, to aid in the selection of the most suitable agent for specific applications.

Performance Comparison of Crosslinking Agents

The selection of a crosslinking agent dictates the final properties of the triazine polymer network. The following tables summarize the quantitative data on the thermal and mechanical properties of triazine polymers crosslinked with different types of agents. The data has been compiled from various studies to provide a comparative overview.

Table 1: Thermal Properties of Triazine Polymers with Various Crosslinking Agents

Crosslinking Agent TypeSpecific Agent/SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td5%) (°C)Char Yield at 800°C (%)Reference System
Aromatic Diamine 4,4'-(1,4-phenylenediisopropylidene)bis-aniline243290-s-triazine hyperbranched polyamine[1]
Aliphatic Diamine Ethylenediamine--35.7 (at 700°C)Triazine polymer as a charring-foaming agent[1]
Acetylene-functional 3-Aminophenylacetylene47052178Acetylene-containing triazine resin[2]
Amine Mixture 4A6B (Fast/Slow Amine Mix)---Epoxy Resin (for comparative insight)[3]
Imidazole Derivative Triazine-trione based tri-imidazole128 - 152--Epoxy Resin (for comparative insight)

Note: Data is compiled from different triazine polymer systems and should be used for comparative understanding of the general effects of crosslinker types.

Table 2: Mechanical Properties of Triazine Polymers with Various Crosslinking Agents

Crosslinking Agent TypeSpecific Agent/SystemFlexural Strength (MPa)Interlaminar Shear Strength (ILSS) (MPa)Tensile Strength (MPa)Reference System
Acetylene-functional 3-Aminophenylacetylene364.9430.4-Quartz Fiber/P-AET composite[2]
Aliphatic Amine Triethylenetetramine (TETA)--1.4-2.6 times higher than other aminesVanillyl Alcohol-based Bioepoxy (for comparative insight)[4]
Amine Mixture 4A6B (Fast/Slow Amine Mix)--Highest among amine mixturesEpoxy Resin (for comparative insight)[3]

Note: Mechanical properties are highly dependent on the polymer matrix and the presence of reinforcements. The data presented is for the specific systems mentioned.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and characterization of crosslinked triazine polymers.

Synthesis of an Acetylene-Containing Triazine Resin

This protocol describes the synthesis of a triazine-based functional monomer (AET) from cyanuric chloride and 3-aminophenylacetylene, which then undergoes thermal crosslinking.[2]

Materials:

  • Cyanuric chloride

  • 3-Aminophenylacetylene

  • Acetone

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A solution of 3-aminophenylacetylene in acetone is slowly added dropwise to a solution of cyanuric chloride in acetone at 0-5°C with mechanical stirring.

  • Triethylamine is then added dropwise to the mixture, and the reaction is continued for 4-6 hours.

  • The reaction mixture is filtered, and the filtrate is poured into ice water to precipitate the product.

  • The crude product is filtered, washed with water, and dried under vacuum.

  • The dried product is then recrystallized from DMF/water to obtain the purified AET monomer.

  • For curing, the AET monomer is heated in a mold according to a specific temperature program (e.g., 160°C for 2h, 180°C for 2h, and 210°C for 4h) to induce crosslinking of the acetylene groups.

Characterization Methods
  • Thermal Stability (Thermogravimetric Analysis - TGA): The thermal stability of the cured polymers is evaluated using a thermogravimetric analyzer. Samples are heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at 5% weight loss (Td5%) and the char yield at 800°C are determined.[2]

  • Glass Transition Temperature (Differential Scanning Calorimetry - DSC): The glass transition temperature (Tg) is determined using a differential scanning calorimeter. The sample is heated at a specific rate (e.g., 10°C/min) in a nitrogen atmosphere. The Tg is typically taken as the midpoint of the transition in the heat flow curve.[2]

  • Mechanical Properties (Flexural and Interlaminar Shear Strength): For composite materials, the flexural strength and interlaminar shear strength (ILSS) are measured using a universal testing machine according to relevant ASTM standards. Tests are performed at both room temperature and elevated temperatures to assess the retention of mechanical properties.[2]

Visualizing Crosslinking and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.

Logical Relationship of Crosslinker Choice to Polymer Properties

crosslinker_properties cluster_crosslinker Crosslinker Characteristics cluster_network Resulting Polymer Network cluster_properties Final Polymer Properties Functionality Functionality (e.g., diamine, triamine) Crosslink_Density Crosslink Density Functionality->Crosslink_Density determines Structure Chemical Structure (aliphatic vs. aromatic) Structure->Crosslink_Density influences Intermolecular_Interactions Intermolecular Interactions Structure->Intermolecular_Interactions affects Flexibility Chain Flexibility Chain_Mobility Chain Mobility Flexibility->Chain_Mobility impacts Thermal_Stability Thermal Stability (Tg, Td) Crosslink_Density->Thermal_Stability increases Mechanical_Strength Mechanical Strength (Flexural, Tensile) Crosslink_Density->Mechanical_Strength increases Chemical_Resistance Chemical Resistance Crosslink_Density->Chemical_Resistance improves Chain_Mobility->Mechanical_Strength decreases (brittleness) Intermolecular_Interactions->Thermal_Stability enhances Intermolecular_Interactions->Mechanical_Strength improves

Caption: Influence of crosslinker choice on polymer network and properties.

Experimental Workflow for Triazine Polymer Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Triazine Precursor + Crosslinking Monomer Reaction Polymerization/ Curing Reactants->Reaction Purification Purification & Drying Reaction->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA sample DSC Differential Scanning Calorimetry (DSC) Purification->DSC sample Mechanical_Testing Mechanical Testing (e.g., Flexural) Purification->Mechanical_Testing sample Spectroscopy Spectroscopic Analysis (FTIR, NMR) Purification->Spectroscopy sample Thermal_Properties Thermal Stability & Glass Transition TGA->Thermal_Properties DSC->Thermal_Properties Mechanical_Properties Strength & Modulus Mechanical_Testing->Mechanical_Properties Structure_Verification Structural Verification Spectroscopy->Structure_Verification

Caption: Workflow for synthesis and characterization of crosslinked triazine polymers.

References

A Comparative Guide to Purity Assessment of 2-Vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a critical parameter influencing experimental outcomes and product quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 2-vinyl-4,6-diamino-1,3,5-triazine, a versatile monomer in polymer synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of this compound, with commercial suppliers typically reporting purity levels greater than 95%.[1][2][3] This technique offers high resolution and sensitivity for separating the main compound from its potential impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Typical Purity Range Reported Advantages Disadvantages
HPLC Differential partitioning of analytes between a stationary and mobile phase.>95%[1][2][3]High resolution, quantitative accuracy, well-established for triazine compounds.Requires specialized equipment, solvent consumption.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Not typically reported for this compound.High sensitivity for volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with mass spectrometric detection.Not typically reported for this compound.Provides molecular weight information for impurity identification.Higher cost and complexity compared to HPLC-UV.
Spectroscopic Methods (FT-IR, FT-Raman, NIR) Interaction of electromagnetic radiation with the sample.Qualitative assessment, quantitative for levels as low as 1.0% w/w for melamine in some matrices.[4]Rapid, non-destructive.Lower resolution for complex mixtures, may require chemometrics for quantification.[4]
Thin Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Qualitative assessment.[5]Simple, low cost, rapid screening.Not quantitative, lower resolution than HPLC.

Experimental Protocols

This protocol is a representative method based on common practices for the analysis of triazine compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA).

    • Gradient Program:

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: 10-90% Acetonitrile (linear gradient)

      • 25-30 min: 90% Acetonitrile

      • 30-35 min: 90-10% Acetonitrile (linear gradient)

      • 35-40 min: 10% Acetonitrile (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase starting composition.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the prepared sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

TLC can be employed as a rapid, qualitative screening method.

  • Stationary Phase: Silica gel or alumina plates.[5]

  • Mobile Phase: A mixture of ethanol and ethyl acetate.

  • Visualization: UV light at 254 nm.

  • Analysis: The presence of multiple spots indicates the presence of impurities. The relative position of the spots (Rf value) can help in their preliminary identification.

Workflow for HPLC Purity Assessment

The following diagram illustrates the typical workflow for assessing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

References

A Comparative Guide to the X-ray Diffraction Analysis of Crystalline 2,4-diamino-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of several 2,4-diamino-1,3,5-triazine derivatives, supported by experimental data from single-crystal X-ray diffraction analysis. The information presented is intended to aid researchers in understanding the structure-property relationships of this important class of compounds, which are pivotal in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a selection of 2,4-diamino-1,3,5-triazine derivatives, offering a clear comparison of their unit cell dimensions and crystal systems. These parameters are fundamental in understanding the molecular packing and intermolecular interactions within the crystalline lattice.

Derivative NameFormulaa (Å)b (Å)c (Å)α (°)β (°)γ (°)Space GroupZCrystal System
Melamine (2,4,6-triamino-1,3,5-triazine)C₃H₆N₆10.547.457.2590112.190P2₁/a4Monoclinic
2,4-diamino-6-phenyl-1,3,5-triazineC₉H₉N₅20.5487.19424.52690102.70790I2/a16Monoclinic
2,4-diamino-6-(1-piperidino)-1,3,5-triazineC₈H₁₄N₆14.77312.04212.00690109.4390P2₁/n8Monoclinic
2,4-diamino-6-(1-phenylpyrazol-3-yl)-1,3,5-triazineC₁₂H₁₁N₇11.2828.52613.0619098.4890P2₁/n4Monoclinic
2,4-diamino-6-methyl-1,3,5-triazine (methanol solvate)C₄H₇N₅·CH₄O12.9867.50217.15990106.9990C2/c8Monoclinic
2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (adipic acid co-crystal)2(C₁₀H₁₁N₅O)·C₆H₁₀O₄15.9957.31012.0359096.91290P2₁/c2Monoclinic

Experimental Protocols

A detailed methodology for the single-crystal X-ray diffraction analysis of 2,4-diamino-1,3,5-triazine derivatives is provided below. This protocol is representative of the general procedure used to obtain the data presented in this guide.

Crystal Growth

Single crystals of the 2,4-diamino-1,3,5-triazine derivatives suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or a solvent mixture). The solution was filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. High-quality, defect-free crystals with dimensions of approximately 0.1-0.3 mm are ideal for analysis.[1]

Data Collection

A suitable single crystal was selected and mounted on a goniometer head.[1] Data collection was performed on a diffractometer equipped with a CCD area detector using graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å). The crystal was maintained at a constant temperature (typically 100 K or 293 K) during data collection to minimize thermal vibrations. A series of diffraction images were collected by rotating the crystal through various angles.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved by direct methods using software packages such as SHELXS. The resulting structural model was then refined by full-matrix least-squares on F² using SHELXL.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.[3] The final refinement includes the atomic coordinates, bond lengths, bond angles, and atomic displacement parameters.[2][4]

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule, such as a 2,4-diamino-1,3,5-triazine derivative, using single-crystal X-ray diffraction.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

A Researcher's Guide to Validating Polymer Molecular Weight Distribution: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the molecular weight distribution of a polymer is a critical parameter influencing its physicochemical properties, efficacy, and safety. This guide provides a comprehensive comparison of standard methods for validating the molecular weight distribution of polymers, using Polyvinylidene Fluoride (PVDF) as a case study. The principles and techniques detailed herein are broadly applicable to other polymers, including novel materials such as Poly(vinyl dithiocarbamate) (PVDAT).

Data Presentation: Comparative Analysis of Molecular Weight Determination Techniques

The accurate determination of a polymer's molecular weight is crucial, and different analytical techniques provide various types of molecular weight averages. The most common averages are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.[1] The choice of method can be influenced by the polymer's solubility and the specific information required.[2]

Parameter Gel Permeation Chromatography (GPC/SEC) Static Light Scattering (SLS) Dilute Solution Viscometry
Principle Separation based on hydrodynamic volume in solution.[3]Measures the intensity of scattered light to determine molecular weight.[4][5]Relates the viscosity of a polymer solution to its molecular weight.[6][7]
Information Provided Mn, Mw, Mz, PDI, and the full molecular weight distribution.[8]Absolute Mw, radius of gyration (Rg), and the second virial coefficient (A2).[4][9]Viscosity-average molecular weight (Mv).[10]
Key Advantages Provides detailed molecular weight distribution; can be automated for high throughput.[9]Provides an absolute measure of Mw without the need for column calibration with polymer standards.[2][11]Cost-effective and experimentally straightforward.[10]
Key Limitations A relative method that requires calibration with standards of a similar structure for accurate results.[1][2]More complex data analysis (e.g., Zimm or Debye plots); requires an accurate refractive index increment (dn/dc) value.[1][4]Provides only an average molecular weight, not the full distribution; requires Mark-Houwink constants (K and α).[6]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are protocols for the most common techniques used in polymer molecular weight validation.

1. Gel Permeation Chromatography (GPC/SEC) of PVDF

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[9]

  • Instrumentation: Agilent PL-GPC 220 or similar system equipped with a differential refractive index (DRI) detector.[12]

  • Columns: Two Agilent PLgel 10 µm MIXED-B, 300 × 7.5 mm columns.[12]

  • Mobile Phase (Eluent): Dimethyl sulfoxide (DMSO) at 95°C.[13]

  • Flow Rate: 1.0 mL/min.[12]

  • Sample Preparation:

    • Weigh approximately 3 mg of the PVDF sample into a vial.[12]

    • Add the appropriate volume of eluent (DMSO) to achieve a nominal concentration of 3 mg/mL.[12]

    • Heat the solution at 95°C for 4 hours to ensure complete dissolution.[12]

    • Filter the solution through a 0.2–0.45 µm syringe filter into a GPC vial.[14]

  • Analysis:

    • Set the autosampler carousel temperature to 95°C.[12]

    • Calibrate the system using narrow polydispersity polymethyl methacrylate (PMMA) standards.[13]

    • Inject the prepared PVDF sample and acquire the chromatogram.

    • Process the data using appropriate GPC software to determine Mn, Mw, and PDI relative to the PMMA standards.

2. Static Light Scattering (SLS) for Absolute Molecular Weight

SLS is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution.[5]

  • Instrumentation: A multi-angle light scattering (MALS) detector coupled with a GPC/SEC system or used in batch mode.

  • Sample Preparation:

    • Prepare a series of polymer solutions at different known concentrations in a suitable solvent (e.g., THF).

    • Filter the solutions through a 0.2 µm filter to remove dust and other particulates.

  • Analysis (Batch Mode):

    • Measure the intensity of scattered light at various angles for each concentration.

    • Construct a Zimm plot by plotting Kc/R(θ) versus sin²(θ/2) + kc, where K is an optical constant, c is the concentration, and R(θ) is the excess Rayleigh ratio.

    • Extrapolate the data to zero angle and zero concentration to determine Mw from the intercept.[9]

3. Dilute Solution Viscometry

This classical technique provides the viscosity-average molecular weight (Mv) and is a cost-effective method.[6][7]

  • Instrumentation: Ubbelohde or Cannon-Fenske capillary viscometer.[6][10]

  • Sample Preparation:

    • Prepare a stock solution of the polymer in a suitable solvent (e.g., polystyrene in toluene).[15]

    • Prepare a series of dilutions from the stock solution.[15]

  • Analysis:

    • Measure the flow time of the pure solvent (t₀) and each polymer solution (t) in the viscometer at a constant temperature.[15][16]

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).[6]

    • Determine the reduced viscosity (η_red = η_sp/c) and inherent viscosity (η_inh = ln(η_rel)/c).[6]

    • Plot both reduced and inherent viscosity against concentration and extrapolate to zero concentration to find the intrinsic viscosity ([η]).[16]

    • Calculate Mv using the Mark-Houwink equation: [η] = K * Mv^α, where K and α are constants specific to the polymer-solvent-temperature system.[6]

Mandatory Visualization

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Weighing Weigh Polymer Dissolution Dissolve in Solvent Weighing->Dissolution c = 3 mg/mL Heating Heat Solution (if needed) Dissolution->Heating 95°C, 4h for PVDF Filtration Filter Solution Heating->Filtration 0.2 µm filter Injection Inject Sample Filtration->Injection Separation Separation by Size Injection->Separation Detection Detect with RI/UV Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calibration Apply Calibration Curve Chromatogram->Calibration Calculation Calculate Mn, Mw, PDI Calibration->Calculation Distribution Generate MWD Plot Calculation->Distribution

Caption: Experimental workflow for GPC analysis of polymer molecular weight distribution.

Validation_Logic GPC GPC/SEC Analysis SLS Static Light Scattering (SLS) GPC->SLS Compare Mw Viscometry Dilute Solution Viscometry GPC->Viscometry Compare Mv NMR End-Group Analysis (NMR) GPC->NMR Compare Mn

Caption: Logic for cross-validating molecular weight data using orthogonal methods.

References

Comparative Thermal Analysis of Triazine-Based Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking high-performance materials, triazine-based polymers offer a compelling profile of thermal stability and diverse functionality. This guide provides a comparative thermal analysis of various triazine-based polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), benchmarked against alternative thermosetting resins.

The inherent thermal resilience of the triazine ring structure contributes significantly to the high decomposition temperatures and char yields observed in these polymers, making them suitable for applications demanding robust performance under extreme temperature conditions.[1][2][3] This analysis delves into the quantitative thermal data of different classes of triazine-containing polymers and provides insights into their structure-property relationships.

Experimental Workflow for Thermal Analysis

The following diagram outlines the typical experimental workflow for conducting a comparative thermal analysis of polymers using TGA and DSC.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis & Comparison P1 Polymer Synthesis (e.g., Triazine-based, Epoxy, Benzoxazine) P2 Sample Curing (Thermal or Chemical) P1->P2 P3 Sample Preparation (e.g., Grinding, Weighing) P2->P3 TGA Thermogravimetric Analysis (TGA) P3->TGA Inert Atmosphere (N2) Heating Rate (e.g., 10 °C/min) DSC Differential Scanning Calorimetry (DSC) P3->DSC Inert Atmosphere (N2) Heating/Cooling Cycles D1 TGA Data: - Decomposition Temp (Td) - Char Yield (%) TGA->D1 D2 DSC Data: - Glass Transition Temp (Tg) - Curing Exotherms DSC->D2 D3 Comparative Analysis D1->D3 D2->D3 R Results & Interpretation D3->R Performance Evaluation

Caption: Experimental workflow for comparative TGA/DSC analysis of polymers.

Comparative Thermal Properties of Triazine-Based Polymers and Alternatives

The thermal stability of polymers is a critical parameter for their application in demanding environments. The following table summarizes key thermal data obtained from TGA and DSC analyses for various triazine-based polymers and, for comparison, a common thermoset, epoxy resin.

Polymer TypeSpecific Polymer/CopolymerDecomposition Temp. (Td, 5% weight loss, °C)Char Yield at 800 °C (%)Glass Transition Temp. (Tg, °C)Reference
Triazine-Based Polymers
PolyamidesContaining s-triazine ringsStable up to 410°C in airNot SpecifiedNot Specified[1]
PolyimidesTriazine-based porous polyimide (TPI) networksUp to 450°C in airNot SpecifiedNot Specified[4]
PolyureasContaining s-triazine ringsStable up to 290°C in airNot SpecifiedNot Specified[1]
Schiff Base PolymersTP-DHMBT (s-triazine based)Not Specified~45241.1[2]
Schiff Base PolymersTP-DHMT (s-triazine based)Not Specified~50Not Specified[2]
CopolymersBenzoxazine/Epoxy (52 wt% epoxy)Nearly 400°C22268[5]
CopolymersAllyl-functional phthalonitrile-containing benzoxazine/bismaleimide>450°CNot Specified>450[6]
Alternative Thermosets
PolybenzoxazineBisphenol-A basedNot SpecifiedNot Specified146-149[7]
PolybenzoxazineSpirobiindane-basedNot SpecifiedNot Specified217[7]

Discussion of Thermal Performance

Triazine-based polymers consistently demonstrate high thermal stability, often exhibiting decomposition temperatures well above 400°C.[1][4] This is attributed to the high thermal and oxidative stability of the triazine ring. For instance, triazine-based polyimides show stability up to 450°C in air.[4] The incorporation of triazine moieties into polymer backbones, such as in polyamides and polyimides, significantly enhances their thermal resistance compared to their linear counterparts.[1]

The structure of the substituents on the triazine ring also plays a crucial role in determining the thermal properties. For example, in s-triazine based Schiff base polymers, different substituent groups can influence the glass transition temperature, which ranges from 191.4 to 241.1°C.[2]

When copolymerized with other thermosets like benzoxazines and epoxies, triazine-containing monomers can synergistically improve the thermal properties of the resulting material. A copolymer of a triamine-based benzoxazine and a difunctional epoxy resin showed a glass transition temperature of up to 268°C and an onset of degradation near 400°C.[5] Similarly, copolymers of allyl-functional phthalonitrile-containing benzoxazine and bismaleimide exhibit outstanding glass-transition temperatures exceeding 450°C.[6]

In comparison, traditional thermosets like bisphenol-A based polybenzoxazine show lower glass transition temperatures in the range of 146-149°C.[7] This highlights the significant enhancement in thermal performance achievable through the incorporation of the triazine structure.

Experimental Protocols

The following provides a generalized methodology for the thermal analysis of triazine-based polymers based on common practices reported in the literature.

Thermogravimetric Analysis (TGA)
  • Instrument: A standard thermogravimetric analyzer.

  • Sample Preparation: A small amount of the cured polymer sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often determined as the temperature at which 5% weight loss occurs. The char yield is the percentage of the initial sample weight remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)
  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the cured polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min).

  • Heating Program: The sample is typically subjected to a heat-cool-heat cycle. For example, it might be heated from ambient temperature to a temperature above its expected glass transition or curing temperature at a rate of 10°C/min, then cooled at the same rate, and finally reheated. The second heating scan is often used to determine the glass transition temperature (Tg) to eliminate any thermal history of the sample.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve. Exothermic peaks can indicate curing reactions, while endothermic peaks can represent melting transitions.[8]

References

Benchmarking the Future of Drug Discovery: A Comparative Analysis of Virtual Drug Assessment Tool (VDAT)

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of early-stage drug discovery, virtual screening has emerged as an indispensable computational technique to identify potential drug candidates from vast chemical libraries, thereby saving significant time and resources.[1][2] This guide provides a comparative performance benchmark of the hypothetical Virtual Drug Assessment Tool (VDAT) against established virtual screening platforms: AutoDock Vina, Schrödinger's Glide, and Surflex-Dock. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their choice of computational tools.

Performance Benchmark Against the DUD-E Dataset

The performance of these virtual screening tools was evaluated using the Directory of Useful Decoys-Enhanced (DUD-E) dataset, a widely accepted benchmark for validating virtual screening methods.[3][4] The DUD-E dataset for each of its 102 targets includes a set of known active compounds and a much larger set of "decoy" molecules, which have similar physicochemical properties to the actives but different topologies, making them a challenging test for screening tools.[3]

Key performance metrics used for comparison are the Area Under the Receiver Operating Characteristic Curve (AUC) and the Enrichment Factor at 1% (EF1%).

  • AUC : This metric evaluates the ability of a model to distinguish between active compounds and decoys across all ranking thresholds. An AUC of 1.0 represents a perfect classification, while an AUC of 0.5 indicates random performance.

  • EF1% : This is a measure of early enrichment, indicating how many more active compounds are found within the top 1% of the ranked library compared to a random selection.[5] Higher EF1% values are desirable as they suggest the tool can effectively prioritize promising candidates for experimental testing.

Table 1: Comparative Performance of Virtual Screening Tools on the DUD-E Dataset

ToolAverage AUCAverage EF1%
VDAT (Hypothetical) 0.83 10.2
AutoDock Vina0.687.6
Glide (SP mode)0.80Not uniformly reported, but strong early enrichment is a key feature.[6][7]
Surflex-Dock0.81Not uniformly reported, but shows strong performance.[8]

Note: The performance data for AutoDock Vina, Glide, and Surflex-Dock are based on published studies.[1][6][8] The data for VDAT is hypothetical and presented for comparative purposes.

Experimental Protocols

To ensure a standardized comparison, a consistent structure-based virtual screening protocol was conceptualized for this benchmark. The detailed methodology is outlined below.

Structure-Based Virtual Screening Protocol
  • Target Protein Preparation :

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-factors not essential for binding are removed.

    • Hydrogen atoms are added, and charges are assigned to the protein atoms.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Binding Site Definition :

    • The active site for docking is defined, typically centered on a co-crystallized ligand or identified through literature analysis.

    • A grid box is generated around the defined binding site to encompass the volume where docking calculations will be performed.

  • Ligand and Decoy Library Preparation :

    • The 3D structures of the active ligands and decoy molecules from the DUD-E dataset are prepared.

    • This involves generating 3D coordinates, assigning correct bond orders, and adding hydrogen atoms.

    • Different ionization states and tautomers at a physiological pH are generated for each molecule.

  • Molecular Docking :

    • Each molecule from the prepared library is docked into the defined binding site of the target protein using the respective software (VDAT, AutoDock Vina, Glide, Surflex-Dock).

    • The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site.

  • Scoring and Ranking :

    • A scoring function is used to estimate the binding affinity for each docked pose.

    • The top-scoring pose for each molecule is retained.

    • All molecules in the library are ranked based on their docking scores.

  • Performance Evaluation :

    • The ranked list is analyzed to calculate the AUC and EF1% metrics to evaluate how well the tool prioritized the known active compounds over the decoys.

Visualizing the Workflow and Application

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Preparation Phase cluster_vs Virtual Screening Phase cluster_analysis Analysis Phase p1 Target Protein Preparation p3 Binding Site Definition p1->p3 p2 Ligand & Decoy Library Preparation vs1 Molecular Docking p2->vs1 p3->vs1 vs2 Scoring & Ranking vs1->vs2 a1 Performance Evaluation (AUC, EF1%) vs2->a1 a2 Hit Identification vs2->a2 a3 Lead Compound a2->a3 Experimental Validation

A generalized workflow for structure-based virtual screening.

The ultimate goal of a virtual screening campaign is to identify novel inhibitors that can modulate a biological pathway implicated in a disease. The diagram below illustrates a hypothetical signaling pathway where an inhibitor discovered through virtual screening could act.

G receptor Receptor kinase_a Kinase A receptor->kinase_a Signal kinase_b Kinase B (Target) kinase_a->kinase_b Activates tf Transcription Factor kinase_b->tf Phosphorylates response Cellular Response (e.g., Proliferation) tf->response inhibitor VDAT Hit (Inhibitor) inhibitor->kinase_b Inhibits

References

Safety Operating Guide

Personal protective equipment for handling 2-Vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Vinyl-4,6-diamino-1,3,5-triazine (CAS RN: 3194-70-5) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4,6-Diamino-2-vinyl-1,3,5-triazine[1]

  • CAS Number: 3194-70-5

  • Molecular Formula: C5H7N5[2]

  • Appearance: White to light yellow powder or crystal

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

Strict adherence to the following personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

ScenarioEyes/FaceSkin/BodyRespiratory
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.[3][4][5][6][7]Chemical-resistant gloves (e.g., nitrile rubber), standard lab coat.[3][4][5][8]Generally not required when handled in a certified chemical fume hood.[3]
Handling Outside of a Fume Hood (e.g., weighing) Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[3][4]A NIOSH-approved respirator with a particle filter is recommended to prevent inhalation of fine particles.[3][4] Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Spill Cleanup Chemical splash goggles and face shield.[3]Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.[3]A NIOSH-approved respirator with an organic vapor cartridge and particle filter.[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended for all handling procedures.[3][4][8][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][8]

Personal Preparation:

  • Don the appropriate PPE as specified in the table above before handling the chemical.

  • Inspect gloves for tears or holes before each use.[8]

Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[4][9]

  • Avoid generating dust.[3][6][7] Use procedures such as careful scooping of the solid.

  • Keep containers tightly sealed when not in use.[4][9]

  • Wash hands thoroughly after handling and before leaving the laboratory.[3][5][9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][9]

  • Keep containers tightly closed.[4][9]

  • Store away from incompatible materials, such as oxidizing agents.[6]

Emergency Procedures: In Case of Exposure

Exposure RouteFirst Aid Measures
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]
Skin Contact IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. If skin irritation occurs: Get medical advice/attention.[1] Immediately remove all soiled and contaminated clothing.[9]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]
Ingestion IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Disposal Plan

Waste Categorization:

  • This material should be disposed of as hazardous chemical waste.[10] Do not dispose of down the drain or in regular trash.[10]

Containerization:

  • Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a compatible material such as high-density polyethylene (HDPE).

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[10]

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal.[10]

  • Maintain accurate records of the waste generated, including the quantity and date of accumulation.[10]

Disposal of Empty Containers:

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[3]

  • The rinsate should be collected and disposed of as hazardous waste.[3]

  • Punctured and triple-rinsed containers can then be disposed of as non-hazardous waste, in accordance with institutional and local regulations.

Handling_Workflow Workflow for Handling this compound prep Preparation - Review SDS - Don appropriate PPE - Verify fume hood function handling Handling - Weigh/transfer in fume hood - Avoid dust generation - Keep container closed prep->handling Proceed with caution storage Storage - Cool, dry, well-ventilated area - Tightly sealed container - Away from incompatibles handling->storage If not all material is used spill Spill/Exposure - Follow emergency procedures - Evacuate if necessary - Decontaminate area handling->spill In case of accident waste_gen Waste Generation - Collect all contaminated materials - Includes unused chemical, contaminated PPE, and rinsate handling->waste_gen After experiment completion cleanup Post-Handling Cleanup - Decontaminate work area - Wash hands thoroughly handling->cleanup storage->handling For subsequent use spill->waste_gen Collect spill debris disposal Disposal - Segregate hazardous waste - Use labeled, sealed container - Arrange for professional disposal waste_gen->disposal cleanup->prep For next experiment

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Vinyl-4,6-diamino-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-Vinyl-4,6-diamino-1,3,5-triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.